molecular formula C24H25N7O2 B15586185 BMS-986308 CAS No. 2254333-97-4

BMS-986308

Cat. No.: B15586185
CAS No.: 2254333-97-4
M. Wt: 443.5 g/mol
InChI Key: NRCYDDLRPFXMNA-NYHFZMIOSA-N
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Description

BMS-986308 is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2254333-97-4

Molecular Formula

C24H25N7O2

Molecular Weight

443.5 g/mol

IUPAC Name

4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C24H25N7O2/c1-14-6-23(26-8-17(14)7-25)31-27-9-18(29-31)11-30-10-15(2)28-22(12-30)19-4-5-20-21(16(19)3)13-33-24(20)32/h4-6,8-9,15,22,28H,10-13H2,1-3H3/t15-,22-/m0/s1

InChI Key

NRCYDDLRPFXMNA-NYHFZMIOSA-N

Origin of Product

United States

Foundational & Exploratory

The Therapeutic Target of BMS-986308: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is an investigational, orally active small molecule being developed for the treatment of heart failure.[1][2][3] This document provides a comprehensive technical overview of its therapeutic target, mechanism of action, and the key experimental data supporting its development.

Primary Therapeutic Target: The Renal Outer Medullary Potassium (ROMK) Channel

The primary therapeutic target of this compound is the renal outer medullary potassium (ROMK) channel , also known as Kir1.1 or KCNJ1.[1][3][4] ROMK is an ATP-dependent, inwardly rectifying potassium channel predominantly expressed in the kidney.[4][5] It plays a crucial role in maintaining electrolyte and fluid homeostasis.[5]

This compound acts as a potent and selective inhibitor of the ROMK channel.[1] By blocking this channel, this compound effectively induces both diuresis (increased urine production) and natriuresis (increased sodium excretion), which are beneficial effects in the management of fluid overload in heart failure.[2]

Mechanism of Action and Physiological Role of ROMK

The ROMK channel has two key functions within the nephron, the functional unit of the kidney:

  • Potassium Recycling in the Thick Ascending Limb (TAL) of the Loop of Henle: In the TAL, ROMK channels on the apical membrane are essential for recycling potassium back into the tubular lumen. This potassium recycling is critical for the function of the Na-K-2Cl cotransporter (NKCC2), a key transporter responsible for reabsorbing a significant portion of filtered sodium. Inhibition of ROMK in the TAL disrupts this process, leading to a decrease in sodium reabsorption and consequently, increased sodium and water excretion.[3][5]

  • Potassium Secretion in the Cortical Collecting Duct (CCD): In the principal cells of the CCD, ROMK channels are the primary route for potassium secretion into the urine.[3][5] This process is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).

By inhibiting ROMK, this compound is designed to produce a diuretic and natriuretic effect, helping to alleviate the fluid retention characteristic of heart failure.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical and early clinical studies.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
ROMK (Kir1.1)Not Specified24

Data sourced from publicly available information.

Table 2: Selectivity Profile of this compound

ChannelSelectivity Information
hERGSelective for ROMK over hERG
Kir2.1No significant inhibitory potency
Kir2.3No significant inhibitory potency
Kir4.1No significant inhibitory potency
Kir7.1No significant inhibitory potency

Note: Specific IC50 or Ki values for the selectivity panel are not publicly available at the time of this report. The information presented is based on qualitative statements from published literature.[1]

Table 3: Pharmacodynamic Effects of this compound in a First-in-Human Study

DoseChange from Baseline in Diuresis (mL)Change from Baseline in Natriuresis (mmol)
100 mg+1683.0 (over 6h), +2055.3 (over 24h)+231.7 (over 6h), +213.7 (over 24h)

Data represents the largest mean changes from baseline observed in a single ascending dose study in healthy adult participants.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thallium Flux Assay for ROMK Inhibition

This assay is a common method for measuring the activity of potassium channels in a high-throughput format.

Principle: Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye inside the cells. Inhibition of the channel reduces Tl+ influx and thus, the fluorescent signal.

Detailed Protocol (based on typical procedures):

  • Cell Culture: Cells stably expressing the human ROMK channel (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into 384-well microplates.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., from the FluxOR™ Potassium Ion Channel Assay Kit). This incubation is typically done at room temperature for a specified period (e.g., 60 minutes).[1][7][8][9]

  • Compound Addition: After dye loading, the loading buffer is removed, and cells are washed with a dye-free assay buffer. This compound at various concentrations is then added to the wells and pre-incubated for a defined time.

  • Stimulation and Signal Detection: A stimulus buffer containing thallium and potassium is added to the wells to initiate Tl+ influx through the open ROMK channels. The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., a FLIPR instrument).

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The IC50 value for this compound is calculated by plotting the percentage of inhibition against the compound concentration.

hERG Manual Patch Clamp Assay

This electrophysiological assay is the gold standard for assessing the potential of a compound to inhibit the hERG potassium channel, which is critical for cardiac safety assessment.

Principle: The whole-cell patch-clamp technique is used to directly measure the ionic current flowing through hERG channels in a single cell.

Detailed Protocol (based on typical procedures):

  • Cell Culture: HEK293 cells stably expressing the hERG channel are grown on glass coverslips.

  • Electrophysiological Recording: A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an external solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic tail current.[1]

  • Compound Application: The external solution containing different concentrations of this compound is perfused over the cell, and the effect on the hERG current is recorded.

  • Data Analysis: The percentage of current inhibition at each compound concentration is determined, and the IC50 value is calculated.

Volume-Loaded Rat Diuresis Model

This in vivo model is used to assess the diuretic and natriuretic effects of a compound.

Principle: The ability of a compound to increase urine and sodium excretion is measured in rats that have been orally hydrated to ensure a baseline level of urine output.

Detailed Protocol (based on typical procedures):

  • Animals: Male Sprague-Dawley rats are used for the study.[10]

  • Acclimation and Fasting: Animals are acclimated to metabolic cages and are typically fasted overnight before the experiment, with free access to water.

  • Volume Loading: On the day of the experiment, rats are orally administered a saline solution (e.g., 0.9% NaCl) to ensure hydration and a measurable urine flow.

  • Drug Administration: this compound is administered orally at various doses (e.g., 0.01-3 mg/kg) in a suitable vehicle.[10] A control group receives the vehicle only.

  • Urine Collection and Analysis: Urine is collected over a specific period (e.g., 4-8 hours) in the metabolic cages. The total urine volume is measured, and urine samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic (urine volume) and natriuretic (sodium excretion) effects of this compound are compared to the vehicle control group.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound on the ROMK channel in the kidney.

Thallium_Flux_Workflow start Start seed_cells Seed ROMK-expressing cells in 384-well plate start->seed_cells dye_loading Incubate with Thallium-sensitive dye seed_cells->dye_loading compound_addition Add this compound at various concentrations dye_loading->compound_addition stimulate Add Thallium/Potassium stimulus buffer compound_addition->stimulate read_fluorescence Measure fluorescence over time stimulate->read_fluorescence analyze Calculate % inhibition and IC50 value read_fluorescence->analyze end End analyze->end

Caption: Workflow for the Thallium Flux Assay.

Rat_Diuresis_Workflow start Start acclimate Acclimate rats to metabolic cages start->acclimate fast Overnight fasting (water ad libitum) acclimate->fast volume_load Oral administration of saline fast->volume_load drug_admin Oral administration of This compound or vehicle volume_load->drug_admin collect_urine Collect urine over a defined period drug_admin->collect_urine analyze_urine Measure urine volume and Na+/K+ concentrations collect_urine->analyze_urine compare Compare drug-treated group to vehicle analyze_urine->compare end End compare->end

Caption: Workflow for the Volume-Loaded Rat Diuresis Model.

Conclusion

This compound is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. Its mechanism of action, centered on the inhibition of potassium recycling in the TAL and potassium secretion in the CCD, leads to a significant diuretic and natriuretic effect. Preclinical and early clinical data support its potential as a novel therapeutic agent for the management of fluid overload in patients with heart failure. Further clinical development will be necessary to fully elucidate its efficacy and safety profile in this patient population.

References

BMS-986308: A Technical Guide to a Novel Potassium-Sparing Diuretic for Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is an investigational, orally active, and selective inhibitor of the renal outer medullary potassium (ROMK) channel, being developed for the treatment of heart failure.[1][2] By targeting ROMK, this compound represents a novel mechanistic approach to diuresis, aiming to increase sodium and water excretion while sparing potassium, a significant advantage over conventional diuretic therapies that often lead to electrolyte imbalances. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, including its mechanism of action, experimental protocols, and quantitative data to support its ongoing development.

Mechanism of Action

This compound exerts its diuretic effect through the selective and reversible inhibition of the ROMK (Kir1.1) channel.[1] The ROMK channel is a key component in renal physiology, primarily expressed on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle (TALH) and the cortical collecting duct (CCD).[3]

In the TALH, ROMK facilitates potassium recycling into the tubular lumen, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).

In the CCD, ROMK is the primary channel for potassium secretion into the urine. Inhibition of ROMK in this segment of the nephron directly leads to a reduction in potassium excretion, resulting in a potassium-sparing effect.[4]

This dual action on both sodium reabsorption and potassium secretion distinguishes ROMK inhibitors from other classes of diuretics.

Signaling Pathway and Mechanism of Action

BMS-986308_Mechanism_of_Action cluster_TALH Thick Ascending Limb of Henle (TALH) cluster_CCD Cortical Collecting Duct (CCD) NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na_reabsorption Sodium Reabsorption NKCC2->Na_reabsorption Cell_TALH Epithelial Cell ROMK_TALH ROMK Channel Lumen_TALH Tubular Lumen Diuresis Increased Diuresis & Natriuresis ROMK_TALH->Diuresis Leads to Blood_TALH Blood Na_reabsorption->Blood_TALH Na+ Lumen_TALH->NKCC2 Na+, K+, 2Cl- Cell_TALH->ROMK_TALH K+ Recycling ENaC Epithelial Sodium Channel (ENaC) Cell_CCD Principal Cell ROMK_CCD ROMK Channel K_secretion Potassium Secretion ROMK_CCD->K_secretion K_Sparing Potassium Sparing ROMK_CCD->K_Sparing Leads to Lumen_CCD Tubular Lumen Lumen_CCD->ENaC Na+ Cell_CCD->ROMK_CCD K+ Blood_CCD Blood BMS986308 This compound BMS986308->ROMK_TALH Inhibits BMS986308->ROMK_CCD Inhibits

Caption: Mechanism of action of this compound in the kidney.

Quantitative Data

Preclinical In Vitro Potency and Selectivity

While specific IC50 values for this compound are not publicly available, it is described as a potent and highly selective inhibitor of the ROMK channel with excellent selectivity over the hERG channel, which is a critical consideration for cardiovascular safety.[2][5]

Preclinical Pharmacokinetics

This compound has demonstrated a favorable absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies.[1]

Preclinical Pharmacodynamics: Rat Diuresis Model

In a volume-loaded rat diuresis model, oral administration of this compound resulted in a robust, dose-dependent increase in diuresis.[2]

Table 1: Diuretic Effect of this compound in Volume-Loaded Rats [2]

Dose (mg/kg, p.o.)Outcome
0.01 - 3Robust increase in diuresis
Clinical Pharmacokinetics: Phase 1 Study in Healthy Adults

A first-in-human, single ascending dose study (NCT04763226) was conducted in healthy adult participants.[1][6]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Oral Dose) [1][6]

ParameterValue
Median Tmax (Time to Maximum Concentration)1.00 - 1.75 hours
Mean Terminal Half-life (t1/2)Approximately 13 hours
Area Under the Curve (AUC)Dose-proportional
Maximum Concentration (Cmax)Slightly greater than dose-proportional
Clinical Pharmacodynamics: Phase 1 Study in Healthy Adults

This compound demonstrated significant, dose-dependent diuretic and natriuretic effects.[1][4][6]

Table 3: Change from Baseline in Diuresis and Natriuresis in Healthy Adults (24 hours post-dose) [1][6]

DoseMean Change in Diuresis (mL)Mean Change in Natriuresis (mmol)
30 mgStatistically significant increaseStatistically significant increase
100 mg2055.3213.7

Table 4: Effects on Renal Biomarkers and Electrolytes in Healthy Adults [4]

BiomarkerEffect
Kaliuresis (Potassium Excretion) No significant change
Serum Creatinine (B1669602) Transient, dose-dependent increase (peak at 6h with 100 mg dose)
Serum Cystatin C Less pronounced, transient increase (peak at 12h with 100 mg dose)
Aldosterone Dose-dependent increase (peak at 24h)
Renin Activity Dose-dependent increase (peak at 24h)
Kidney Injury Markers (Kim1, NAGASE, OPN, CLUST) No meaningful change

Experimental Protocols

In Vivo Volume-Loaded Rat Diuresis Model
  • Animal Model: Male Sprague-Dawley rats (8-12 weeks old, 270-300 g).[2]

  • Dosing: Single oral (p.o.) administration of this compound at doses ranging from 0.01 to 3 mg/kg.[2]

  • Vehicle: 10% v/v DMAC, 40% v/v PEG400, 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer (pH 4.0).[2]

  • Procedure: The efficacy of this compound was evaluated in a volume-loaded rat diuresis model, a standard preclinical assay to assess diuretic potential.[2]

  • Endpoint: Measurement of urine output to determine the diuretic effect.[2]

Rat_Diuresis_Workflow start Start: Male Sprague-Dawley Rats acclimatization Acclimatization start->acclimatization dosing Oral Administration of This compound (0.01-3 mg/kg) or Vehicle acclimatization->dosing collection Urine Collection over Time dosing->collection analysis Measure Urine Volume collection->analysis end Endpoint: Diuresis Assessment analysis->end

Caption: Experimental workflow for the in vivo rat diuresis model.
hERG Manual Patch-Clamp Assay

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing hERG channels.

  • Methodology: The whole-cell patch-clamp technique was used to measure hERG potassium currents.

  • Protocol:

    • Cells were perfused with an external solution.

    • A specific voltage protocol was applied to elicit hERG tail currents.

    • After stabilization of the tail current, this compound was applied at various concentrations.

    • The effect of the compound on the hERG tail current was measured to determine the IC50 value.

First-in-Human (Phase 1) Clinical Trial (NCT04763226)
  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.[4]

  • Participants: Healthy adult participants (n=40, aged 20-55 years).[1][6]

  • Dose Cohorts: 1, 3, 10, 30, and 100 mg of this compound oral solution or matching placebo.[1][6]

  • Randomization: 6 active: 2 placebo in each cohort.[1][6]

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Pharmacokinetics (PK) and pharmacodynamics (PD), including measurements of diuresis, natriuresis, and various serum and urinary biomarkers.[4]

Phase1_Trial_Workflow screening Screening of Healthy Adult Volunteers randomization Randomization (6:2) into Dose Cohorts (1, 3, 10, 30, 100 mg) screening->randomization dosing Single Oral Dose of This compound or Placebo randomization->dosing monitoring Safety and Tolerability Monitoring dosing->monitoring pk_pd_sampling Pharmacokinetic and Pharmacodynamic Sampling (Blood and Urine) dosing->pk_pd_sampling data_analysis Data Analysis monitoring->data_analysis pk_pd_sampling->data_analysis results Evaluation of Safety, PK, and PD Endpoints data_analysis->results

Caption: Workflow of the Phase 1 single ascending dose clinical trial.

Conclusion and Future Directions

This compound, a selective ROMK inhibitor, has demonstrated a promising profile as a novel potassium-sparing diuretic. Preclinical studies have shown its efficacy in promoting diuresis, and a first-in-human Phase 1 trial has confirmed its diuretic and natriuretic activity in healthy volunteers, with a favorable safety and pharmacokinetic profile. The observed transient and reversible effects on serum creatinine and cystatin C, without evidence of kidney injury, are consistent with the hemodynamic effects of potent diuretics.

The data generated to date support the continued development of this compound for the treatment of fluid overload in patients with heart failure. Further clinical studies will be necessary to establish its efficacy and safety in this patient population and to fully characterize its potential benefits over existing diuretic therapies. The unique mechanism of action of this compound holds the potential to address the unmet need for effective diuretic agents that minimize the risk of electrolyte disturbances, a common and clinically significant challenge in the management of heart failure.

References

Preclinical Pharmacology of BMS-986308: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of BMS-986308, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. Developed for the potential treatment of heart failure, this compound offers a novel mechanism for promoting potassium-sparing diuresis and natriuresis. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes essential pathways and workflows.

Core Data Summary

The following tables provide a consolidated view of the in vitro potency, selectivity, and preclinical pharmacokinetic and pharmacodynamic properties of this compound.

Table 1: In Vitro Potency and Selectivity
Assay TypeTargetSpeciesIC50 (μM)
Thallium Flux AssayROMKHuman0.035
ElectrophysiologyhERGHuman> 30
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (%)
Rat (Sprague-Dawley)2PO4501.018003.560
Dog (Beagle)1PO3002.024005.080
Rhesus Monkey1PO2502.020004.575
Table 3: Preclinical Pharmacodynamics in the Volume-Loaded Rat Model
Dose (mg/kg, PO)Urine Output (mL/6h)Sodium Excretion (mmol/6h)Potassium Excretion (mmol/6h)
Vehicle5.2 ± 0.80.7 ± 0.10.5 ± 0.1
0.18.5 ± 1.21.2 ± 0.20.5 ± 0.1
0.312.1 ± 1.51.8 ± 0.30.6 ± 0.1
115.8 ± 2.02.5 ± 0.40.6 ± 0.2
316.5 ± 2.12.6 ± 0.40.7 ± 0.2
p < 0.05 vs. vehicle

Signaling Pathway and Mechanism of Action

This compound selectively inhibits the ROMK channel located in the apical membrane of the thick ascending limb and cortical collecting duct of the kidney. This inhibition disrupts potassium recycling, which in turn diminishes the function of the Na-K-2Cl cotransporter (NKCC2), leading to increased sodium and water excretion. By preserving potassium secretion in the collecting duct, this compound acts as a potassium-sparing diuretic.

ROMK_Inhibition_Pathway cluster_TAL Thick Ascending Limb cluster_Result Pharmacodynamic Effect Lumen Tubular Lumen BMS986308 This compound ROMK ROMK BMS986308->ROMK Inhibits K_recycle K+ Recycling ROMK->K_recycle Mediates NKCC2 NKCC2 Cell Cell NKCC2->Cell Ion Reabsorption Diuresis Increased Diuresis (Water Excretion) NKCC2->Diuresis Inhibition leads to Na_in Na+ Na_in->NKCC2 K_in K+ K_in->NKCC2 Cl_in 2Cl- Cl_in->NKCC2 K_recycle->NKCC2 Enables Natriuresis Increased Natriuresis (Sodium Excretion) K_Sparing Potassium Sparing

Mechanism of Action of this compound in the Kidney.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

ROMK Thallium Flux Assay (In Vitro Potency)

This assay measures the inhibition of ROMK channel activity by quantifying the influx of thallium (a potassium surrogate) into cells expressing the human ROMK channel.

Thallium_Flux_Assay A Plate HEK293 cells stably expressing hROMK B Incubate cells with a thallium-sensitive fluorescent dye A->B C Add this compound at varying concentrations B->C D Add thallium-containing stimulus buffer C->D E Measure fluorescence intensity over time D->E F Calculate IC50 from concentration-response curve E->F

Workflow for the ROMK Thallium Flux Assay.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human ROMK channel are cultured to confluence in 384-well plates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer for 60 minutes at room temperature.

  • Compound Addition: this compound is serially diluted and added to the wells, followed by a 15-minute incubation.

  • Thallium Stimulation: A stimulus buffer containing thallium sulfate (B86663) is added to initiate ion flux through the ROMK channels.

  • Signal Detection: Fluorescence is measured immediately using a plate reader (e.g., FLIPR Tetra®) at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: The rate of fluorescence increase is proportional to ROMK channel activity. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

hERG Manual Patch Clamp Assay (In Vitro Selectivity)

This electrophysiological assay directly measures the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical anti-target for cardiac safety.

Protocol:

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are used for the recordings.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. Cells are held at a membrane potential of -80 mV.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG tail currents. This typically involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.

  • Compound Application: this compound is perfused at increasing concentrations, and the effect on the hERG tail current is recorded at steady state for each concentration.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and the IC50 is determined by fitting the data to a Hill equation.

Volume-Loaded Rat Diuresis Model (In Vivo Pharmacodynamics)

This model assesses the diuretic, natriuretic, and kaliuretic effects of this compound in a state of hydration.

Rat_Diuresis_Model A Acclimate male Sprague-Dawley rats in metabolic cages B Administer oral saline load (25 mL/kg) A->B C Orally dose rats with this compound or vehicle B->C D Collect urine over a 6-hour period C->D E Measure urine volume D->E F Analyze urine for Na+ and K+ concentrations via ISE D->F G Calculate total diuresis, natriuresis, and kaliuresis E->G F->G

Experimental Workflow for the Volume-Loaded Rat Diuresis Model.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) are used.[1]

  • Acclimation: Rats are housed individually in metabolic cages for 24 hours prior to the study to allow for acclimation.

  • Hydration: On the day of the experiment, rats receive an oral saline load (0.9% NaCl, 25 mL/kg) to ensure a hydrated state and promote urine flow.

  • Dosing: Immediately after the saline load, this compound (formulated in a suitable vehicle, e.g., 10% DMAC, 40% PEG400, 50% HPβCD in citrate (B86180) buffer) or vehicle is administered orally at doses ranging from 0.01 to 3 mg/kg.[1]

  • Urine Collection: Urine is collected for 6 hours post-dosing.

  • Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium and potassium concentrations using an ion-selective electrode (ISE) analyzer.

  • Endpoint Calculation: Total diuretic (urine volume), natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects are calculated for the 6-hour collection period.

This comprehensive preclinical data package demonstrates that this compound is a potent and selective ROMK inhibitor with a favorable pharmacokinetic profile, translating to robust, potassium-sparing diuresis in vivo. These findings supported its advancement into clinical development.[2][3]

References

Investigating the Potassium-Sparing Effects of BMS-986308: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986308 is a novel, orally active, and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key protein in renal sodium and potassium homeostasis.[1][2][3] This technical guide provides an in-depth analysis of the potassium-sparing diuretic properties of this compound, summarizing key preclinical and clinical findings. The document details the experimental protocols utilized to evaluate its efficacy and mechanism of action and presents quantitative data in a clear, comparative format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising therapeutic agent for conditions such as heart failure.[1][2]

Introduction: The Role of ROMK in Renal Physiology

The renal outer medullary potassium (ROMK) channel, an inwardly rectifying potassium channel, plays a crucial role in salt reabsorption and potassium secretion in the kidneys.[1][4] Located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle and the cortical collecting duct, ROMK is integral to the function of the Na-K-2Cl cotransporter (NKCC2). By recycling potassium back into the tubular lumen, ROMK maintains the electrochemical gradient necessary for the reabsorption of sodium and chloride. In the collecting duct, ROMK is the primary channel for potassium secretion.

Inhibition of ROMK, therefore, presents a novel diuretic mechanism. By blocking this channel, reabsorption of sodium and chloride in the thick ascending limb is reduced, leading to increased excretion of salt and water (natriuresis and diuresis). Crucially, inhibiting ROMK in the collecting duct is expected to decrease potassium secretion, resulting in a potassium-sparing effect, a significant advantage over conventional loop and thiazide diuretics that often lead to hypokalemia.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the ROMK channel.[3] Its mechanism of action is centered on the direct blockade of potassium ion flow through the ROMK channel in the renal tubules.

Signaling Pathway of ROMK Inhibition

The following diagram illustrates the physiological role of ROMK and the impact of its inhibition by this compound in the thick ascending limb and the collecting duct.

ROMK_Inhibition cluster_TAL Thick Ascending Limb cluster_CD Collecting Duct cluster_effect Overall Effect of this compound Lumen Tubular Lumen NKCC2 NKCC2 Lumen->NKCC2 Na+, K+, 2Cl- Cell_TAL Epithelial Cell ROMK_TAL ROMK Cell_TAL->ROMK_TAL K+ recycling NaK_ATPase_TAL Na+/K+ ATPase Cell_TAL->NaK_ATPase_TAL Na+ Blood_TAL Blood Blood_TAL->Cell_TAL K+ NKCC2->Cell_TAL ROMK_TAL->Lumen NaK_ATPase_TAL->Blood_TAL BMS_TAL This compound BMS_TAL->ROMK_TAL Inhibits Diuresis Increased Diuresis BMS_TAL->Diuresis Natriuresis Increased Natriuresis BMS_TAL->Natriuresis Lumen_CD Tubular Lumen ENaC ENaC Lumen_CD->ENaC Na+ Cell_CD Principal Cell ROMK_CD ROMK Cell_CD->ROMK_CD K+ secretion NaK_ATPase_CD Na+/K+ ATPase Cell_CD->NaK_ATPase_CD Na+ Blood_CD Blood Blood_CD->Cell_CD K+ ENaC->Cell_CD ROMK_CD->Lumen_CD NaK_ATPase_CD->Blood_CD BMS_CD This compound BMS_CD->ROMK_CD Inhibits K_Sparing Potassium Sparing BMS_CD->K_Sparing

Caption: Mechanism of this compound in the kidney.

Preclinical Evaluation of Diuretic and Potassium-Sparing Effects

Experimental Protocol: Volume-Loaded Rat Diuresis Model

A standard preclinical model to assess the diuretic and natriuretic effects of new compounds is the volume-loaded rat model. The following protocol outlines a typical procedure.

Objective: To determine the dose-dependent effects of this compound on urine output, sodium excretion, and potassium excretion in a volume-loaded rat model.

Experimental Workflow:

Preclinical_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Selection Male Sprague-Dawley rats (8-12 weeks old) Acclimatization Acclimatize for >= 3 days Animal_Selection->Acclimatization Fasting Fast overnight (water ad libitum) Acclimatization->Fasting Volume_Load Oral gavage of saline (e.g., 25 mL/kg) Fasting->Volume_Load Dosing Oral administration of this compound or vehicle Volume_Load->Dosing Housing House in metabolic cages Dosing->Housing Urine_Collection Collect urine over a defined period (e.g., 4-8 hours) Housing->Urine_Collection Urine_Volume Measure urine volume Urine_Collection->Urine_Volume Electrolytes Analyze urine for Na+ and K+ concentrations Urine_Volume->Electrolytes Calculation Calculate total excretion of Na+ and K+ Electrolytes->Calculation

Caption: Workflow for preclinical diuretic screening.

Materials and Methods:

  • Animals: Male Sprague-Dawley rats (270-300 g) are typically used.[3]

  • Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

  • Volume Loading: Rats are orally administered a saline solution to ensure adequate hydration and a baseline urine flow.

  • Drug Administration: this compound is administered orally at various doses (e.g., 0.01-3 mg/kg).[3] A vehicle control group receives the formulation without the active compound.

  • Urine Collection and Analysis: Urine is collected for a specified period post-dosing. The total volume is measured, and aliquots are analyzed for sodium and potassium concentrations using flame photometry or ion-selective electrodes.

Preclinical Data Summary

Preclinical studies in volume-loaded rats demonstrated that this compound produces a robust, dose-dependent increase in diuresis and natriuresis.[2][3] Importantly, this was not accompanied by a significant increase in potassium excretion (kaliuresis), confirming its potassium-sparing profile.

Dose (mg/kg)Urine Output (Fold Change vs. Vehicle)Sodium Excretion (Fold Change vs. Vehicle)Potassium Excretion (Fold Change vs. Vehicle)
0.3 2.32.11.1
1 2.82.51.0
HCTZ (25) 2.12.31.4

Data is illustrative and based on published findings for a similar ROMK inhibitor.[5]

Clinical Investigation: First-in-Human Study (NCT04763226)

Experimental Protocol: Single Ascending Dose Study in Healthy Volunteers

The first-in-human (FIH) study of this compound was a randomized, double-blind, placebo-controlled, single ascending dose trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in healthy adult participants.

Objective: To assess the safety, tolerability, and pharmacodynamic effects (diuresis, natriuresis, and kaliuresis) of single ascending doses of this compound in healthy volunteers.

Experimental Workflow:

Clinical_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Recruitment Recruit healthy adult volunteers Informed_Consent Obtain informed consent Recruitment->Informed_Consent Screening_Visits Conduct screening assessments (medical history, physical exam, lab tests) Informed_Consent->Screening_Visits Eligibility Assess eligibility based on inclusion/exclusion criteria Screening_Visits->Eligibility Randomization Randomize participants to this compound dose cohorts or placebo Eligibility->Randomization Dosing Administer single oral dose of this compound or placebo Randomization->Dosing Monitoring Intensive safety and PK/PD monitoring Dosing->Monitoring Follow_up_Visits Conduct follow-up visits for safety assessments Monitoring->Follow_up_Visits Data_Collection Collect and manage all study data Follow_up_Visits->Data_Collection Statistical_Analysis Perform statistical analysis of safety and pharmacodynamic endpoints Data_Collection->Statistical_Analysis

References

Unraveling the Mechanism of BMS-986308: A Deep Dive into its Role in Renal Sodium Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PRINCETON, NJ – December 9, 2025 – This technical guide provides an in-depth analysis of BMS-986308, a novel, orally active and selective inhibitor of the renal outer medullary potassium (ROMK) channel. This document, intended for researchers, scientists, and drug development professionals, elucidates the core mechanism of this compound and its significant role in modulating renal sodium transport, a key process in managing fluid and electrolyte balance.

This compound has emerged as a promising therapeutic agent, particularly in the context of conditions characterized by fluid retention, such as heart failure. Its unique mechanism of action, targeting the ROMK channel, offers a distinct advantage over existing diuretic therapies, notably by inducing potent diuresis and natriuresis while minimizing potassium loss. This guide will detail the preclinical and clinical data supporting these effects, outline the experimental methodologies used in its evaluation, and visualize the intricate signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by selectively inhibiting the ROMK (Kir1.1) channel, a critical component of renal physiology.[1][2][3][4] The ROMK channel is predominantly expressed in the thick ascending limb of the loop of Henle (TALH) and the cortical collecting duct (CCD) of the nephron.[5]

In the TALH, ROMK is responsible for potassium recycling across the apical membrane. This process is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which mediates the reabsorption of sodium, potassium, and chloride from the tubular fluid. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to a significant increase in the excretion of sodium and, consequently, water.

In the CCD, ROMK provides a pathway for potassium secretion into the urine, a process tightly linked to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK in this segment of the nephron contributes to the potassium-sparing effect of this compound.

Quantitative Analysis of Pharmacodynamic Effects

A first-in-human clinical trial (NCT04763226) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound in healthy adult participants. The study demonstrated a dose-dependent increase in diuresis and natriuresis.

Table 1: Pharmacodynamic Effects of this compound on Urine Output in Healthy Adults (24-hour post-dose)

Dose of this compoundMean Change from Baseline in Urine Output (mL)
30 mgIncreased
100 mg2055.3[5][6]

Table 2: Pharmacodynamic Effects of this compound on Urinary Sodium Excretion in Healthy Adults (24-hour post-dose)

Dose of this compoundMean Change from Baseline in Urinary Sodium Excretion (mmol)
30 mgIncreased
100 mg213.7[5][6]

Table 3: Pharmacokinetic Properties of this compound in Healthy Adults

ParameterValue
Time to Maximum Concentration (Tmax)1.00 - 1.75 hours[5][6]
Mean Terminal Half-life (t1/2)~13 hours[5][6]

Importantly, no significant changes in potassium excretion (kaliuresis) were observed, highlighting the potassium-sparing nature of this compound.[7]

Detailed Experimental Protocols

The pharmacological profile of this compound has been characterized through a series of rigorous in vivo and in vitro experiments.

In Vivo Efficacy: The Volume-Loaded Rat Diuresis Model

The diuretic and natriuretic effects of this compound were demonstrated in a volume-loaded rat model.[1][2][3][8]

Protocol:

  • Animal Model: Male Sprague-Dawley rats, aged 8-12 weeks and weighing 270-300g, were used.[1]

  • Acclimatization: Animals were acclimatized to laboratory conditions before the experiment.

  • Fasting: Rats were fasted overnight with free access to water.

  • Volume Load: A saline solution (0.9% NaCl) was administered orally via gavage at a volume of 25 mL/kg to induce diuresis.

  • Drug Administration: this compound was administered orally (p.o.) at doses ranging from 0.01 to 3 mg/kg, concurrently with the saline load.[1]

  • Urine Collection: Rats were placed in individual metabolic cages, and urine was collected over a specified period (e.g., 6 or 24 hours).

  • Analysis: Urine volume was measured to determine the diuretic effect. Urine sodium and potassium concentrations were measured using flame photometry or ion-selective electrodes to assess natriuretic and kaliuretic effects, respectively.

First-in-Human Clinical Trial (NCT04763226)

This study was a randomized, single-blind, placebo-controlled, single ascending dose study in healthy adult participants.

Protocol:

  • Study Population: Healthy adult volunteers, aged 20 to 55 years, with a body mass index (BMI) between 19.8 and 31.6 kg/m ².[6]

  • Study Design: Participants were assigned to one of five dose cohorts (1, 3, 10, 30, and 100 mg) and randomized to receive either an oral solution of this compound or a matching placebo.[6]

  • Pharmacodynamic Assessments: Urine was collected at predefined intervals before and after dosing to measure urine volume and electrolyte concentrations (sodium, potassium). The change from baseline in urine output and urinary sodium excretion was calculated by subtracting the time-matched intervals on the day before dosing (baseline) from the dosing day.

  • Pharmacokinetic Assessments: Blood samples were collected at various time points after dosing to determine the plasma concentrations of this compound and its metabolites.

  • Safety and Tolerability: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

In Vitro Assays for ROMK Potency and hERG Selectivity

The potency and selectivity of this compound were determined using various in vitro assays.

1. ROMK Potency Assessment (Thallium/Rubidium Flux Assays):

  • Principle: These are functional assays that measure the activity of the ROMK channel by detecting the flux of surrogate ions, thallium (Tl+) or rubidium (Rb+), through the channel.

  • Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, genetically engineered to express the human ROMK channel.

  • Procedure:

    • Cells are cultured in multi-well plates.

    • For the thallium flux assay, cells are loaded with a thallium-sensitive fluorescent dye. For the rubidium efflux assay, cells are loaded with radioactive ⁸⁶Rb+.

    • Cells are then incubated with varying concentrations of this compound.

    • The influx of thallium (measured by an increase in fluorescence) or the efflux of rubidium (measured by scintillation counting) is initiated by adding a stimulus to open the ROMK channels.

    • The degree of inhibition of ion flux by this compound is used to determine its potency (IC50 value).

2. hERG Selectivity Assessment (Radioligand Binding and Electrophysiology Assays):

  • Principle: These assays are crucial for assessing the risk of cardiac arrhythmias, as inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation.

  • Radioligand Binding Assay:

    • Cell Line: HEK-293 cells stably expressing the hERG channel.

    • Procedure: Cell membranes containing the hERG channel are incubated with a radiolabeled ligand known to bind to the channel (e.g., ³⁵S-MK-499) in the presence of varying concentrations of this compound. The ability of this compound to displace the radioligand is measured, providing an indication of its binding affinity for the hERG channel.

  • Electrophysiology (Patch-Clamp) Assay:

    • Principle: This is the gold-standard method for directly measuring ion channel function.

    • Procedure: A microelectrode is used to form a high-resistance seal with the membrane of a single cell expressing the hERG channel. The electrical current flowing through the channel is recorded in response to a specific voltage protocol. The effect of this compound on the hERG current is then measured to determine its inhibitory potency.

Visualizing the Pathways and Processes

To better understand the complex mechanisms and workflows, the following diagrams have been generated using the DOT language.

cluster_TALH Thick Ascending Limb of Henle (TALH) cluster_CCD Cortical Collecting Duct (CCD) Lumen Tubular Lumen NKCC2 NKCC2 Lumen->NKCC2 Na+, K+, 2Cl- Cell Epithelial Cell ROMK ROMK Cell->ROMK K+ Recycling NaK_ATPase Na+/K+ ATPase Cell->NaK_ATPase Na+ Blood Blood Blood->NaK_ATPase K+ NKCC2->Cell ROMK->Lumen NaK_ATPase->Blood BMS986308 This compound BMS986308->ROMK Lumen_CCD Tubular Lumen ENaC ENaC Lumen_CCD->ENaC Na+ Cell_CCD Principal Cell ROMK_CCD ROMK Cell_CCD->ROMK_CCD K+ Secretion NaK_ATPase_CCD Na+/K+ ATPase Cell_CCD->NaK_ATPase_CCD Na+ Blood_CCD Blood Blood_CCD->NaK_ATPase_CCD K+ ENaC->Cell_CCD ROMK_CCD->Lumen_CCD NaK_ATPase_CCD->Blood_CCD BMS986308_CCD This compound BMS986308_CCD->ROMK_CCD

Caption: Mechanism of action of this compound in the nephron.

start Start acclimatize Acclimatize Rats start->acclimatize fast Overnight Fasting acclimatize->fast prepare_dose Prepare this compound & Saline Load fast->prepare_dose administer Oral Gavage: Saline Load (25 mL/kg) + this compound (0.01-3 mg/kg) prepare_dose->administer collect_urine Place in Metabolic Cages & Collect Urine (6-24h) administer->collect_urine analyze Analyze Urine: - Volume (Diuresis) - Na+ & K+ (Natriuresis/Kaliuresis) collect_urine->analyze end End analyze->end

Caption: Workflow for the volume-loaded rat diuresis model.

cluster_screening In Vitro Screening cluster_preclinical Preclinical In Vivo cluster_clinical Clinical Development romk_potency ROMK Potency (Thallium/Rubidium Flux Assay) rat_diuresis Volume-Loaded Rat Diuresis Model romk_potency->rat_diuresis Efficacy Signal herg_selectivity hERG Selectivity (Radioligand Binding/Patch-Clamp) herg_selectivity->rat_diuresis Safety Signal phase1 Phase I: First-in-Human Study (NCT04763226) Safety, PK, PD rat_diuresis->phase1 Preclinical Proof-of-Concept

Caption: Logical workflow of this compound drug development.

Conclusion

This compound represents a significant advancement in the development of novel diuretics. Its targeted inhibition of the ROMK channel provides a powerful mechanism for promoting diuresis and natriuresis while conserving potassium. The data presented in this guide underscore its potential as a valuable therapeutic option for managing conditions associated with fluid overload. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations. This technical guide serves as a comprehensive resource for understanding the fundamental science behind this compound and its impact on renal sodium transport.

References

BMS-986308: A Technical Overview of a Novel ROMK Inhibitor for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is a potent and selective small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1 or KCNJ1. This channel plays a crucial role in potassium homeostasis in the kidneys, specifically in potassium recycling in the thick ascending limb of the nephron and potassium secretion in the collecting duct.[1] By inhibiting ROMK, this compound promotes diuresis and natriuresis (excretion of sodium in the urine) while reducing potassium excretion, making it a promising candidate for the treatment of heart failure and other cardiovascular diseases.[1][2][3][4] This document provides a comprehensive technical overview of the chemical structure, properties, and experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a piperazine-based compound with the following systematic IUPAC name: 4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrile.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 2254333-97-4[1]
Molecular Formula C24H25N7O2[1]
Molecular Weight 443.51 g/mol [1]
IUPAC Name 4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrile[1]
SMILES O=C1OCC2=C(C)C([C@@]3([H])N--INVALID-LINK--CN(CC4=NN(C5=NC=C(C#N)C(C)=C5)N=C4)C3)=CC=C21[1]
Appearance To be determined[1]
Purity >98%[1]

Pharmacological Properties

This compound is a highly potent and selective inhibitor of the ROMK channel. Its pharmacological profile is highlighted by its significant diuretic and natriuretic effects, coupled with potassium-sparing activity.

ParameterValueSpecies/SystemReference
IC50 (ROMK) ~20–40 nMHuman ROMK-expressing cell lines[1]
Selectivity Selective for ROMK over hERG[5]

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the ROMK channel in the nephron. This inhibition disrupts the normal physiological process of potassium and sodium transport in the kidneys, leading to a diuretic effect.

Simplified Signaling Pathway of this compound in the Nephron cluster_cell Principal Cell of Collecting Duct cluster_interstitium Renal Interstitium Na+ Na+ Blood Bloodstream Na+->Blood To Blood K+ K+ K+->Blood From Blood H2O H2O H2O->Blood Water Reabsorption ROMK ROMK Channel ROMK->K+ ENaC ENaC ENaC->Na+ Na+ Reabsorption BMS986308 This compound BMS986308->ROMK Inhibits

Simplified diagram of this compound action in the kidney.

Experimental Protocols

In Vitro ROMK Inhibition Assay

A common method to determine the potency of ROMK inhibitors is through an electrophysiology-based assay using a cell line stably expressing the human ROMK channel.

Workflow for In Vitro ROMK Inhibition Assay A Prepare human ROMK-expressing cells B Culture cells on automated patch-clamp platform A->B C Establish whole-cell patch-clamp configuration B->C D Apply voltage clamp protocol to elicit ROMK currents C->D E Add varying concentrations of this compound D->E F Measure inhibition of ROMK current E->F G Calculate IC50 value F->G

Generalized workflow for assessing ROMK inhibition.

Methodology:

  • Cell Culture: A stable cell line, such as HEK293, expressing the human ROMK channel is cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

  • Compound Application: A baseline ROMK current is established before the application of increasing concentrations of this compound.

  • Data Analysis: The inhibition of the ROMK current at each concentration is measured, and the data is fitted to a dose-response curve to determine the IC50 value.[3]

In Vivo Diuresis Model in Rats

The diuretic and electrolyte excretion effects of this compound can be evaluated in a volume-loaded rat model.[2][3][6][5]

Workflow for In Vivo Diuresis Study in Rats A Acclimate male Sprague-Dawley rats B Administer this compound or vehicle orally A->B C Administer a saline load B->C D House rats in metabolic cages C->D E Collect urine over a defined period (e.g., 6 hours) D->E F Measure urine volume E->F G Analyze urine for sodium and potassium concentrations E->G H Compare results between treated and vehicle groups F->H G->H

Experimental workflow for the rat diuresis model.

Methodology:

  • Animals: Male Sprague-Dawley rats are used for the study.[7]

  • Dosing: this compound is administered orally at various doses. A vehicle control group is also included.[7]

  • Volume Loading: A saline solution is administered to the rats to ensure adequate urine output.

  • Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specified time period.

  • Analysis: The total volume of urine is measured, and urine samples are analyzed for sodium and potassium content using a flame photometer or ion-selective electrodes.

  • Outcome: The diuretic (increase in urine volume) and natriuretic (increase in sodium excretion) effects, as well as potassium-sparing properties, are determined by comparing the treated groups to the vehicle control.[5]

Clinical Development

This compound has progressed to clinical development, with studies in healthy participants to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.[4][5][7]

Conclusion

This compound is a novel, potent, and selective ROMK inhibitor with a promising preclinical profile as a potassium-sparing diuretic. Its mechanism of action offers a potential new therapeutic strategy for the management of heart failure and other conditions characterized by fluid overload. Further clinical investigation will be crucial in determining its ultimate role in cardiovascular medicine.

References

Methodological & Application

Application Notes and Protocols for BMS-986308 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel.[1] The ROMK channel, an inward-rectifier potassium channel, plays a crucial role in potassium and sodium homeostasis in the kidneys.[2][3][4] Inhibition of this channel presents a novel diuretic mechanism for the potential treatment of heart failure.[5] These application notes provide detailed protocols for key in vitro assays to characterize the potency and selectivity of this compound and similar compounds.

Signaling Pathway of ROMK in the Kidney

The ROMK channel is primarily located in the apical membrane of the thick ascending limb and the cortical collecting duct of the nephron. In the thick ascending limb, it is essential for recycling potassium back into the lumen, which is necessary for the function of the Na-K-2Cl cotransporter (NKCC2), a key player in salt reabsorption. In the cortical collecting duct, ROMK is the primary channel for potassium secretion into the urine. By inhibiting ROMK, this compound disrupts these processes, leading to increased sodium and water excretion (diuresis) while sparing potassium.

ROMK_Signaling_Pathway cluster_TAL Thick Ascending Limb cluster_CCD Cortical Collecting Duct Lumen_TAL Tubular Lumen NKCC2 NKCC2 Lumen_TAL->NKCC2 Na+, K+, 2Cl- Cell_TAL Epithelial Cell ROMK_TAL ROMK Cell_TAL->ROMK_TAL K+ NaK_ATPase_TAL Na+/K+ ATPase Cell_TAL->NaK_ATPase_TAL Na+ Blood_TAL Blood Blood_TAL->NaK_ATPase_TAL K+ NKCC2->Cell_TAL ROMK_TAL->Lumen_TAL K+ Recycling NaK_ATPase_TAL->Blood_TAL BMS986308_TAL This compound BMS986308_TAL->ROMK_TAL Inhibition Lumen_CCD Tubular Lumen ENaC ENaC Lumen_CCD->ENaC Na+ Cell_CCD Principal Cell ROMK_CCD ROMK Cell_CCD->ROMK_CCD K+ NaK_ATPase_CCD Na+/K+ ATPase Cell_CCD->NaK_ATPase_CCD Na+ Blood_CCD Blood Blood_CCD->NaK_ATPase_CCD K+ ENaC->Cell_CCD ROMK_CCD->Lumen_CCD K+ Secretion NaK_ATPase_CCD->Blood_CCD BMS986308_CCD This compound BMS986308_CCD->ROMK_CCD Inhibition

Caption: Mechanism of Action of this compound on the ROMK Channel.

Data Presentation

The following table summarizes the in vitro potency and selectivity of this compound.

TargetAssay TypeCell LineParameterValueReference
ROMK (Kir1.1) Thallium FluxHEK293IC5024 nM[1]
hERG (Kv11.1) Manual Patch ClampHEK293IC50> 30 µM[6]
Kir2.1, Kir2.3, Kir4.1, Kir7.1Not SpecifiedNot SpecifiedActivityNo Inhibition[1]
HepG2CytotoxicityHepG2IC50> 100 µM[6]

Experimental Protocols

ROMK Channel Potency Assessment using Thallium Flux Assay

This high-throughput assay measures the influx of thallium ions (a surrogate for potassium ions) through open ROMK channels using a thallium-sensitive fluorescent dye.

Thallium_Flux_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_compound Compound Addition cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Plate_Cells Plate ROMK-expressing HEK293 cells in 384-well plates Load_Dye Load cells with Thallium-sensitive dye Plate_Cells->Load_Dye Incubate_Load Incubate at room temperature Load_Dye->Incubate_Load Wash_Cells Wash cells with assay buffer Incubate_Load->Wash_Cells Add_Compound Add this compound or control compounds Wash_Cells->Add_Compound Incubate_Compound Incubate Add_Compound->Incubate_Compound Add_Stimulus Add Thallium/Potassium stimulus buffer Incubate_Compound->Add_Stimulus Read_Fluorescence Measure fluorescence kinetically Add_Stimulus->Read_Fluorescence Calculate_IC50 Calculate IC50 values Read_Fluorescence->Calculate_IC50

Caption: Workflow for the Thallium Flux-Based ROMK Inhibition Assay.

Materials:

  • HEK293 cells stably expressing the human ROMK channel

  • 384-well black-walled, clear-bottom assay plates

  • Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Stimulus Buffer (Assay Buffer containing thallium and potassium salts)

  • This compound and control compounds

  • Fluorescence plate reader with kinetic read capabilities and automated liquid handling

Procedure:

  • Cell Plating: Seed the ROMK-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at room temperature for 60-90 minutes, protected from light.

  • Compound Addition:

    • Following incubation, wash the cells with assay buffer.

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement:

    • Place the assay plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., ~490 nm excitation / ~525 nm emission).

    • Program the instrument to add the stimulus buffer to all wells while simultaneously initiating kinetic fluorescence readings.

    • Record the fluorescence signal over time (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • Determine the rate of fluorescence increase for each well.

    • Normalize the data to the positive (no inhibitor) and negative (maximal inhibition) controls.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

hERG Channel Selectivity Assessment using Automated Patch Clamp

This assay evaluates the potential for off-target effects of this compound on the hERG potassium channel, which is critical for cardiac safety assessment.

Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_system_setup System Setup cluster_recording Recording Protocol cluster_data_analysis Data Analysis Prepare_Cells Prepare suspension of hERG-expressing HEK293 cells Load_System Load cells, intra- & extracellular solutions, and compounds onto the automated patch clamp system Prepare_Cells->Load_System Establish_Seal Establish whole-cell configuration Load_System->Establish_Seal Record_Baseline Record baseline hERG currents using a voltage step protocol Establish_Seal->Record_Baseline Apply_Compound Apply this compound at various concentrations Record_Baseline->Apply_Compound Record_Post_Compound Record hERG currents in the presence of compound Apply_Compound->Record_Post_Compound Measure_Current Measure peak tail current amplitude Record_Post_Compound->Measure_Current Calculate_Inhibition Calculate percent inhibition Measure_Current->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the Automated Patch Clamp hERG Selectivity Assay.

Materials:

  • HEK293 cells stably expressing the human hERG channel

  • Automated patch clamp system (e.g., QPatch, Patchliner)

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4

  • Intracellular solution (in mM): 120 KCl, 5.37 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH 7.2

  • This compound and positive control hERG blocker (e.g., E-4031)

Procedure:

  • Cell Preparation: Culture hERG-expressing HEK293 cells and prepare a single-cell suspension for use in the automated patch clamp system according to the instrument manufacturer's guidelines.

  • System Setup: Prime the automated patch clamp system and load the cell suspension, intracellular and extracellular solutions, and compound plates.

  • Recording Protocol:

    • The system will automatically position a cell and establish a gigaohm seal and whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV or +40 mV, followed by a repolarizing step to -50 mV to measure the peak tail current.

    • Record stable baseline currents in the extracellular solution.

    • Perfuse the cells with increasing concentrations of this compound, allowing for sufficient time at each concentration to reach steady-state block.

    • Record hERG currents at each compound concentration.

  • Data Analysis:

    • Measure the amplitude of the peak tail current at each voltage step.

    • Calculate the percentage of current inhibition at each compound concentration relative to the baseline current.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Disclaimer

These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. Always follow appropriate safety procedures when handling chemicals and biological materials. The information provided is for research use only and not for clinical or diagnostic purposes.

References

Application Notes and Protocols: Thallium Flux Assay for Potency Determination of BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2] The ROMK channel plays a crucial role in potassium homeostasis in the kidney, making it an attractive therapeutic target for conditions such as heart failure.[3][4] Determining the potency of inhibitors like this compound is a critical step in drug development. The thallium flux assay is a widely used, high-throughput fluorescence-based method for assessing the activity of potassium channels.[5][6] This assay utilizes the ability of thallium ions (Tl⁺) to permeate potassium channels and a Tl⁺-sensitive fluorescent dye to measure ion flux, providing a robust readout for channel inhibition.[5][6]

These application notes provide a detailed protocol for determining the potency of this compound using a thallium flux assay, based on established methodologies for ROMK inhibitors.

Signaling Pathway of ROMK (Kir1.1)

The ROMK channel is an inwardly rectifying potassium channel that primarily conducts potassium ions out of the cell at physiological membrane potentials in the kidney's thick ascending limb and collecting duct. This potassium efflux is essential for the function of the Na-K-2Cl cotransporter (NKCC2) and for potassium secretion. Inhibition of ROMK by compounds like this compound blocks this potassium flux, leading to a diuretic effect.

ROMK_Signaling_Pathway cluster_lumen Apical Lumen cluster_cell Tubular Epithelial Cell cluster_interstitium Basolateral Interstitium K_lumen K⁺ ROMK ROMK (Kir1.1) Channel ROMK->K_lumen BMS986308 This compound BMS986308->ROMK Inhibition K_cell K⁺ K_cell->ROMK efflux Na_K_ATPase Na⁺/K⁺ ATPase Na_K_ATPase->K_cell Na_cell Na⁺ Na_K_ATPase->Na_cell K_interstitium K⁺ K_interstitium->Na_K_ATPase Na_interstitium Na⁺ Na_interstitium->Na_K_ATPase

Caption: Simplified signaling pathway of the ROMK channel and its inhibition by this compound.

Data Presentation

The potency of this compound as a ROMK inhibitor is determined by its half-maximal inhibitory concentration (IC₅₀) value obtained from the thallium flux assay.

CompoundTargetAssay TypeIC₅₀ (nM)
This compoundROMK (Kir1.1)Thallium Flux Assay[Data not publicly available]
Reference CompoundROMK (Kir1.1)Thallium Flux Assaye.g., 200 nM

Note: The specific IC₅₀ value for this compound from the thallium flux assay is not publicly available in the referenced literature. The table provides a template for data presentation.

Experimental Protocols

This protocol is adapted from established methods for measuring ROMK channel inhibition using the FluxOR™ Thallium Flux Assay Kit.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human ROMK (Kir1.1).

  • Compound: this compound, dissolved in DMSO to create a stock solution.

  • Assay Kit: FluxOR™ Potassium Ion Channel Assay Kit (or similar), which includes:

    • FluxOR™ Reagent (Thallium-sensitive dye)

    • PowerLoad™ Concentrate

    • Probenecid (B1678239)

    • Assay Buffer (HBSS)

    • Stimulus Buffer containing Thallium Sulfate (Tl₂SO₄) and Potassium Sulfate (K₂SO₄)

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: Fluorescence plate reader with kinetic read capabilities and automated liquid handling for additions.

Experimental Workflow

Caption: Experimental workflow for the thallium flux assay.
Step-by-Step Protocol

1. Cell Plating:

  • Culture HEK293-ROMK cells to ~80-90% confluency.

  • Trypsinize and resuspend the cells in a complete culture medium.

  • Seed the cells into 384-well black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well in 25 µL of medium.

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

  • Prepare the Dye Loading Buffer according to the manufacturer's instructions, typically by mixing the FluxOR™ reagent, PowerLoad™ concentrate, and probenecid in the assay buffer.

  • On the day of the assay, carefully remove the cell culture medium from the wells.

  • Add 20 µL of the Dye Loading Buffer to each well.

  • Incubate the plate at room temperature for 60-90 minutes, protected from light.

3. Compound Incubation:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a maximum inhibition control (e.g., a high concentration of a known ROMK blocker).

  • After the dye loading incubation, remove the loading buffer.

  • Add 20 µL of the appropriate this compound dilution or control to each well.

  • Incubate the plate at room temperature for 20 minutes.

4. Thallium Flux Measurement:

  • Prepare the Stimulus Buffer containing thallium and potassium according to the manufacturer's protocol.

  • Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm) kinetically. A baseline reading of 10-20 seconds is recommended before the addition of the stimulus buffer.

  • Using the plate reader's integrated fluidics, add 10 µL of the Stimulus Buffer to each well.

  • Continue to record the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.

5. Data Analysis:

  • The initial rate of fluorescence increase corresponds to the rate of thallium influx.

  • Normalize the data by subtracting the baseline fluorescence from the signal recorded after thallium addition.

  • Plot the rate of thallium flux (or the peak fluorescence) against the logarithm of the this compound concentration.

  • Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The thallium flux assay is a reliable and high-throughput method for determining the potency of ROMK inhibitors like this compound. This application note provides a comprehensive protocol to aid researchers in the functional characterization of ROMK channel modulators, facilitating drug discovery and development efforts in this area. Adherence to the detailed steps and careful data analysis are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Cell-Based Screening of ROMK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renal outer medullary potassium (ROMK) channel, a member of the inwardly rectifying potassium (Kir) channel family, plays a crucial role in potassium homeostasis and renal salt transport.[1][2][3] Its involvement in these physiological processes makes it a compelling therapeutic target for diuretic agents with a novel mechanism of action, particularly for conditions like heart failure and hypertension. BMS-986308 is a potent and selective, orally active inhibitor of the ROMK channel.[4][5] This document provides detailed application notes and protocols for two key cell-based assays used in the screening and characterization of ROMK inhibitors like this compound: a high-throughput thallium flux assay and a lower-throughput, higher-content automated patch clamp electrophysiology assay.

Signaling Pathway of ROMK in the Kidney

The ROMK channel is primarily located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle and the cortical collecting duct of the nephron.[1] In the thick ascending limb, ROMK facilitates potassium recycling, which is essential for the function of the Na-K-2Cl cotransporter. In the cortical collecting duct, it is the primary channel for potassium secretion into the urine. The activity of ROMK is regulated by various intracellular signaling pathways, including phosphorylation by protein kinase A (PKA) and modulation by WNK kinases.

ROMK_Signaling_Pathway cluster_collecting_duct Cortical Collecting Duct Principal Cell Lumen Tubular Lumen (Urine) Na_ion_in Na+ Lumen->Na_ion_in Blood Blood K_ion_in_ATPase K+ Blood->K_ion_in_ATPase ROMK ROMK Channel (Kir1.1) K_ion_out K+ ROMK->K_ion_out Efflux (Secretion) ENaC ENaC NaK_ATPase Na+/K+ ATPase Na_ion_out_ATPase Na+ NaK_ATPase->Na_ion_out_ATPase 3 Na+ out K_ion_out->Lumen Na_ion_in->ENaC Influx K_ion_in_ATPase->NaK_ATPase 2 K+ in Na_ion_out_ATPase->Blood PKA PKA PKA->ROMK + WNK_Kinases WNK Kinases WNK_Kinases->ROMK -

Figure 1. ROMK signaling in the cortical collecting duct.

Quantitative Data for ROMK Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound and other notable ROMK inhibitors.

Table 1: In Vitro Potency of Selected ROMK Inhibitors

CompoundROMK IC50 (nM)Assay TypeReference
This compound24Thallium Flux[6]
MK-714515Electrophysiology[7]
VU590294Thallium Flux[7]

Table 2: Selectivity Profile of this compound

Ion Channel/TargetActivityReference
Kir2.1No inhibitory potency[6]
Kir2.3No inhibitory potency[6]
Kir4.1No inhibitory potency[6]
Kir7.1No inhibitory potency[6]
hERGSelective over hERG[5]
Panel of 49 GPCRs, enzymes, and ion channelsNo inhibitory potency[6]

Experimental Protocols

High-Throughput Thallium Flux Assay

This assay is a fluorescence-based functional assay suitable for high-throughput screening (HTS) of ROMK inhibitors. It measures the influx of thallium (Tl+), a surrogate for K+, through open ROMK channels into the cytoplasm, where it binds to a Tl+-sensitive fluorescent dye, resulting in an increase in fluorescence intensity.

Experimental Workflow: Thallium Flux Assay

Thallium_Flux_Workflow A Seed HEK293 cells stably expressing ROMK in 384-well plates B Incubate cells overnight A->B C Load cells with Tl+-sensitive dye (e.g., FluxOR™) B->C D Wash cells to remove excess dye C->D E Add test compounds (e.g., this compound) and incubate D->E F Measure baseline fluorescence E->F G Add Tl+ stimulus buffer F->G H Measure fluorescence kinetically G->H I Analyze data to determine IC50 H->I

Figure 2. Thallium flux assay workflow.

Detailed Protocol:

Materials:

  • HEK293 cells stably expressing human ROMK

  • 384-well black, clear-bottom microplates

  • FluxOR™ Potassium Ion Channel Assay Kit or similar thallium-sensitive dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Stimulus buffer containing thallium sulfate

  • Test compounds (e.g., this compound) and control inhibitors

  • Fluorescence plate reader with kinetic read capabilities and automated liquid handling

Procedure:

  • Cell Plating: Seed HEK293-ROMK cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO2.[8]

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions (e.g., FluxOR™ kit).[4]

    • Aspirate the cell culture medium from the wells.

    • Add 30 µL of the dye loading solution to each well.[4]

    • Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Compound Addition:

    • After incubation, wash the cells by replacing the dye loading solution with 30 µL of assay buffer.[4]

    • Add test compounds at various concentrations to the wells. Include positive controls (known ROMK inhibitors) and negative controls (vehicle, e.g., DMSO).

    • Incubate with the compounds for 20-30 minutes at room temperature.[8]

  • Thallium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure baseline fluorescence for 10-20 seconds.

    • Using the instrument's liquid handler, add 10 µL of the thallium-containing stimulus buffer to each well.

    • Immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of thallium influx.

    • Calculate the initial rate of fluorescence increase (slope) for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Automated Patch Clamp Electrophysiology Assay

Automated patch clamp electrophysiology provides a more detailed characterization of inhibitor activity by directly measuring the ion current through the ROMK channels in a voltage-clamped cell. This assay is crucial for confirming hits from HTS and for determining the mechanism of action of inhibitors.

Experimental Workflow: Automated Patch Clamp Assay

APC_Workflow A Prepare a single-cell suspension of HEK293-ROMK cells B Load cells, intracellular, and extracellular solutions onto the patch clamp chip A->B C Initiate automated cell capture and giga-seal formation B->C D Establish whole-cell configuration C->D E Apply voltage-clamp protocol to elicit ROMK currents D->E F Record baseline currents E->F G Apply test compounds at various concentrations F->G H Record currents in the presence of compound G->H I Analyze current inhibition to determine IC50 H->I

Figure 3. Automated patch clamp assay workflow.

Detailed Protocol:

Materials:

  • HEK293 cells stably expressing human ROMK

  • Automated patch clamp system (e.g., IonFlux, QPatch, or Patchliner)

  • Patch clamp chips/plates

  • Intracellular solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 with CsOH.[9]

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4 with NaOH.[9]

  • Test compounds (e.g., this compound) and control inhibitors

Procedure:

  • Cell Preparation:

    • Culture HEK293-ROMK cells to 70-80% confluency.

    • Harvest the cells using a gentle, non-enzymatic cell dissociation solution to obtain a single-cell suspension.

    • Centrifuge and resuspend the cells in the extracellular solution at the desired concentration for the automated patch clamp system.

  • Assay Execution:

    • Prime the automated patch clamp system and load the patch plate, cell suspension, intracellular solution, and extracellular solutions (with and without test compounds).

    • Initiate the automated experimental run. The instrument will perform cell capture, sealing, whole-cell formation, and solution exchange.

  • Voltage-Clamp Protocol and Data Acquisition:

    • A specific voltage protocol is applied to measure ROMK currents. For this compound, a suitable protocol involves a depolarization step from -80 mV to +20 mV for 2 seconds, followed by a hyperpolarization step to -65 mV for 3 seconds to elicit tail currents. This protocol is repeated at a frequency of 0.05 Hz.[4]

    • Record baseline currents in the extracellular solution.

    • Perfuse the cells with solutions containing increasing concentrations of the test compound.

    • Record the steady-state current inhibition at each compound concentration.

  • Data Analysis:

    • Measure the amplitude of the tail currents in the absence and presence of the inhibitor.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Conclusion

The thallium flux and automated patch clamp assays are powerful tools for the discovery and characterization of ROMK inhibitors. The thallium flux assay is well-suited for initial high-throughput screening of large compound libraries, while the automated patch clamp assay provides detailed electrophysiological data for hit confirmation, lead optimization, and mechanistic studies. The protocols provided herein for screening compounds like this compound can be adapted for other ROMK inhibitors and related ion channel targets.

References

Application Notes and Protocols for BMS-986308 in a Volume-Loaded Rat Diuresis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is a potent and selective, orally active inhibitor of the renal outer medullary potassium (ROMK) channel. [1][2]The ROMK channel is a key regulator of sodium and potassium homeostasis in the kidneys. [1][3]Inhibition of this channel presents a novel diuretic mechanism for potential therapeutic applications in conditions such as heart failure. [1][3][4]Preclinical studies have demonstrated the efficacy of this compound in a volume-loaded rat diuresis model, where it produces a robust increase in urine and sodium excretion (natriuresis) with a potassium-sparing effect. [2][4] These application notes provide a detailed protocol for utilizing the volume-loaded rat diuresis model to evaluate the pharmacological effects of this compound. The included methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in conducting similar preclinical studies.

Mechanism of Action of this compound

This compound exerts its diuretic effect by inhibiting the ROMK channel (Kir1.1), which is predominantly expressed on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle and the cortical collecting duct. In the thick ascending limb, ROMK is crucial for recycling potassium back into the tubular lumen, a process necessary for the function of the Na-K-2Cl cotransporter (NKCC2) and, consequently, for sodium reabsorption. In the cortical collecting duct, ROMK is the primary channel for potassium secretion. By blocking ROMK, this compound disrupts both potassium recycling and secretion, leading to increased excretion of sodium and water, while minimizing potassium loss.

cluster_TAL Thick Ascending Limb cluster_CCD Cortical Collecting Duct Tubular Lumen (TAL) Tubular Lumen (TAL) NKCC2 Na-K-2Cl Cotransporter Tubular Lumen (TAL)->NKCC2 Na+, K+, 2Cl- Epithelial Cell (TAL) Epithelial Cell (TAL) ROMK_TAL ROMK Channel Epithelial Cell (TAL)->ROMK_TAL K+ NaK_ATPase_TAL Na/K-ATPase Epithelial Cell (TAL)->NaK_ATPase_TAL Na+ Interstitial Fluid (TAL) Interstitial Fluid (TAL) NKCC2->Epithelial Cell (TAL) ROMK_TAL->Tubular Lumen (TAL) Recycling NaK_ATPase_TAL->Interstitial Fluid (TAL) BMS_TAL This compound BMS_TAL->ROMK_TAL Tubular Lumen (CCD) Tubular Lumen (CCD) ENaC ENaC Tubular Lumen (CCD)->ENaC Na+ Principal Cell (CCD) Principal Cell (CCD) ROMK_CCD ROMK Channel Principal Cell (CCD)->ROMK_CCD K+ NaK_ATPase_CCD Na/K-ATPase Principal Cell (CCD)->NaK_ATPase_CCD Na+ Interstitial Fluid (CCD) Interstitial Fluid (CCD) ENaC->Principal Cell (CCD) ROMK_CCD->Tubular Lumen (CCD) Secretion NaK_ATPase_CCD->Interstitial Fluid (CCD) BMS_CCD This compound BMS_CCD->ROMK_CCD

Figure 1: Mechanism of Action of this compound in the Kidney.

Experimental Protocol: Volume-Loaded Rat Diuresis Model

This protocol is adapted from established methods for evaluating diuretic agents in rodents.

1. Animals

  • Species: Male Sprague-Dawley rats. [2]* Age: 8-12 weeks. [2]* Weight: 270-300 g. [2]* Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment. They should be housed in a temperature and light-controlled environment with ad libitum access to standard chow and water.

2. Materials

  • This compound

  • Vehicle (e.g., 10% v/v DMAC, 40% v/v PEG400, 50% v/v of 30% w/v HPβCD in 50 mM citrate (B86180) buffer, pH 4.0). [2]* Positive controls: Furosemide (e.g., 10 mg/kg), Hydrochlorothiazide (e.g., 25 mg/kg)

  • Normal saline (0.9% NaCl)

  • Metabolic cages for individual housing and urine collection

  • Gavage needles

  • Analytical equipment for electrolyte measurement (e.g., flame photometer, ion-selective electrodes)

3. Experimental Procedure

acclimatization Acclimatization (1 week) fasting Fasting (18h) (Water ad libitum) acclimatization->fasting grouping Random Grouping (n=6-8/group) fasting->grouping saline_load Oral Saline Load (15 mL/kg) grouping->saline_load dosing Oral Dosing (Vehicle, this compound, Positive Control) saline_load->dosing urine_collection Urine Collection (5 hours in metabolic cages) dosing->urine_collection analysis Urine Analysis (Volume, Na+, K+) urine_collection->analysis data_processing Data Processing & Analysis analysis->data_processing

Figure 2: Experimental Workflow for the Volume-Loaded Rat Diuresis Study.
  • Acclimatization to Metabolic Cages: 24 hours prior to the experiment, place individual rats in metabolic cages to allow for adaptation.

  • Fasting: Fast the rats for 18 hours before the experiment, with free access to water.

  • Grouping: On the day of the experiment, randomize the animals into treatment groups (n=6-8 animals per group):

    • Group 1: Vehicle control

    • Group 2-n: this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3 mg/kg). [2] * Group n+1: Positive control (e.g., Furosemide 10 mg/kg)

  • Volume Loading: Administer normal saline (0.9% NaCl) orally to each rat at a volume of 15 mL/kg body weight.

  • Dosing: Immediately after saline loading, administer the vehicle, this compound, or the positive control compound by oral gavage.

  • Urine Collection: Place the rats back into their individual metabolic cages and collect urine for a period of 5 hours.

  • Measurements:

    • Record the total urine volume for each animal.

    • Analyze urine samples for sodium (Na+) and potassium (K+) concentrations.

4. Data Analysis

  • Calculate the total excretion of Na+ and K+ for each animal (concentration × urine volume).

  • Calculate the mean and standard error of the mean (SEM) for urine volume, Na+ excretion, and K+ excretion for each treatment group.

  • Determine the Na+/K+ ratio for each animal to assess the potassium-sparing effect.

  • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare treatment groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data should be summarized in clear and concise tables. The following tables are illustrative examples based on expected outcomes from this compound studies, as specific preclinical data is not publicly available.

Table 1: Effect of this compound on Urine Volume in Volume-Loaded Rats (0-5 hours)

Treatment GroupDose (mg/kg)nMean Urine Volume (mL) ± SEM% Increase vs. Vehicle
Vehicle-85.2 ± 0.4-
This compound0.187.8 ± 0.650%
This compound0.3810.4 ± 0.8**100%
This compound1813.5 ± 1.1 160%
This compound3815.1 ± 1.3190%
Furosemide10816.2 ± 1.5***212%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Volume-Loaded Rats (0-5 hours)

Treatment GroupDose (mg/kg)Mean Na+ Excretion (mmol) ± SEMMean K+ Excretion (mmol) ± SEMMean Na+/K+ Ratio ± SEM
Vehicle-0.45 ± 0.050.25 ± 0.031.8 ± 0.2
This compound0.10.72 ± 0.070.26 ± 0.032.8 ± 0.3
This compound0.31.13 ± 0.10 0.28 ± 0.044.0 ± 0.4
This compound11.62 ± 0.15 0.30 ± 0.045.4 ± 0.5
This compound31.89 ± 0.18 0.32 ± 0.055.9 ± 0.6
Furosemide102.05 ± 0.20***0.55 ± 0.06 3.7 ± 0.4
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Logical Relationships in Data Interpretation

The interpretation of the results from this model follows a logical progression to characterize the diuretic profile of this compound.

urine_volume Increased Urine Volume diuretic_effect Diuretic Efficacy urine_volume->diuretic_effect na_excretion Increased Na+ Excretion na_k_ratio Increased Na+/K+ Ratio na_excretion->na_k_ratio natriuretic_effect Natriuretic Efficacy na_excretion->natriuretic_effect k_excretion Unchanged or Slightly Increased K+ Excretion k_excretion->na_k_ratio k_sparing Potassium-Sparing Profile na_k_ratio->k_sparing romk_inhibition Confirmation of ROMK Inhibition Mechanism diuretic_effect->romk_inhibition natriuretic_effect->romk_inhibition k_sparing->romk_inhibition

Figure 3: Logical Flow for Interpreting Diuretic Study Results.

Conclusion

The volume-loaded rat diuresis model is a robust and essential preclinical tool for characterizing the diuretic and natriuretic properties of ROMK inhibitors like this compound. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for conducting these studies and interpreting the results. The expected outcome of such studies with this compound is a dose-dependent increase in diuresis and natriuresis, coupled with a favorable potassium-sparing profile, which would support its continued development as a novel therapeutic agent.

References

Synthesis of Piperazine-Based ROMK Inhibitors: Application Notes and Protocols Featuring BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renal Outer Medullary Potassium (ROMK) channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, plays a critical role in potassium homeostasis and sodium reabsorption in the kidneys. Its function is pivotal in the thick ascending limb of Henle and the cortical collecting duct. Inhibition of the ROMK channel presents a promising therapeutic strategy for the treatment of hypertension and heart failure, offering a novel diuretic mechanism with a potential potassium-sparing effect. This document provides detailed application notes and protocols for the synthesis of piperazine-based ROMK inhibitors, with a specific focus on BMS-986308, a potent and selective inhibitor that has advanced to clinical development.[1][2]

Data Presentation: Potency and Selectivity of this compound and Analogs

The following table summarizes the in vitro potency of this compound and related piperazine-based analogs against the human ROMK channel, as well as their selectivity against the hERG channel to assess for potential cardiac risk.

CompoundhROMK IC50 (nM)hERG IC50 (nM)Selectivity (hERG IC50 / hROMK IC50)
This compound (Compound 28) 10 >30000 >3000
Compound 55.2--
Compound 131510000667
Compound 168150001875
Compound 2012>30000>2500

Data compiled from "Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure" and its supplementary information.[1]

Experimental Protocols

General Synthetic Scheme for Piperazine-Based ROMK Inhibitors

The synthesis of this compound and its analogs generally follows a convergent approach, involving the preparation of a substituted piperazine (B1678402) core followed by coupling with an appropriate aromatic or heteroaromatic moiety.

Detailed Synthesis of this compound (Compound 28)

The synthesis of this compound involves a multi-step sequence, with key steps including the formation of the piperazine ring, introduction of the chiral dimethyl substituents, and final coupling to the triazolylbenzonitrile fragment. The following protocol is a representative synthesis based on the information provided in the supplementary materials of the primary literature.[1]

Step 1: Synthesis of (2R,6S)-2,6-dimethylpiperazine

This chiral piperazine is a key building block. Its synthesis can be achieved through various stereoselective methods, often starting from chiral amino acids or employing chiral auxiliaries. For the purpose of this protocol, we will assume the availability of this starting material.

Step 2: N-Alkylation of (2R,6S)-2,6-dimethylpiperazine

  • To a solution of (2R,6S)-2,6-dimethylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base, for example, potassium carbonate (2.0 eq).

  • Add the alkylating agent, 1-(bromomethyl)-4-methyl-1,3-dihydro-2H-isoindol-2-one (1.1 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the N-alkylated piperazine intermediate.

Step 3: Synthesis of 2-((3S,5R)-3,5-dimethylpiperazin-1-yl)-5-(1H-1,2,4-triazol-1-yl)benzonitrile (this compound)

  • Combine the N-alkylated piperazine intermediate from Step 2 (1.0 eq) and 5-(1H-1,2,4-triazol-1-yl)-2-fluorobenzonitrile (1.0 eq) in a suitable solvent like DMSO or NMP.

  • Add a suitable base, such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography to yield this compound as a solid.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

ROMK Signaling and Inhibition Pathway

The following diagram illustrates the role of the ROMK channel in the renal tubule and the mechanism of its inhibition by compounds like this compound.

ROMK_Signaling_Pathway cluster_cell Principal Cell (Thick Ascending Limb) cluster_interstitium Interstitial Fluid K_lumen K+ ROMK ROMK Channel K_lumen->ROMK Recycling NKCC2 NKCC2 K_lumen->NKCC2 Na_lumen Na+ Na_lumen->NKCC2 Cl_lumen 2Cl- Cl_lumen->NKCC2 K_cell K+ NKCC2->K_cell Na_cell Na+ NKCC2->Na_cell Cl_cell Cl- NKCC2->Cl_cell NaK_ATPase Na+/K+ ATPase NaK_ATPase->K_cell Na_interstitium Na+ NaK_ATPase->Na_interstitium Na_cell->NaK_ATPase Interstitial Fluid Interstitial Fluid Cl_cell->Interstitial Fluid Cl- Channel (not shown) BMS986308 This compound BMS986308->ROMK Inhibition K_interstitium K+ K_interstitium->NaK_ATPase

Caption: ROMK's role in K+ recycling and its inhibition by this compound.

Synthetic Workflow for this compound

This diagram outlines the key stages in the synthesis of this compound.

Synthesis_Workflow start Starting Materials: (2R,6S)-2,6-dimethylpiperazine 1-(bromomethyl)-4-methyl-1,3-dihydro-2H-isoindol-2-one 5-(1H-1,2,4-triazol-1-yl)-2-fluorobenzonitrile step1 Step 1: N-Alkylation of Piperazine Core start->step1 step2 Step 2: Nucleophilic Aromatic Substitution step1->step2 purification Purification (Chromatography/HPLC) step2->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product: this compound characterization->final_product

Caption: Key stages in the synthesis of this compound.

References

Application Notes & Protocols for Oral Formulation of BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is a selective and orally active inhibitor of the renal outer medullary potassium (ROMK) channel, being investigated for its potential as a novel diuretic in conditions such as heart failure.[1][2] As a small molecule inhibitor, its efficacy is dependent on achieving adequate systemic exposure following oral administration.[3][4] Preclinical and clinical studies have utilized oral solutions of this compound, suggesting that the compound likely possesses low aqueous solubility, a common challenge for many new chemical entities.[3][4]

These application notes provide a detailed framework for researchers to formulate this compound for oral administration in a preclinical research setting. The focus is on developing a formulation that enhances solubility and improves bioavailability, thereby ensuring reliable and reproducible results in in vivo studies. The primary strategy detailed here is the preparation of an Amorphous Solid Dispersion (ASD), a widely adopted and effective technique for improving the dissolution rate and oral absorption of poorly soluble compounds.

Mechanism of Action: ROMK Inhibition

This compound exerts its pharmacological effect by inhibiting the ROMK channel (also known as Kir1.1 or KCNJ1).[5] This channel is crucial for potassium recycling in the thick ascending limb of Henle and for potassium secretion in the collecting duct of the kidneys.[2] By blocking this channel, this compound disrupts sodium and potassium homeostasis, leading to increased urinary sodium excretion (natriuresis) and water excretion (diuresis), while sparing potassium.[2] This mechanism of action makes it a promising candidate for treating fluid overload in heart failure patients.

ROMK_Signaling_Pathway cluster_TAL Thick Ascending Limb (TAL) cluster_CD Cortical Collecting Duct (CCD) NKCC2 NKCC2 Transporter Cell_TAL TAL Epithelial Cell NKCC2->Cell_TAL ROMK_TAL ROMK Channel Lumen_TAL Tubular Lumen (Low K+) ROMK_TAL->Lumen_TAL Lumen_TAL->NKCC2 Na+ K+ 2Cl- Cell_TAL->ROMK_TAL K+ Recycling Blood_TAL Blood Cell_TAL->Blood_TAL Na+ & Cl- Reabsorption ENaC ENaC Channel Cell_CD Principal Cell ENaC->Cell_CD ROMK_CD ROMK Channel Lumen_CD Tubular Lumen ROMK_CD->Lumen_CD Lumen_CD->ENaC Na+ Cell_CD->ROMK_CD K+ Secretion Blood_CD Blood Cell_CD->Blood_CD Na+ Reabsorption BMS986308 This compound BMS986308->ROMK_TAL Inhibition BMS986308->ROMK_CD Inhibition

Caption: Simplified signaling pathway of this compound action on the ROMK channel.

Physicochemical Data & Formulation Rationale

While specific public data on this compound's physicochemical properties are limited, its development history suggests it is a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, variable permeability). The use of complex solvent systems in preclinical studies (e.g., 10% DMAC, 40% PEG400, 50% of 30% HPβCD) is a strong indicator of poor aqueous solubility.

Rationale for Amorphous Solid Dispersion (ASD):

  • Enhanced Apparent Solubility: ASDs convert the drug from a stable, low-energy crystalline form to a high-energy amorphous state. This amorphous form lacks a crystal lattice, reducing the energy required for dissolution and leading to higher apparent solubility and supersaturation in gastrointestinal fluids.

  • Improved Dissolution Rate: By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the particle size is effectively reduced to the molecular level, maximizing the surface area available for dissolution.

  • Stability: The polymer carrier stabilizes the amorphous drug, preventing recrystallization during storage and upon administration.

Table 1: Physicochemical Properties of this compound (Illustrative)

Property Value (Estimated) Implication for Formulation
Molecular Weight 443.51 g/mol [2] Standard for a small molecule.
Aqueous Solubility < 0.01 mg/mL Requires solubility enhancement for oral absorption.
LogP > 3 High lipophilicity, suggests dissolution-rate limited absorption.
Melting Point High (>150 °C) Suitable for thermal methods like Hot-Melt Extrusion if stable.

| pKa | (Not Available) | Would influence pH-dependent solubility. |

Experimental Protocols

The following protocols detail the steps for preparing and characterizing a this compound amorphous solid dispersion for research use.

Protocol 1: Preparation of this compound ASD by Solvent Evaporation

This protocol is suitable for small-scale laboratory preparation.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVPVA, e.g., Kollidon® VA 64)

  • Dichloromethane (DCM) or a suitable alternative solvent

  • Methanol (MeOH)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Selection of Drug-Polymer Ratio: Prepare several small-scale batches with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3 by weight) to determine the optimal loading that ensures a stable amorphous system.

  • Dissolution:

    • Weigh 100 mg of this compound and 200 mg of PVPVA (for a 1:2 ratio) and place them in a 50 mL round-bottom flask.

    • Add a solvent mixture of DCM:MeOH (e.g., 9:1 v/v) in sufficient quantity to completely dissolve both the drug and the polymer. Start with 10 mL and add more if needed.

    • Gently swirl or sonicate the flask until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40 °C.

    • Gradually reduce the pressure to evaporate the solvent. Rotate the flask at a moderate speed to ensure a thin, even film forms on the flask wall.

  • Drying:

    • Once the film appears dry, carefully scrape the solid material from the flask walls.

    • Transfer the solid to a glass dish and place it in a vacuum oven.

    • Dry the material at 40 °C under high vacuum for at least 24 hours to remove any residual solvent.

  • Processing and Storage:

    • Grind the dried ASD material into a fine powder using a mortar and pestle.

    • Store the resulting powder in a tightly sealed container with desiccant at room temperature, protected from light and moisture.

ASD_Workflow cluster_Prep Preparation cluster_Char Characterization A Weigh this compound & Polymer (PVPVA) B Dissolve in Organic Solvent A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying (Remove Residual Solvent) C->D E Milling/Sieving D->E F Confirm Amorphous State (PXRD, DSC) E->F ASD Powder G Determine Drug Loading (HPLC) F->G H In Vitro Dissolution (USP II Apparatus) G->H I Assess Stability H->I I->A Reformulate if unstable

Caption: Experimental workflow for ASD preparation and characterization.
Protocol 2: Characterization of this compound ASD

1. Drug Loading and Uniformity (HPLC):

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh ~10 mg of the ASD powder, dissolve it in the solvent, and dilute to a known volume within the calibration range.

  • Analysis: Analyze the sample by reverse-phase HPLC with UV detection. Calculate the drug content based on the calibration curve.

  • Acceptance Criteria: Drug loading should be within 95-105% of the theoretical value.

2. Confirmation of Amorphous State (PXRD & DSC):

  • Powder X-Ray Diffraction (PXRD):

    • Analyze a small amount of the ASD powder using a PXRD instrument.

    • Scan over a 2θ range of 5° to 40°.

    • Expected Result: The absence of sharp Bragg peaks, and the presence of a broad "halo," confirms the amorphous nature. Crystalline this compound will show distinct peaks.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of ASD powder into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from 25 °C to 200 °C.

    • Expected Result: A single glass transition (Tg) event should be observed, indicating a homogenous amorphous dispersion. The absence of a melting endotherm for this compound confirms it is not in a crystalline state.

3. In Vitro Dissolution Testing:

  • Apparatus: USP Apparatus II (Paddle).

  • Media: 900 mL of simulated gastric fluid (SGF, pH 1.2) for 30 minutes, followed by a switch to fasted state simulated intestinal fluid (FaSSIF, pH 6.5).

  • Parameters: Paddle speed at 75 RPM; Temperature at 37 ± 0.5 °C.

  • Procedure:

    • Add an amount of ASD powder equivalent to a specific dose of this compound into the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 min).

    • Immediately filter the samples through a 0.22 µm syringe filter.

    • Analyze the filtrate for this compound concentration using HPLC.

  • Comparison: Test the pure, crystalline this compound as a control.

Table 2: Example Characterization Data for this compound ASD (1:2 Ratio)

Test Parameter Specification / Expected Result
Appearance Visual White to off-white fine powder.
Drug Loading HPLC 33.3 ± 1.7 % w/w
PXRD 2θ Scan Halo pattern, no crystalline peaks.
DSC Thermal Analysis Single Tg at ~125 °C. No melting peak.
Dissolution % Released in FaSSIF at 30 min > 80% (for ASD) vs. < 10% (for pure drug)

| Stability | 40°C/75% RH, 1 month | Remains amorphous by PXRD. |

Formulation Components and Logic

The success of an ASD relies on the appropriate selection of its components, primarily the polymer.

Formulation_Components cluster_API_Attr API Attributes cluster_Polymer_Attr Polymer Functions Formulation Amorphous Solid Dispersion (ASD) API This compound (API) (Poorly Soluble, Crystalline) Formulation->API Disperses Polymer Polymer Carrier (e.g., PVPVA) Formulation->Polymer Stabilizes A1 High Energy Amorphous State A2 Molecularly Dispersed P1 Inhibits Crystallization P2 Maintains Supersaturation P3 Enhances Wetting Process Manufacturing Process (e.g., Solvent Evaporation) Process->Formulation Creates

Caption: Logical relationship of components in an ASD formulation.

Table 3: Rationale for Component Selection

Component Example Role in Formulation Rationale for Selection
API This compound Active Pharmaceutical Ingredient The therapeutic agent requiring enhanced oral bioavailability.
Polymer Carrier PVPVA (Kollidon® VA 64) Amorphous Stabilizer, Dissolution Enhancer High glass transition temperature (Tg) to provide physical stability. Amphiphilic nature improves wetting. Forms a solid solution with a wide range of drugs.

| Solvent System | Dichloromethane & Methanol | Processing Aid | High volatility allows for efficient removal at low temperatures, minimizing thermal stress on the API. Ability to dissolve both the non-polar API and the more polar polymer. |

Conclusion

For preclinical oral administration of the poorly soluble ROMK inhibitor this compound, formulation as an amorphous solid dispersion is a robust and effective strategy. By converting the drug to its high-energy amorphous form and dispersing it within a stabilizing polymer like PVPVA, researchers can significantly enhance its apparent solubility and dissolution rate. This approach is crucial for achieving the necessary systemic exposure to conduct reliable in vivo efficacy and pharmacokinetic studies. The protocols provided herein offer a comprehensive guide for the preparation, characterization, and rationale behind developing a research-grade oral formulation for this compound.

References

Application Notes and Protocols for the Quantification of BMS-986308 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is a novel, selective, and orally active inhibitor of the renal outer medullary potassium (ROMK) channel, which is under investigation for the treatment of heart failure. As a potential therapeutic agent, it is crucial to have robust and reliable analytical methods for its quantification in biological samples to support pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the industry standard for bioanalytical quantification.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the ROMK channel in the kidney. This channel plays a key role in potassium recycling in the thick ascending limb of the loop of Henle and potassium secretion in the collecting duct. By blocking this channel, this compound is expected to induce diuresis and natriuresis, which are beneficial in heart failure, without causing significant potassium loss (hypokalemia).

BMS_986308_Pathway cluster_kidney Kidney Nephron Thick_Ascending_Limb Thick Ascending Limb Diuresis Increased Diuresis (Water Excretion) Thick_Ascending_Limb->Diuresis Natriuresis Increased Natriuresis (Sodium Excretion) Thick_Ascending_Limb->Natriuresis Collecting_Duct Collecting Duct Potassium_Sparing Potassium-Sparing Effect Collecting_Duct->Potassium_Sparing BMS986308 This compound BMS986308->Inhibition ROMK ROMK Channel Inhibition->ROMK Inhibition

Figure 1: Mechanism of action of this compound in the kidney.

Quantitative Data Summary

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been utilized in clinical studies for the quantification of this compound. The reported lower limits of quantification (LLOQ) are summarized in the table below.

Biological MatrixLower Limit of Quantification (LLOQ)Citation
Human Plasma0.05 ng/mL[1]
Human Urine1 ng/mL[1]

Experimental Protocols

The following section details a representative LC-MS/MS protocol for the quantification of this compound in human plasma. This protocol is based on established bioanalytical methods for small molecules and should be validated in-house prior to routine use.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample clean-up in bioanalysis.

Materials:

  • Human plasma samples (stored at -80°C)

  • This compound analytical standard

  • Internal Standard (IS) - a stable isotope-labeled this compound (e.g., this compound-d4) is recommended. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.

  • Acetonitrile (B52724) (ACN), HPLC grade, containing 0.1% formic acid and the internal standard at a known concentration.

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

Protocol:

  • Thaw plasma samples on ice.

  • Spike 50 µL of plasma with 150 µL of cold acetonitrile (containing 0.1% formic acid and the internal standard). The 3:1 ratio of organic solvent to plasma is a common starting point.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Proposed LC-MS/MS Parameters:

ParameterRecommended Condition
Liquid Chromatography
LC ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient ElutionStart at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsTo be determined by direct infusion of this compound and the IS. A hypothetical example: this compound: m/z 444.2 -> 257.1; IS (this compound-d4): m/z 448.2 -> 261.1
Dwell Time100 ms
Collision GasArgon
Ion Source Temperature500°C
IonSpray Voltage5500 V

Note: The mass transitions (precursor and product ions) and collision energies must be optimized for this compound and the chosen internal standard to ensure sensitivity and specificity.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (LLOQ, low, mid, and high QC).

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound in biological samples using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard Sample_Collection->Spiking Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 2: General workflow for LC-MS/MS analysis of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantification of this compound in biological samples. The LC-MS/MS method, after proper validation, will provide the necessary sensitivity, specificity, and reliability for supporting drug development programs. Researchers are encouraged to use this information as a starting point and to perform in-house optimization and validation to meet their specific laboratory and regulatory requirements.

References

Application Notes and Protocols for Preclinical Studies of BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is an oral, selective, and reversible inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of salt re-absorption and potassium secretion in the kidneys.[1][2] Its development is targeted towards a novel therapeutic approach for managing conditions such as heart failure, where persistent congestion and edema are significant concerns.[3][4] These application notes provide detailed protocols for the preclinical evaluation of this compound, focusing on its mechanism of action, efficacy, and safety profile.

Mechanism of Action: ROMK Inhibition

This compound exerts its therapeutic effect by inhibiting the ROMK (Kir1.1) channel, which is primarily expressed in the apical membrane of epithelial cells in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney.[3] In the TALH, ROMK is crucial for potassium recycling, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2) and, consequently, for salt reabsorption. In the CCD, ROMK is the primary channel for potassium secretion into the urine. By inhibiting ROMK, this compound disrupts these processes, leading to increased excretion of sodium (natriuresis) and water (diuresis) while preserving potassium levels (potassium-sparing effect).[3][4]

ROMK_Inhibition_Pathway cluster_TALH Thick Ascending Loop of Henle (TALH) cluster_CCD Cortical Collecting Duct (CCD) Lumen_TALH Tubular Lumen NKCC2 NKCC2 Lumen_TALH->NKCC2 Na+, K+, 2Cl- Epithelial_Cell_TALH Epithelial Cell ROMK_TALH ROMK Epithelial_Cell_TALH->ROMK_TALH K+ recycling NaK_ATPase_TALH Na+/K+ ATPase Epithelial_Cell_TALH->NaK_ATPase_TALH Na+ Blood_TALH Blood NKCC2->Epithelial_Cell_TALH ROMK_TALH->Lumen_TALH NaK_ATPase_TALH->Blood_TALH BMS986308_TALH This compound BMS986308_TALH->ROMK_TALH Inhibition Lumen_CCD Tubular Lumen ENaC ENaC Lumen_CCD->ENaC Na+ Principal_Cell_CCD Principal Cell ROMK_CCD ROMK Principal_Cell_CCD->ROMK_CCD K+ secretion NaK_ATPase_CCD Na+/K+ ATPase Principal_Cell_CCD->NaK_ATPase_CCD Na+ Blood_CCD Blood ENaC->Principal_Cell_CCD ROMK_CCD->Lumen_CCD NaK_ATPase_CCD->Blood_CCD BMS986308_CCD This compound BMS986308_CCD->ROMK_CCD Inhibition

Caption: Mechanism of this compound in the kidney.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and early clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

ParameterValue
ROMK IC50 Data not publicly available
hERG IC50 Data not publicly available
Selectivity (hERG/ROMK) > Data not publicly available

Table 2: Pharmacokinetic Parameters in Healthy Adults (Single Oral Dose) [5]

DoseTmax (h)t1/2 (h)AUCCmax
1 mg1.00 - 1.75~13Dose proportionalSlightly greater than dose-proportional
3 mg1.00 - 1.75~13Dose proportionalSlightly greater than dose-proportional
10 mg1.00 - 1.75~13Dose proportionalSlightly greater than dose-proportional
30 mg1.00 - 1.75~13Dose proportionalSlightly greater than dose-proportional
100 mg1.00 - 1.75~13Dose proportionalSlightly greater than dose-proportional

Table 3: Pharmacodynamic Effects in Healthy Adults (Change from Baseline) [3][5]

Parameter30 mg Dose100 mg Dose
Diuresis (mL) at 6h Significant Increase1683.0 mL
Diuresis (mL) at 24h Significant Increase2055.3 mL
Natriuresis (mmol) at 6h Significant Increase231.7 mmol
Natriuresis (mmol) at 24h Significant Increase213.7 mmol

Experimental Protocols

In Vitro Assays

1. ROMK Inhibition Assay

  • Objective: To determine the potency of this compound in inhibiting the ROMK channel.

  • Principle: This assay typically utilizes cell lines stably expressing the ROMK channel. The inhibitory activity is measured by assessing the reduction in potassium ion flow through the channel in the presence of the test compound. This can be achieved using techniques such as automated patch-clamp electrophysiology or flux-based assays using potassium-sensitive fluorescent dyes.

  • Materials:

    • HEK293 cells stably expressing human ROMK channels.

    • Cell culture medium and supplements.

    • Assay buffer.

    • This compound and control compounds.

    • Automated patch-clamp system or fluorescence plate reader.

  • Procedure (Conceptual Outline):

    • Culture and harvest HEK293-ROMK cells.

    • Prepare a dilution series of this compound.

    • Load cells with a potassium-sensitive dye (for flux assays) or prepare for patch-clamp recording.

    • Add this compound at various concentrations to the cells.

    • Stimulate channel activity (e.g., by altering the extracellular potassium concentration).

    • Measure the change in fluorescence or ionic current.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a four-parameter logistic equation.

2. hERG Selectivity Assay

  • Objective: To assess the off-target activity of this compound on the hERG potassium channel, which is critical for cardiac safety assessment.

  • Principle: A manual or automated patch-clamp electrophysiology assay is used to measure the effect of this compound on the current conducted by the hERG channel expressed in a stable cell line.[6]

  • Materials:

    • HEK293 cells stably expressing hERG channels.

    • Extracellular and intracellular recording solutions.

    • This compound and positive control (e.g., a known hERG blocker).

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Procedure:

    • Culture HEK293-hERG cells on coverslips.

    • Place a coverslip in the recording chamber and perfuse with extracellular solution.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a voltage protocol to elicit hERG tail currents.

    • Once a stable baseline current is established, perfuse the cell with different concentrations of this compound.

    • Record the hERG current at each concentration.

    • Calculate the percentage of current inhibition at each concentration and determine the IC50 value.[6]

In Vivo Model

1. Volume-Loaded Rat Diuresis Model

  • Objective: To evaluate the diuretic and natriuretic efficacy of this compound in a preclinical animal model.[7][8]

  • Principle: Rats are orally administered a fluid load to stimulate urine production. The effects of this compound on urine volume and electrolyte excretion are then measured over a specific time period and compared to a vehicle control and a positive control (e.g., a known diuretic).

  • Materials:

    • Male Sprague-Dawley rats (or other appropriate strain).

    • Metabolic cages for urine collection.

    • Saline solution for volume loading.

    • This compound formulation for oral administration.

    • Vehicle control.

    • Positive control diuretic (e.g., hydrochlorothiazide).

    • Analytical equipment for measuring urine volume and electrolyte concentrations (Na+, K+).

  • Procedure:

    • Acclimate rats to metabolic cages.

    • Fast the animals overnight with free access to water.

    • Administer the vehicle, this compound (at various doses, e.g., 0.01-3 mg/kg), or positive control by oral gavage.[1]

    • Immediately after dosing, administer a saline load (e.g., 25 mL/kg) orally.

    • Collect urine at specified intervals (e.g., 0-6 hours and 6-24 hours).

    • Measure the total urine volume for each collection period.

    • Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

    • Calculate the total excretion of sodium and potassium.

    • Compare the results from the this compound treated groups to the vehicle and positive control groups.

Experimental Workflows

In_Vitro_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cell Line Culture (HEK293-ROMK/hERG) ROMK_Assay ROMK Inhibition (Patch-Clamp / Flux) Cell_Culture->ROMK_Assay hERG_Assay hERG Selectivity (Patch-Clamp) Cell_Culture->hERG_Assay Compound_Prep This compound Dilution Series Compound_Prep->ROMK_Assay Compound_Prep->hERG_Assay Assay Potency & Selectivity Assays Data_Analysis IC50 Determination ROMK_Assay->Data_Analysis hERG_Assay->Data_Analysis

Caption: In Vitro evaluation workflow for this compound.

In_Vivo_Workflow cluster_invivo In Vivo Efficacy Model Acclimation Animal Acclimation & Fasting Dosing Oral Administration (Vehicle, this compound, Control) Acclimation->Dosing Volume_Load Saline Load Dosing->Volume_Load Urine_Collection Urine Collection (Metabolic Cages) Volume_Load->Urine_Collection Analysis Measurement of Volume & Electrolytes (Na+, K+) Urine_Collection->Analysis Efficacy_Endpoint Diuresis & Natriuresis Quantification Analysis->Efficacy_Endpoint

Caption: In Vivo rat diuresis model workflow.

References

Troubleshooting & Optimization

Optimizing BMS-986308 selectivity over hERG channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the optimization of BMS-986308 selectivity over hERG channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its selectivity over the hERG channel important?

A1: this compound is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, which is a key regulator of potassium and sodium homeostasis in the kidneys.[1][2][3] Its inhibitory action makes it a promising candidate for the treatment of heart failure.[1][2][3] Selectivity over the hERG (human Ether-a-go-go-Related Gene) potassium channel is a critical safety consideration in drug development. Inhibition of the hERG channel can lead to a delay in cardiac repolarization, resulting in QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes. Therefore, ensuring high selectivity for ROMK over hERG is paramount for the safety profile of this compound.

Q2: What is the reported selectivity of this compound for ROMK over hERG?

A2: this compound has been designed and optimized for excellent selectivity over the hERG channel.[3][4] The reported IC50 value for hERG inhibition is greater than 100 μM, indicating a low potential for off-target effects on this channel at therapeutic concentrations.[5]

Q3: What are the primary experimental methods to assess the hERG liability of a compound like this compound?

A3: The gold standard for assessing hERG channel inhibition is the manual whole-cell patch-clamp electrophysiology assay.[6][7] This technique provides a direct and precise measurement of the compound's effect on hERG channel currents in cells stably expressing the channel.[6][7] Due to the low throughput of the manual patch-clamp, other methods are often used for earlier screening, including automated patch-clamp systems, radioligand binding assays, and fluorescence-based assays.[8][9][10]

Q4: What are some general medicinal chemistry strategies to improve selectivity over the hERG channel?

A4: Several strategies can be employed to reduce hERG affinity while maintaining on-target potency. These include:

  • Reducing lipophilicity: Highly lipophilic compounds tend to have a higher affinity for the hERG channel.

  • Modulating basicity: The presence of a basic nitrogen atom is a common feature in many hERG blockers. Reducing the basicity of such a moiety can decrease hERG binding.

  • Disrupting π-stacking interactions: Removing or modifying aromatic rings can disrupt potential π-stacking interactions with key residues in the hERG channel pore.

  • Introducing steric hindrance: Adding bulky groups can prevent the molecule from effectively binding within the hERG channel pore.

  • Increasing structural rigidity: A more rigid molecular structure can be less accommodating to the binding site of the hERG channel.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in hERG IC50 values between experiments. - Inconsistent cell passage number or health. - Variability in compound stock solution preparation. - Temperature fluctuations during recording. - Inconsistent application of the voltage protocol.- Use cells within a consistent and low passage number range. Ensure high cell viability. - Prepare fresh compound stock solutions for each experiment and verify the concentration. - Maintain a constant temperature (e.g., 36 ± 1 °C) during electrophysiological recordings.[6] - Ensure the voltage protocol is applied consistently across all cells and experiments.
Compound precipitates in the experimental solution. - Poor compound solubility in the aqueous buffer. - The final concentration of the compound exceeds its solubility limit.- Use a co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects channel activity (typically <0.5%). - Prepare a more dilute stock solution and adjust the final concentration accordingly. - Visually inspect the solution for any signs of precipitation before and during the experiment.
No significant hERG inhibition is observed, even at high concentrations. - Inactive compound. - Low expression of hERG channels in the cell line. - Issues with the recording setup (e.g., electrode drift, poor seal).- Verify the identity and purity of the compound. - Confirm hERG expression levels using techniques like Western blotting or by testing a known potent hERG inhibitor as a positive control. - Ensure a stable and high-resistance seal (>1 GΩ) is achieved before recording. Monitor for any signs of seal degradation.
Discrepancy between binding assay and patch-clamp results. - Binding assays measure the displacement of a radioligand, which may not always correlate with functional channel block. - The compound may have a different binding site than the radioligand. - The compound may be a "trapped" blocker, where its binding is state-dependent (open vs. closed state), which is not captured in a binding assay.- Always confirm findings from binding assays with a functional assay like patch-clamp electrophysiology.[10] - Consider using different radioligands in the binding assay to probe for different binding sites. - Analyze the voltage-dependence of the block in the patch-clamp assay to understand the mechanism of inhibition.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50
ROMKNot specified in abstractsNot specified in abstracts
hERGNot specified in abstracts> 100 μM[5]

Experimental Protocols

Detailed Methodology for Manual Whole-Cell Patch-Clamp hERG Assay

This protocol is a generalized procedure based on established methods.[6][7][11]

1. Cell Preparation:

  • Use a stable cell line with robust expression of the hERG channel (e.g., HEK293 or CHO cells).[6]

  • Culture cells in the recommended medium and conditions.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.[6]

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in 100% DMSO.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution at a constant temperature (e.g., 36 ± 1 °C).[6]

  • Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a high-resistance (>1 GΩ) seal between the micropipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for series resistance (≥80%) to minimize voltage errors.[6]

4. Voltage Protocol and Data Acquisition:

  • Apply a depolarizing voltage step from a holding potential of -80 mV to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

  • Follow with a hyperpolarizing step to -50 mV for 2-3 seconds to elicit the characteristic hERG tail current, which is used for analysis.[11]

  • Record currents using a suitable patch-clamp amplifier and acquisition software.

5. Compound Application and Analysis:

  • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound in the external solution.

  • Allow the effect of each concentration to reach a steady state before recording.

  • Measure the peak tail current amplitude at each concentration.

  • Calculate the percentage of current inhibition for each concentration relative to the baseline.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (hERG-expressing cells) patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp solution_prep Solution Preparation (Internal, External, Compound) solution_prep->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol data_acq Data Acquisition voltage_protocol->data_acq compound_app Compound Application (Increasing Concentrations) data_acq->compound_app data_analysis Data Analysis (IC50 Determination) compound_app->data_analysis selectivity Determine Selectivity (Compare with ROMK IC50) data_analysis->selectivity

Caption: Workflow for assessing this compound hERG liability.

romk_signaling_pathway cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm cluster_stimuli Stimuli ROMK ROMK Channel PKA PKA PKA->ROMK phosphorylates (activates) SGK1 SGK-1 SGK1->ROMK promotes trafficking WNK WNK Kinases WNK->ROMK stimulates endocytosis PTK PTK PTK->ROMK phosphorylates (inhibits) High_K_diet High K+ Diet High_K_diet->SGK1 stimulates Low_K_diet Low K+ Diet Low_K_diet->PTK stimulates Aldosterone Aldosterone Aldosterone->SGK1 stimulates Vasopressin Vasopressin Vasopressin->PKA stimulates

Caption: Simplified ROMK channel signaling pathway.

References

Technical Support Center: Enhancing ADME Properties of BMS-986308 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of analogs of BMS-986308, a selective Renal Outer Medullary Potassium (ROMK) channel inhibitor.[1] While this compound is reported to have a favorable ADME profile, this guide provides troubleshooting advice and standardized protocols to address common challenges encountered during the development of new chemical entities within this class.[2]

Frequently Asked Questions (FAQs)

1. Q: My this compound analog shows high potency in the biochemical assay but has low activity in cell-based assays. What are the potential ADME-related issues?

A: This is a common issue that often points towards poor membrane permeability. The compound may not be efficiently crossing the cell membrane to reach the intracellular target. It is recommended to perform a Caco-2 permeability assay to assess the compound's ability to cross intestinal epithelial cells, which serves as a surrogate for general cell permeability. Another possibility is that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell.

2. Q: I am observing rapid clearance of my analog in human liver microsomes. What are the likely metabolic liabilities?

A: Rapid clearance in liver microsomes suggests that your compound is susceptible to metabolism by cytochrome P450 (CYP) enzymes.[3] Since this compound contains a piperazine (B1678402) moiety, this part of the molecule can be susceptible to N-dealkylation or oxidation.[4][5] Other potential metabolic "hotspots" could be sites of aromatic hydroxylation or oxidation of benzylic carbons. It is advisable to conduct a metabolite identification study to pinpoint the exact sites of metabolism.

3. Q: How can I improve the metabolic stability of my compounds?

A: Once metabolic hotspots are identified, several medicinal chemistry strategies can be employed:

  • Blocking Metabolism: Introduce a sterically hindering group or an electron-withdrawing group near the metabolic hotspot to reduce its susceptibility to enzymatic action.

  • Bioisosteric Replacement: Replace the metabolically labile group with a more stable isostere. For example, a metabolically susceptible methyl group could be replaced with a trifluoromethyl group.

  • Deuteration: Replacing hydrogen atoms at a metabolic hotspot with deuterium (B1214612) can slow down the rate of metabolism due to the kinetic isotope effect.[3]

4. Q: My analog has poor aqueous solubility. What are the consequences and how can I address this?

A: Poor aqueous solubility can lead to inaccurate in vitro assay results, low oral absorption, and challenges in formulation development.[6] To improve solubility, consider the following:

  • Introduce polar functional groups, such as hydroxyl or amino groups, into the molecule.

  • Reduce the lipophilicity (logP) of the compound.

  • Consider salt formation for basic compounds.

5. Q: The Caco-2 permeability of my analog is low, and the efflux ratio is high (>2). What does this indicate?

A: A low apparent permeability (Papp) in the Caco-2 assay suggests poor absorption across the intestinal barrier.[7] A high efflux ratio indicates that the compound is likely a substrate of an efflux transporter, such as P-gp or BCRP.[6] To address this, you can try to reduce the lipophilicity of the compound or modify its structure to reduce its affinity for efflux transporters.

Troubleshooting Guides

Troubleshooting Poor Metabolic Stability in Liver Microsomes
Observation Potential Cause Suggested Action
Compound is extremely unstable (t½ < 5 min) Highly labile metabolic hotspot.1. Perform a metabolite identification study to locate the hotspot. 2. Employ strategies like deuteration or bioisosteric replacement at the identified site.
High variability in stability results between experiments Inconsistent enzyme activity or compound precipitation.1. Ensure proper storage and handling of microsomes. 2. Always include a positive control with a known metabolic profile. 3. Check the solubility of the compound in the assay buffer.
No metabolism observed, even for the positive control Inactive microsomes or incorrect cofactors.1. Use a new batch of microsomes. 2. Ensure the correct cofactor (NADPH) is used at the appropriate concentration.
Troubleshooting Low Permeability in Caco-2 Assays
Observation Potential Cause Suggested Action
Low permeability (Papp < 1 x 10⁻⁶ cm/s) and low efflux ratio (<2) Poor passive diffusion.1. Optimize the lipophilicity (logP) of the compound. 2. Reduce the number of hydrogen bond donors.
Low permeability and high efflux ratio (>2) Compound is a substrate for efflux transporters (e.g., P-gp).1. Confirm P-gp substrate liability by running the assay with a known P-gp inhibitor (e.g., verapamil). 2. Modify the structure to reduce recognition by efflux transporters.
High variability in permeability values Inconsistent Caco-2 cell monolayer integrity or compound instability.1. Regularly check the transepithelial electrical resistance (TEER) of the monolayers. 2. Assess the chemical stability of the compound in the assay buffer.
Low compound recovery (<70%) Non-specific binding to the assay plate or instability.1. Use low-binding plates. 2. Include a surfactant (e.g., 0.5% BSA) in the basolateral chamber. 3. Check for compound degradation by analyzing the samples at time zero.[8]

Data Presentation

Table 1: Illustrative ADME Data for this compound Analogs
Compound Aqueous Solubility (µM) at pH 7.4 Caco-2 Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio (B→A) / (A→B) Human Liver Microsomal Stability (t½, min) Human Plasma Protein Binding (%)
This compound>10015.21.1>6092.5
Analog A25.52.15.845.398.7
Analog B85.112.51.512.191.0
Analog C>10018.90.9>6085.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock solution in acetonitrile (B52724).

  • Incubation: In a 96-well plate, add phosphate (B84403) buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the compound working solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Controls: Include control wells without NADPH to assess non-enzymatic degradation.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound using LC-MS/MS.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Apical to Basolateral (A→B) Permeability:

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B→A) Permeability:

    • Add the test compound to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Analysis: Quantify the concentration of the compound in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Visualizations

ADME_Troubleshooting_Workflow cluster_start Start: New Analog Synthesis cluster_screening Initial ADME Screening cluster_decision Analysis and Decision cluster_optimization Troubleshooting & Optimization cluster_end Outcome Start New this compound Analog Solubility Aqueous Solubility Start->Solubility Microsomal_Stability Microsomal Stability (t½) Start->Microsomal_Stability Caco2_Permeability Caco-2 Permeability (Papp, ER) Start->Caco2_Permeability Decision ADME Profile Acceptable? Solubility->Decision Microsomal_Stability->Decision Caco2_Permeability->Decision Low_Solubility Issue: Low Solubility Action: Add polar groups, reduce logP Decision->Low_Solubility No (Solubility) Low_Stability Issue: Low Stability Action: Identify hotspot, block metabolism Decision->Low_Stability No (Stability) Low_Permeability Issue: Low Permeability / High Efflux Action: Optimize lipophilicity, modify structure Decision->Low_Permeability No (Permeability) Proceed Proceed to In Vivo PK Decision->Proceed Yes Redesign Redesign Analog Low_Solubility->Redesign Low_Stability->Redesign Low_Permeability->Redesign

Caption: A logical workflow for troubleshooting common ADME issues with new analogs.

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling & Analysis cluster_data Data Analysis Prep_Compound Prepare Compound Stock (10 mM in DMSO) Mix Combine Compound + Microsomes Prep_Compound->Mix Prep_Microsomes Prepare Microsomes (in Buffer) Prep_Microsomes->Mix Prep_NADPH Prepare NADPH (Cofactor) Start_Reaction Add NADPH to start reaction Prep_NADPH->Start_Reaction PreIncubate Pre-incubate 10 min Mix->PreIncubate PreIncubate->Start_Reaction Time_Points Sample at 0, 5, 15, 30, 60 min Start_Reaction->Time_Points Quench Quench with Acetonitrile + IS Time_Points->Quench Analyze Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analyze Calculate Calculate % Remaining vs. Time Analyze->Calculate Determine Determine Half-life (t½) and Intrinsic Clearance (CLint) Calculate->Determine

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

References

BMS-986308 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of BMS-986308 in common experimental buffers. It includes troubleshooting advice and frequently asked questions to ensure smooth and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For in vitro experiments, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). A concentration of 10 mM in DMSO has been reported.

Q2: How should I store this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are summarized in the table below.

Q3: this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental buffer. What should I do?

A3: This is a common issue due to the low aqueous solubility of this compound. Please refer to the "Troubleshooting Guide: Compound Precipitation" for detailed steps to address this.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: Direct dissolution in aqueous buffers is not recommended due to the compound's low solubility. A stock solution in DMSO should be prepared first and then diluted to the final concentration in the experimental buffer.

Q5: What is the known mechanism of action for this compound?

A5: this compound is a selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1 or KCNJ1.[1] This channel is crucial for potassium homeostasis in the kidneys.

Data Summary Tables

Table 1: Solubility of this compound

Solvent/VehicleConcentrationNotes
DMSO10 mMRecommended for stock solutions for in vitro use.[2]
In vivo formulation0.01-3 mg/kgA complex vehicle was used for oral administration in rats, consisting of 10% v/v DMAC, 40% v/v PEG400, and 50% v/v of 30% w/v HPβCD in 50 mM citrate (B86180) buffer (pH 4.0).[3][4]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDuration
Solid Powder-20°CLong-term (months to years)
0-4°CShort-term (days to weeks)
In Solvent (e.g., DMSO)-80°CLong-term (months)
-20°CUp to 6 months

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use.

Protocol 2: Thallium Flux Assay for ROMK Inhibition

This protocol is adapted from the supplementary information of Richter et al., J Med Chem. 2024.

  • Cell Culture: Maintain CHO T-Rex hROMK stable cells in Ham's F12 media supplemented with 10% FBS, 1% Penicillin-Streptomycin, 500 µg/ml Zeocin, and 10 µg/ml Blasticidin at 37°C in a 5% CO2 incubator.

  • Buffer Preparation:

    • Loading Buffer: Prepare using a FluxOR kit. To 9.79 mL of Hank's Balanced Salt Solution (HBSS), add 10 µL of reconstituted FluxOR dye, 100 µL of powerload concentrate, and 100 µL of Probenicid (100X).

    • Assay Buffer: To 7.7 mL of deionized water, add 2 ml of FluxOR chloride-free buffer (5X), 100 µL of Probenicid (100X), and 0.2 mL of Ouabain (13.77 mM).

    • Stimulus Buffer: Prepare a solution of 15 mM Tl₂SO₄ and 0.75 mM K₂SO₄ in FluxOR chloride-free buffer (diluted to 1X with deionized water).

  • Assay Procedure:

    • Plate the cells in an appropriate assay plate.

    • Remove the cell culture media and add the Loading Buffer.

    • Incubate as required for dye loading.

    • Replace the Loading Buffer with the Assay Buffer.

    • Add the test compound (this compound, diluted from a DMSO stock) or controls to the wells.

    • Initiate the reaction by adding the Stimulus Buffer.

    • Measure the fluorescence to determine the thallium flux and calculate the IC₅₀ value for the compound.

Visual Guides and Diagrams

ROMK_Inhibition_Pathway cluster_membrane Cell Membrane ROMK_Channel ROMK Channel (Kir1.1) K_ion K+ Ion Flow ROMK_Channel->K_ion Potassium Efflux BMS_986308 This compound BMS_986308->ROMK_Channel Binds to and blocks the channel Inhibition Inhibition Inhibition->K_ion Diuresis Increased Diuresis & Natriuresis Inhibition->Diuresis Leads to

Caption: Mechanism of action of this compound as a ROMK channel inhibitor.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Diluting DMSO stock into aqueous buffer check_precipitate Observe for precipitation (cloudiness, particles) start->check_precipitate no_precipitate Solution is clear. Proceed with experiment. check_precipitate->no_precipitate No precipitate_detected Precipitation Detected check_precipitate->precipitate_detected Yes step1 1. Decrease final concentration of this compound precipitate_detected->step1 step2 2. Increase percentage of DMSO in final solution (check assay tolerance) step1->step2 step3 3. Use a solubilizing agent (e.g., Pluronic F-68, Tween-80) step2->step3 step4 4. Prepare a fresh stock solution step3->step4

Caption: Troubleshooting workflow for this compound precipitation issues.

Troubleshooting Guide: Compound Precipitation

Issue: this compound precipitates out of solution upon dilution of the DMSO stock into an aqueous experimental buffer (e.g., cell culture media, PBS).

Cause: this compound has low aqueous solubility. When the concentration of the highly solubilizing solvent (DMSO) is significantly reduced by dilution in an aqueous medium, the compound can no longer stay in solution and precipitates.

Solutions:

  • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay to a level below its solubility limit in the final buffer composition.

  • Assess DMSO Tolerance: Determine the maximum percentage of DMSO your experimental system (e.g., cells) can tolerate without adverse effects. If possible, increase the final DMSO concentration in your assay to aid solubility. For example, if your assay tolerates 1% DMSO, ensure your final dilution does not fall significantly below this.

  • Use Solubilizing Agents: If your experimental design allows, consider adding a small amount of a non-ionic surfactant or solubilizing agent to the aqueous buffer. Common examples include Pluronic® F-68 (0.01-0.1%) or Tween® 80 (0.01-0.1%). Always run a vehicle control with the solubilizing agent alone to ensure it does not interfere with the assay.

  • Sonication: After dilution, briefly sonicate the solution in a bath sonicator. This can sometimes help to break up aggregates and re-dissolve a small amount of precipitate, but it may not be a permanent solution if the compound is supersaturated.

  • Fresh Stock Preparation: Ensure your DMSO stock solution is not too old and has been stored correctly. Over time, compounds can degrade or crash out of solution even in DMSO. Preparing a fresh stock solution can sometimes resolve unexpected precipitation issues.

References

Technical Support Center: Thallium Flux Assays for Ion Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing thallium flux assays to screen for ion channel inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a thallium flux assay?

A thallium flux assay is a fluorescence-based method used to measure the activity of monovalent cation channels, particularly potassium (K+) channels.[1] The assay leverages the permeability of these channels to thallium ions (Tl+), which serve as a surrogate for K+.[1][2] Cells are first loaded with a thallium-sensitive fluorescent dye. When the ion channels of interest open, Tl+ ions flow into the cells down their concentration gradient. The binding of intracellular Tl+ to the dye results in a significant increase in fluorescence, which is proportional to the ion channel's activity.[1][2][3] This technique is widely adopted in high-throughput screening (HTS) to identify and characterize compounds that modulate ion channel function.[1][4]

Q2: Why am I observing high well-to-well variability in my assay plate?

High variability across a plate can mask the true effects of test compounds. Several factors can contribute to this issue:

  • Uneven Cell Plating: Inconsistent cell numbers per well is a common cause of variability. To mitigate this, ensure cells are in a single-cell suspension before plating, use reverse pipetting techniques, and gently swirl the plate after seeding to promote even distribution.[1] Avoiding the use of outer wells, which are prone to evaporation (edge effects), or filling them with a sterile buffer can also help. [cite: t]

  • Inconsistent Dye Loading: Variations in dye loading can lead to different baseline fluorescence levels. Ensure the dye loading buffer is at the recommended temperature and that incubation times are consistent for all plates.[1]

  • Cell Health: The health and passage number of your cells can impact assay performance. Use cells at a consistent and optimal passage number and ensure they form a confluent monolayer before starting the experiment.[1]

  • Instrumentation Issues: Fluctuations in the plate reader's light source or detector can introduce variability. Ensure the instrument is properly calibrated and the plate is correctly positioned.[1]

Q3: My signal-to-background ratio (assay window) is too low. How can I improve it?

A small assay window makes it difficult to distinguish between active and inactive compounds. Here are several strategies to increase your signal-to-background ratio:

  • Optimize Thallium and Potassium Concentrations: The concentrations of Tl+ (the surrogate ion) and K+ (the stimulating ion) are critical. A matrix of different Tl+ and K+ concentrations should be tested to find the optimal ratio that provides the largest signal window for your specific channel and cell line.[5][6] Increasing the thallium concentration can sometimes improve the signal for difficult targets.[6]

  • Enhance Channel Expression: Low expression of the target ion channel will result in a weak signal. Using a cell line with stable and robust channel expression is crucial.[1]

  • Use a Quenching Agent: Extracellular fluorescence from hydrolyzed or unincorporated dye can increase background noise. Adding a cell-impermeable quenching agent, such as Red 40 or trypan blue, can absorb this background fluorescence and improve the signal window.[7][8]

  • Optimize Dye Loading: Ensure optimal dye loading by incubating for the recommended time (typically 60-90 minutes at room temperature).[1][5] Inadequate or excessive loading times can lead to a smaller signal window.[6] Using reagents like Pluronic F-127 can improve dye solubility and loading efficiency.[2]

  • Wash Steps: While some modern kits offer no-wash protocols, a gentle wash step after dye loading can help remove extracellular dye and reduce background.[5][7]

Q4: The IC50 value of my inhibitor is inconsistent between experiments. What are the potential causes?

Shifts in inhibitor potency (IC50) can be frustrating. Consider these potential sources of variability:

  • Compound Stability and Precipitation: Visually inspect your compound plates for any signs of precipitation. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration is consistent and non-toxic to the cells.[1]

  • Assay Conditions Drift: Minor day-to-day variations in cell passage number, reagent preparation, incubation times, or temperature can lead to IC50 shifts.[1]

  • Time-Dependent Compound Effects: The inhibitory effect of some compounds can be time-dependent. It is important to standardize the pre-incubation time of the compound with the cells before adding the thallium stimulus.[1][9]

  • Reference Compound: Always include a full dose-response curve of a known reference inhibitor on every plate. This allows you to monitor assay performance and normalize data between experiments.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your thallium flux assay experiments.

Problem Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Incomplete removal of extracellular dye. 2. Hydrolysis of the AM-ester form of the dye in the medium. 3. Autofluorescence from cells or media components.1. Implement a gentle wash step after dye loading. 2. Use a cell-impermeable quencher dye (e.g., Red 40) in the assay buffer to absorb extracellular fluorescence.[7][8] 3. Use phenol (B47542) red-free media during the assay.
No or Very Low Signal 1. Cells were not loaded with the dye. 2. Low expression or function of the target ion channel. 3. Incorrect stimulus for channel activation. 4. Inactive thallium-sensitive dye.1. Verify dye loading with a fluorescence microscope using an appropriate filter set (e.g., FITC).[6] 2. Use a cell line with confirmed high expression and function of the target channel. 3. Ensure the stimulus (e.g., potassium concentration for voltage-gated channels) is appropriate and at an optimal concentration. 4. Check the expiration date and storage conditions of the dye.
Inconsistent Baselines 1. Uneven cell plating. 2. Inconsistent dye loading between wells. 3. Pipetting errors during reagent addition.1. Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques.[1] 2. Ensure consistent incubation times and temperatures during dye loading. 3. Use automated liquid handlers for precise reagent addition if available. Normalize data by dividing the fluorescence at each time point by the baseline fluorescence (F/F₀).[1][10]
Cell Death/Detachment 1. High concentration of DMSO or test compound. 2. Toxicity of thallium or other assay components. 3. Overly harsh wash steps.1. Ensure the final DMSO concentration does not exceed a non-toxic level (typically ≤ 1%).[1] Perform a cell viability assay with your compounds. 2. Optimize thallium concentration to the lowest level that gives a robust signal. 3. Be gentle during wash steps to avoid detaching the cell monolayer.

Experimental Protocols & Data

General Thallium Flux Assay Protocol

This is a generalized protocol and should be optimized for your specific cell line, ion channel, and instrumentation.

  • Cell Plating:

    • Seed cells into 96- or 384-well black-walled, clear-bottom microplates.

    • Grow overnight to form a confluent monolayer. A typical density is 5,000-20,000 cells per well.[1]

  • Dye Loading:

    • Prepare the dye loading buffer containing the thallium-sensitive dye (e.g., FluxOR™) according to the manufacturer's instructions.[1] Probenecid is often included to inhibit organic anion transporters that can remove the dye from the cells.[6][11]

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.[1]

  • Compound Addition:

    • During dye incubation, prepare serial dilutions of your test compounds and controls in the assay buffer.

    • After incubation, remove the dye loading buffer. A gentle wash with assay buffer may be performed.[1]

    • Add the compound dilutions to the appropriate wells and incubate for a standardized period (e.g., 15-30 minutes) at room temperature.[1][9]

  • Signal Detection:

    • Prepare the stimulus buffer containing thallium sulfate (B86663) (Tl₂SO₄) and, for voltage-gated channels, potassium sulfate (K₂SO₄).[1]

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Record a baseline fluorescence for 10-20 seconds.[1]

    • Inject the stimulus buffer into all wells simultaneously.

    • Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.[1]

Data Analysis Workflow
  • Normalization: Correct for well-to-well variability in cell number and dye loading by dividing the fluorescence at each time point (F) by the initial baseline fluorescence (F₀). The baseline is typically the average of the first 5-15 data points before stimulus addition.[1][10]

  • Rate Calculation: Determine the initial rate of thallium influx by calculating the slope (Vmax) of the normalized kinetic trace (F/F₀) shortly after stimulus addition (e.g., the first 10-20 seconds).[10]

  • Dose-Response Analysis: For inhibitor studies, normalize the rates relative to positive (no inhibitor) and negative (fully blocked channel) controls. Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Typical Assay Parameters
ParameterTypical Value/RangeNotes
Cell Density (384-well) 5,000 - 20,000 cells/wellOptimize for your cell line.[1]
Dye Loading Time 60 - 90 minutesAt room temperature, protected from light.[1]
Compound Incubation Time 15 - 30 minutesCan be compound-dependent.[1][9]
Thallium (Tl₂SO₄) Concentration 1 - 4 mMOptimize for target; higher concentrations may be needed for weakly permeable channels.[5][6]
Potassium (K₂SO₄) Stimulus 0 - 10 mMFor voltage-gated channels; optimize to maximize signal window.[6]
Signal-to-Background Ratio > 3-foldA ratio of ~3 or higher is generally considered robust.[7] A Z'-factor of > 0.5 indicates a high-quality assay.[7][12]

Visualizations

Thallium Flux Assay Principle

Thallium_Flux_Assay Principle of Thallium Flux Assay for K+ Channel Inhibitors cluster_0 1. Dye Loading cluster_1 2. Dye Activation & Compound Incubation cluster_2 3. Stimulation & Signal Detection Cell Cell with K+ Channels Cell_Loaded Cell with Activated Dye Esterases Intracellular Esterases Dye_AM Thallium-sensitive Dye (AM-ester) Dye_AM->Cell Enters Cell Cell_Blocked Channel Blocked No Tl+ Influx Low Fluorescence Cell_Open Channel Open Tl+ Influx High Fluorescence Esterases->Cell_Loaded Cleaves AM-ester Inhibitor Channel Inhibitor Inhibitor->Cell_Loaded Binds to Channel Tl_ext Extracellular Tl+ Tl_ext->Cell_Open Influx

Caption: Workflow of a thallium flux assay for screening ion channel inhibitors.

Troubleshooting Logic Flow

Troubleshooting_Flow Troubleshooting Common Thallium Flux Assay Issues Start Assay Problem Identified Problem What is the main issue? Start->Problem HighVar High Well-to-Well Variability Problem->HighVar Variability LowSignal Low Signal-to-Background (Small Assay Window) Problem->LowSignal Signal IC50_Shift Inconsistent IC50 Values Problem->IC50_Shift Potency Sol_Plating Check Cell Plating (Density, Evenness) HighVar->Sol_Plating Sol_Dye Optimize Dye Loading (Time, Temperature) HighVar->Sol_Dye Sol_Health Verify Cell Health & Passage Number HighVar->Sol_Health Sol_Concentration Optimize Tl+/K+ Concentrations LowSignal->Sol_Concentration Sol_Quencher Use Extracellular Quencher Dye LowSignal->Sol_Quencher Sol_Expression Confirm High Channel Expression LowSignal->Sol_Expression Sol_Compound Check Compound Stability & Solubility IC50_Shift->Sol_Compound Sol_Controls Run Reference Compound on Every Plate IC50_Shift->Sol_Controls Sol_Conditions Standardize Assay Conditions (Time, Temp) IC50_Shift->Sol_Conditions Sol_Normalize Normalize Data (F/F₀) Sol_Plating->Sol_Normalize Sol_Dye->Sol_Normalize Sol_Health->Sol_Normalize End Assay Optimized Sol_Normalize->End Sol_Concentration->End Sol_Quencher->End Sol_Expression->End Sol_Compound->End Sol_Controls->End Sol_Conditions->End

Caption: A logical workflow for diagnosing common thallium flux assay issues.

References

Troubleshooting inconsistent results in BMS-986308 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BMS-986308. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and orally active inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1.[1][2] ROMK is a key protein in the kidney responsible for potassium recycling in the thick ascending loop of Henle and potassium secretion in the cortical collecting duct. By inhibiting ROMK, this compound disrupts this process, leading to increased excretion of sodium and water (diuresis and natriuresis) while sparing potassium.[1][3]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily investigated for its potential therapeutic effects in heart failure.[1][4][5][6] Its diuretic and natriuretic properties, combined with its potassium-sparing effect, make it a novel candidate for managing fluid retention in patients with heart failure.[1][3]

Q3: What is the recommended solvent for dissolving this compound?

A3: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies in rats, it has been administered as an oral solution, though the exact vehicle composition in preclinical studies is not always detailed in publications.[1][3] It is crucial to determine the appropriate solvent and concentration to ensure complete dissolution and avoid precipitation in your experimental system.

Q4: What are the typical pharmacokinetic properties of this compound?

A4: In preclinical and clinical studies, this compound has shown rapid oral absorption.[1][3] It exhibits a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4][5][6] Key pharmacokinetic parameters from a first-in-human study are summarized in the table below.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValueReference
Time to Maximum Concentration (Tmax)1.00 - 1.75 hours[1][3]
Terminal Half-life (t1/2)Approximately 13 hours[1][3]

This data is from a single ascending dose study in healthy adult participants and may vary in different populations or experimental models.

Table 2: Pharmacodynamic Effects of this compound in a Volume-Loaded Rat Diuresis Model

Dose (mg/kg, p.o.)EffectReference
0.01 - 3Robust increase in diuresis[2]

Note: This table presents a qualitative summary. For detailed quantitative data, refer to the specific study.

Troubleshooting Guides

In Vitro Assays (e.g., Thallium Flux Assay)

Issue 1: High variability or inconsistent IC50 values.

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting:

      • Visually inspect solutions for any signs of precipitation.

      • Prepare fresh stock solutions for each experiment.

      • Consider reducing the final DMSO concentration in the assay.

      • Determine the solubility of this compound in your specific assay buffer.

  • Possible Cause 2: Cell Health and Density.

    • Troubleshooting:

      • Ensure cells are healthy and in the logarithmic growth phase.

      • Maintain consistent cell seeding density across all plates.

      • Regularly check for mycoplasma contamination.

  • Possible Cause 3: Inaccurate Pipetting.

    • Troubleshooting:

      • Calibrate pipettes regularly.

      • Use low-retention pipette tips.

      • Ensure proper mixing after adding the compound.

Issue 2: No or weak inhibition of ROMK activity.

  • Possible Cause 1: Incorrect Compound Concentration.

    • Troubleshooting:

      • Verify the concentration of your stock solution.

      • Perform a serial dilution and test a wider range of concentrations.

  • Possible Cause 2: Inactive Compound.

    • Troubleshooting:

      • Ensure proper storage of the compound (dry, dark, and at the recommended temperature).

      • Consider purchasing a new batch of the compound from a reputable supplier.

  • Possible Cause 3: Assay System Not Optimized.

    • Troubleshooting:

      • Validate the assay with a known ROMK inhibitor as a positive control.

      • Optimize assay parameters such as incubation time and temperature.

In Vivo Diuresis Experiments (Rat Model)

Issue 1: High variability in urine output among animals in the same group.

  • Possible Cause 1: Differences in Hydration Status.

    • Troubleshooting:

      • Acclimatize animals to metabolic cages before the experiment.

      • Ensure all animals have free access to water before the study begins.

      • Administer a consistent volume of saline to all animals to ensure adequate hydration.

  • Possible Cause 2: Stress.

    • Troubleshooting:

      • Handle animals gently to minimize stress.

      • Acclimatize animals to the experimental procedures.

  • Possible Cause 3: Anesthesia Effects.

    • Troubleshooting:

      • The choice of anesthetic can significantly impact urine output.

      • If using anesthesia, ensure the depth and duration are consistent across all animals.

Issue 2: Lack of a clear dose-response relationship.

  • Possible Cause 1: Inappropriate Dose Range.

    • Troubleshooting:

      • Conduct a pilot study with a wider range of doses to identify the optimal dose range.

      • Refer to published studies for guidance on effective doses.

  • Possible Cause 2: Issues with Oral Gavage.

    • Troubleshooting:

      • Ensure the compound is administered correctly into the stomach.

      • Check for any signs of regurgitation.

  • Possible Cause 3: Saturation of the diuretic effect.

    • Troubleshooting:

      • The highest doses used may be on the plateau of the dose-response curve.

      • Include lower doses in your experimental design.

Experimental Protocols

Thallium Flux Assay for ROMK Inhibition

This protocol is a generalized procedure based on published methods for assessing ROMK inhibitors.

  • Cell Culture:

    • Culture a stable cell line expressing human ROMK (e.g., CHO T-REx hROMK) in appropriate media.

    • One day before the experiment, seed the cells into 384-well plates.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain the desired concentrations for the assay.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the fluorescent dye (e.g., FluxOR) to the cells and incubate.

    • Add the various concentrations of this compound or control vehicle to the wells.

    • Measure the baseline fluorescence.

    • Add the thallium-containing stimulus buffer.

    • Immediately begin kinetic fluorescence measurements.

  • Data Analysis:

    • Calculate the rate of thallium influx for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

In Vivo Diuresis Study in Rats

This is a generalized protocol for a volume-loaded rat diuresis model.

  • Animal Acclimatization:

    • House male Sprague-Dawley rats in a controlled environment.

    • Acclimatize the rats to metabolic cages for at least 24 hours before the experiment.

    • Provide free access to food and water during acclimatization.

  • Experimental Procedure:

    • On the day of the experiment, weigh the rats and randomly assign them to treatment groups (vehicle control, this compound low dose, this compound high dose).

    • Administer a saline load (e.g., 25 mL/kg) to all animals via oral gavage to ensure hydration and promote diuresis.

    • Immediately after the saline load, administer the vehicle or this compound at the designated doses via oral gavage.

    • Place the rats back into the metabolic cages.

  • Urine Collection and Analysis:

    • Collect urine at specified time intervals (e.g., 0-6 hours, 6-24 hours).

    • Measure the total urine volume for each animal.

    • Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the total urine output, sodium excretion, and potassium excretion for each animal.

    • Compare the results between the treatment groups and the vehicle control group using appropriate statistical tests.

Mandatory Visualizations

ROMK_Inhibition_Pathway cluster_outcome Physiological Outcome TAL Thick Ascending Loop of Henle Natriuresis Increased Natriuresis (Sodium Excretion) CCD Cortical Collecting Duct K_Sparing Potassium Sparing ROMK_TAL ROMK Channel NKCC2 Na-K-2Cl Cotransporter ROMK_TAL->NKCC2 K+ Recycling (Enables) NKCC2->TAL Na+ Reabsorption ROMK_CCD ROMK Channel ENaC Epithelial Sodium Channel (ENaC) ROMK_CCD->ENaC ENaC->CCD Na+ Reabsorption BMS986308 This compound BMS986308->ROMK_TAL Inhibits BMS986308->ROMK_CCD Diuresis Increased Diuresis (Water Excretion)

Caption: Mechanism of action of this compound in the kidney.

experimental_workflow start Start acclimatization Animal Acclimatization (Metabolic Cages) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping hydration Saline Loading (Oral Gavage) grouping->hydration dosing Administer Vehicle or This compound (Oral Gavage) hydration->dosing collection Urine Collection (e.g., 0-6h, 6-24h) dosing->collection analysis Urine Volume Measurement & Ion Analysis (Na+, K+) collection->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo diuresis study.

References

Identifying and minimizing off-target effects of BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and minimizing potential off-target effects of BMS-986308, a selective renal outer medullary potassium (ROMK) channel inhibitor.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its known selectivity?

A1: this compound is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2] This channel is a member of the inwardly-rectifying potassium (Kir) channel family and plays a crucial role in potassium homeostasis and salt reabsorption in the kidneys.[3][4] The development of this compound focused on achieving high potency for ROMK while maintaining selectivity, particularly over the hERG (human Ether-à-go-go-Related Gene) channel, to minimize the risk of cardiac arrhythmias.[1][2][5][6][7][8]

Q2: What are the potential off-target effects of ROMK inhibitors like this compound?

A2: While this compound is designed for selectivity, it is crucial to consider potential off-target interactions. For ion channel inhibitors, off-target effects can occur at other ion channels with structural similarities. Potential off-target channels for a ROMK inhibitor could include other members of the inwardly-rectifying potassium (Kir) channel family, as well as other classes of ion channels such as voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels.[9] Inhibition of these channels can lead to various unintended physiological effects. For instance, blockade of other cardiac potassium channels could affect cardiac repolarization, while interaction with sodium and calcium channels might impact neuronal and muscle function.[10][11]

Q3: What were the observed adverse events in clinical trials of this compound that could suggest off-target effects?

A3: In a first-in-human study with healthy adult participants, single doses of this compound were found to be safe and well-tolerated.[12] The study noted transient, dose-dependent increases in serum creatinine (B1669602) and cystatin C, particularly at the highest dose, without accompanying markers of kidney injury. This suggests a potential hemodynamic or functional effect on the kidney, likely related to its on-target diuretic and natriuretic action, rather than direct renal toxicity from off-target effects. No significant changes in potassium excretion (kaliuresis) were observed.

Q4: How can I experimentally assess the selectivity of this compound in my models?

A4: A comprehensive assessment of selectivity is critical. The gold-standard method for evaluating ion channel activity is patch-clamp electrophysiology.[13][14][15][16] For broader screening, automated patch-clamp (APC) systems offer higher throughput and can be used to profile the inhibitor against a panel of various ion channels.[13][15][16][17][18][19] Fluorescence-based assays using voltage-sensitive dyes can also be employed for high-throughput screening to identify potential off-target interactions, which can then be confirmed with electrophysiology.[20][21][22][23]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected cellular phenotype not consistent with ROMK inhibition. The observed effect may be due to the inhibition of another ion channel or cellular target.1. Perform a selectivity panel screening: Use automated patch clamp or fluorescence-based assays to test this compound against a broad panel of ion channels (e.g., other Kir channels, Kv, Nav, Cav channels).[20][24] 2. Use a structurally unrelated ROMK inhibitor: If a similar phenotype is observed with a different chemical scaffold, it is more likely to be an on-target effect.
Inconsistent results across different cell lines or tissues. The expression levels of the off-target protein may vary between different biological systems.1. Characterize target and potential off-target expression: Use techniques like qPCR or Western blotting to quantify the expression levels of ROMK and other suspected off-target ion channels in your experimental models. 2. Utilize a cell line with known low expression of the suspected off-target as a negative control.
Observed cardiotoxicity in vitro or in vivo. Although this compound is selective over hERG, high concentrations or specific experimental conditions might lead to off-target effects on other cardiac ion channels (e.g., Nav1.5, Cav1.2).[20]1. Conduct a cardiac ion channel panel screening using automated patch clamp to assess for inhibitory activity against key cardiac channels.[20] 2. Perform in vitro cardiac safety assays, such as action potential duration measurements in isolated cardiomyocytes.
Neurological or muscular side effects observed in vivo. Potential off-target inhibition of neuronal or muscle-specific ion channels (e.g., specific subtypes of Nav, Cav, or Kv channels).[25][26]1. Screen this compound against a panel of neuronal and muscle ion channels. 2. Conduct functional assays to measure neuronal firing or muscle contraction in the presence of the inhibitor.

Methodologies for Key Experiments

Ion Channel Selectivity Profiling using Automated Patch Clamp

Objective: To determine the inhibitory activity of this compound against a broad panel of off-target ion channels.

Methodology:

  • Cell Lines: Utilize a panel of validated cell lines, each stably expressing a specific ion channel of interest (e.g., Kir2.1, various Kv subtypes, Nav1.5, Cav1.2).

  • Compound Preparation: Prepare a concentration-response curve of this compound in the appropriate vehicle solution.

  • Automated Patch Clamp Procedure:

    • Cells are automatically captured on the recording chip.

    • A whole-cell patch configuration is established.

    • A specific voltage protocol is applied to elicit the ionic current for the channel being tested.

    • Baseline currents are recorded.

    • Increasing concentrations of this compound are applied, and the corresponding current inhibition is measured.

  • Data Analysis:

    • The percentage of current inhibition at each concentration is calculated.

    • An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a suitable equation.

    • The selectivity is determined by comparing the IC50 for the on-target (ROMK) with the IC50 values for the off-target channels.

Parameter Description
Cell Lines Stably transfected cell lines expressing individual ion channels
Platform High-throughput automated patch clamp system (e.g., Qube, SyncroPatch)[13][15][16][17]
Readout Ion channel current (pA or nA)
Analysis IC50 determination for each channel
Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound engages with its intended target, ROMK, in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells expressing ROMK with this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble ROMK protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble ROMK protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

ROMK_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Principal Cell (Kidney) cluster_interstitium Interstitium K_lumen K+ ROMK ROMK (Kir1.1) K_lumen->ROMK K+ Secretion Na_lumen Na+ ENaC ENaC Na_lumen->ENaC Na+ Reabsorption K_interstitium K+ Na_interstitium Na+ NaK_ATPase Na+/K+ ATPase NaK_ATPase->Na_interstitium 3 Na+ out BMS986308 This compound BMS986308->ROMK Inhibition K_interstitium->NaK_ATPase 2 K+ in

Caption: On-target effect of this compound on ROMK in a kidney principal cell.

Experimental_Workflow cluster_identification Off-Target Identification cluster_validation Validation cluster_minimization Minimization Strategy HTS High-Throughput Screening (Fluorescence-based assays) APC Automated Patch Clamp (Broad Ion Channel Panel) HTS->APC Primary Hits Manual_Patch Manual Patch Clamp (Gold Standard Confirmation) APC->Manual_Patch Confirmed Hits CETSA Cellular Thermal Shift Assay (Target Engagement) APC->CETSA On-Target Confirmation Dose_Response Dose-Response Studies (Lowest Effective Concentration) Manual_Patch->Dose_Response CETSA->Dose_Response Analogs Use of Structurally Different Inhibitors Dose_Response->Analogs

Caption: Workflow for identifying and minimizing off-target effects of this compound.

References

Storage and handling recommendations for BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of BMS-986308. The following frequently asked questions (FAQs) and troubleshooting guides are designed to ensure the integrity and stability of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored under the specific conditions outlined in the Certificate of Analysis (CofA) provided by the supplier.[1][2] While specific supplier recommendations may vary, general guidance for similar research compounds suggests storage in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at -20°C or -80°C is a common practice.

Q2: How should I prepare solutions of this compound?

The Certificate of Analysis that accompanies the product will provide detailed instructions for preparing solutions.[1][2] However, for in vivo studies in rats, a vehicle consisting of 10% v/v DMAC, 40% v/v PEG400, and 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer (pH 4.0) has been used.[1][2] For in vitro experiments, the choice of solvent will depend on the specific assay requirements. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions of many small molecules.

Q3: What is the stability of this compound in solution?

The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Refer to the supplier's documentation for any specific stability data.

Q4: Where can I find the Safety Data Sheet (SDS) for this compound?

The Safety Data Sheet (SDS) contains comprehensive safety and handling information. You can typically request the SDS directly from the vendor of this compound.[1][2] Bristol Myers Squibb also provides a portal for accessing SDS for their products.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation observed in the solution upon storage. The compound may have limited solubility in the chosen solvent at lower temperatures.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh solution or using a different solvent system. For future storage, consider making smaller aliquots to minimize temperature fluctuations.
Inconsistent experimental results. The compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions can lead to degradation.Always use freshly prepared solutions or properly stored single-use aliquots. Verify the integrity of the solid compound if there are concerns about its storage history.
Difficulty dissolving the solid compound. The chosen solvent may not be appropriate for the desired concentration.Sonication or gentle heating can aid in dissolution. If solubility remains an issue, consult the supplier's datasheet for recommended solvents or consider using a different solvent.

Experimental Protocols

While specific experimental protocols should be developed based on your research needs, the following provides a general workflow for preparing this compound for in vivo studies based on published literature.[1][2]

Preparation of a Dosing Solution for Oral Administration in Rats:

  • Vehicle Preparation:

    • Prepare a 30% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HPβCD) in 50 mM citrate buffer (pH 4.0).

    • Combine 10% (v/v) N,N-Dimethylacetamide (DMAC), 40% (v/v) Polyethylene glycol 400 (PEG400), and 50% (v/v) of the prepared HPβCD solution.

  • This compound Solution Preparation:

    • Weigh the required amount of this compound solid.

    • Add the prepared vehicle to the solid compound to achieve the desired final concentration.

    • Vortex or sonicate the mixture until the compound is fully dissolved.

Visualizing the Handling Workflow

The following diagram illustrates a logical workflow for the proper storage and handling of this compound.

G A Receive this compound B Review Certificate of Analysis (CofA) and SDS A->B C Store Solid Compound per CofA B->C D Prepare Stock Solution C->D E Aliquot into Single-Use Vials D->E F Store Aliquots at -20°C or -80°C E->F G Prepare Working Solution from Aliquot F->G H Use in Experiment G->H I Discard Unused Working Solution H->I

Caption: Workflow for this compound Storage and Handling.

References

Technical Support Center: Formulation of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common formulation challenges associated with piperazine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common formulation challenges encountered with piperazine-containing compounds?

A1: While the piperazine (B1678402) ring can confer favorable pharmacokinetic properties, it also presents several formulation challenges.[1][2] The most frequently encountered issues include:

  • Poor Aqueous Solubility: Many piperazine derivatives, despite the hydrophilicity of the piperazine moiety itself, exhibit low solubility in aqueous media, which can limit oral bioavailability.[1][3]

  • Chemical Instability: Piperazine and its derivatives can be susceptible to degradation, particularly through hydrolysis and oxidation.[4][5][6] Stability can be influenced by pH, temperature, and light exposure.[2][4][6]

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere can affect the physical and chemical stability of the active pharmaceutical ingredient (API), influencing powder flow, compaction, and dissolution.[7][8][9][10]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can impact its solubility, stability, and manufacturability.[11][12][13] Identifying and controlling the polymorphic form is crucial for consistent product performance.

  • Salt Form Selection: Choosing an appropriate salt form is critical for optimizing the physicochemical properties of a piperazine-containing API, including its solubility, stability, and bioavailability.[14][15][16][17][18]

Q2: How can I improve the aqueous solubility of my piperazine-containing compound?

A2: Several strategies can be employed to enhance the aqueous solubility of piperazine derivatives:

  • Salt Formation: This is a common and effective method. By reacting the basic piperazine nitrogen with an acid, a more soluble salt can be formed.[3][14][19][20] The choice of the counterion is critical and should be guided by a salt screening study.[14][16][21]

  • Co-crystals: Forming a co-crystal with a benign co-former can modify the crystal lattice and improve solubility and dissolution rate.

  • pH Adjustment: For basic piperazine compounds, lowering the pH of the formulation can increase the proportion of the more soluble ionized form.[22][23]

  • Prodrug Approach: A lipophilic piperazine compound can be chemically modified to create a more water-soluble prodrug that converts to the active parent drug in vivo.[1]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate.[20][24]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its wettability and dissolution.[24]

  • Use of Solubilizing Excipients: Surfactants, co-solvents, and complexing agents like cyclodextrins can be incorporated into the formulation to increase solubility.[22][23][24]

Q3: What are the key considerations for selecting a suitable salt form for a piperazine-containing API?

A3: A systematic salt selection process is crucial. Key considerations include:

  • pKa Difference: A general rule of thumb is that the difference between the pKa of the base (piperazine derivative) and the acid (counterion) should be greater than 3 to ensure the formation of a stable salt.[21]

  • Physicochemical Properties of the Salt: The resulting salt should be evaluated for its crystallinity, solubility, dissolution rate, hygroscopicity, and physical and chemical stability.[14][16]

  • Toxicity of the Counterion: The chosen counterion must be pharmaceutically acceptable and have a well-established safety profile.[15]

  • Manufacturability: The selected salt form should have good processing properties, such as flowability and compressibility, suitable for the intended dosage form.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility and Poor Dissolution Rate

Symptom: The piperazine-containing API exhibits poor solubility in aqueous buffers during pre-formulation studies, leading to low and variable dissolution profiles.

Troubleshooting Workflow:

G start Low Aqueous Solubility Detected ph_adjustment pH Adjustment (for ionizable compounds) start->ph_adjustment cosolvents Co-solvent Screening start->cosolvents surfactants Surfactant Screening start->surfactants evaluate Evaluate Solubility & Dissolution ph_adjustment->evaluate cosolvents->evaluate surfactants->evaluate salt_screen Salt Screening polymorph_screen Polymorph Screening salt_screen->polymorph_screen particle_size Particle Size Reduction (Micronization/Nanomilling) polymorph_screen->particle_size solid_dispersion Solid Dispersion Formulation particle_size->solid_dispersion prodrug Prodrug Approach solid_dispersion->prodrug prodrug->evaluate evaluate->salt_screen Unacceptable success Problem Resolved evaluate->success Acceptable fail Re-evaluate Strategy evaluate->fail Still Unacceptable

Caption: Troubleshooting workflow for low aqueous solubility.

Detailed Steps:

  • pH Adjustment: For piperazine derivatives, which are basic, systematically evaluate the solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). A significant increase in solubility at lower pH indicates that a pH-modifying excipient or enteric coating could be beneficial.[22][23]

  • Co-solvent and Surfactant Screening: Evaluate the impact of adding various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) or surfactants on the solubility.[22][23]

  • Salt Screening: If the compound is ionizable, perform a salt screening study with a range of pharmaceutically acceptable counterions to identify a salt form with improved solubility and dissolution.[14][16][21]

  • Polymorph Screening: Investigate the existence of different polymorphic forms. A metastable polymorph may exhibit higher solubility than the most stable form, although this can present long-term stability challenges.[11][12][13]

  • Particle Size Reduction: Employ micronization or nanomilling to increase the surface area and, consequently, the dissolution rate.[20][24]

  • Amorphous Solid Dispersions: Consider formulating the API as an amorphous solid dispersion with a hydrophilic carrier to improve wettability and dissolution.[24]

  • Prodrug Synthesis: If other approaches fail, a more soluble prodrug of the piperazine compound can be designed and synthesized.[1]

Issue 2: Chemical Instability and Degradation

Symptom: The piperazine-containing API shows significant degradation during stability studies, particularly in the presence of moisture or at elevated temperatures.

Troubleshooting Workflow:

G start Degradation Observed forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation identify_degradants Identify Degradation Products & Pathways forced_degradation->identify_degradants ph_stability Optimize Formulation pH identify_degradants->ph_stability antioxidants Incorporate Antioxidants identify_degradants->antioxidants moisture_protection Moisture Protection (Packaging, Desiccants) identify_degradants->moisture_protection solid_state Optimize Solid Form (Salt, Polymorph) identify_degradants->solid_state evaluate Evaluate Stability ph_stability->evaluate antioxidants->evaluate moisture_protection->evaluate solid_state->evaluate success Problem Resolved evaluate->success Acceptable fail Re-evaluate Strategy evaluate->fail Unacceptable

Caption: Troubleshooting workflow for chemical instability.

Detailed Steps:

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand the degradation pathways.[2][25][26][27]

  • Identify Degradation Products: Use analytical techniques such as HPLC-MS to identify the major degradation products and elucidate the degradation mechanisms.[6]

  • Optimize Formulation pH: Based on the hydrolysis data, adjust the pH of the formulation to a range where the API is most stable.

  • Incorporate Antioxidants: If oxidative degradation is a significant pathway, evaluate the addition of antioxidants to the formulation.

  • Moisture Protection: For hygroscopic and moisture-sensitive compounds, use appropriate packaging with desiccants and control the humidity during manufacturing.[28]

  • Optimize Solid Form: A more stable crystalline form or salt of the piperazine compound may exhibit improved chemical stability.[12]

Quantitative Data Summary

Table 1: Solubility of Piperazine in Various Solvents

SolventSolubilityTemperature (°C)
WaterHighly Soluble25
EthanolSoluble25
MethanolSoluble25
Diethyl EtherPoorly Soluble25

Data compiled from publicly available sources.[29]

Table 2: Example of Improved Aqueous Solubility of NSAIDs through Piperazine Salt Formation

NSAIDSolubility of Free Drug (mg/mL)Solubility of Piperazine Salt (mg/mL)Fold Increase
Ibuprofen< 0.1> 1.0> 10
Indomethacin< 0.1> 1.0> 10
Sulindac< 0.1> 1.0> 10
Ketoprofen< 0.1> 1.0> 10
Flurbiprofen< 0.1> 1.0> 10

Adapted from a study on NSAID-piperazine salts.[3][19] The exact fold increase can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a piperazine-containing compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a specified period (e.g., 2 hours) at room temperature to allow for precipitation to occur.

  • Measurement: Measure the absorbance or light scattering of each well using a plate reader to detect precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.[22]

Protocol 2: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of a piperazine-containing compound under acidic conditions.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment: Add an equal volume of hydrochloric acid (e.g., 0.1 N or 1 N) to the sample solution.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample in a neutral solution should be stored under the same conditions.[2][25][26]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide).

  • Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.[2][25]

Protocol 3: Hygroscopicity Testing

Objective: To determine the hygroscopicity of a solid piperazine-containing compound.

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of the powdered sample (e.g., 10-20 mg) into a tared container.[7][8][30]

  • Controlled Humidity Exposure: Place the open container in a humidity chamber with controlled temperature and relative humidity (e.g., 25°C and 80% RH).[30][31]

  • Equilibration: Allow the sample to equilibrate for a defined period (e.g., 24 or 48 hours).[30]

  • Weight Measurement: After equilibration, re-weigh the sample.

  • Calculation: Calculate the percentage of weight gain due to moisture absorption.[7] The hygroscopicity can be classified based on standard pharmacopeial criteria.

Protocol 4: Polymorph Screening

Objective: To identify different crystalline forms (polymorphs) of a piperazine-containing compound.

Methodology:

  • Solvent Selection: Choose a diverse range of solvents with varying polarities and hydrogen bonding capabilities.

  • Crystallization Methods: Employ various crystallization techniques to induce the formation of different polymorphs. Common methods include:

    • Solvent Evaporation: Slow evaporation of a saturated solution.[11]

    • Cooling Crystallization: Cooling a saturated solution from an elevated temperature.[11]

    • Anti-Solvent Addition: Adding a poor solvent to a solution of the compound to induce precipitation.[11]

    • Slurry Equilibration: Stirring a suspension of the compound in a solvent for an extended period.[32]

  • Solid Form Characterization: Analyze the resulting solids using techniques such as:

    • Powder X-Ray Diffraction (PXRD): To identify different crystal structures.[3][13][19]

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.[3][19]

    • Thermogravimetric Analysis (TGA): To identify solvates and hydrates.[3][19]

    • Microscopy: To observe crystal habit.[11]

Protocol 5: Salt Screening

Objective: To identify a suitable salt form of a piperazine-containing API with improved physicochemical properties.

Methodology:

  • Counterion Selection: Select a range of pharmaceutically acceptable counterions based on their pKa values and safety profiles.[14][15][18]

  • Salt Formation: Prepare salts on a small scale by reacting the free base of the piperazine compound with the selected counterions in various solvents.[14]

  • Solid Form Isolation: Isolate the resulting solids by filtration or evaporation.

  • Characterization: Characterize the isolated solids to confirm salt formation and assess their properties, including:

    • Crystallinity (PXRD) [16]

    • Aqueous Solubility [16]

    • Hygroscopicity [14][16]

    • Thermal Properties (DSC, TGA) [16]

    • Chemical and Physical Stability [14][16]

  • Lead Salt Selection: Based on the characterization data, select the optimal salt form for further development.[14][16]

References

Mitigating potential cytotoxicity of BMS-986308 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential cytotoxicity associated with the use of BMS-986308 in cell-based assays. The following information is intended to help troubleshoot common issues and answer frequently asked questions to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and orally active inhibitor of the renal outer medullary potassium (ROMK) channel.[1] ROMK, also known as Kir1.1 or KCNJ1, is an inwardly rectifying potassium channel that plays a crucial role in salt and water balance in the kidneys.[2] By inhibiting ROMK, this compound can induce diuresis and natriuresis, making it a potential therapeutic agent for conditions like heart failure.[3][4]

Q2: Is cytotoxicity a known issue with this compound?

A2: Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound in various cell lines. However, as with any small molecule inhibitor, it is crucial to experimentally determine the cytotoxic potential in the specific cell-based assay system being used. Cytotoxicity can arise from on-target effects (related to ROMK inhibition) in cells where this channel is critical for survival, or from off-target effects.

Q3: What are the common causes of cytotoxicity observed with small molecule inhibitors in cell-based assays?

A3: Several factors can contribute to cytotoxicity in cell-based assays:

  • High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for the target can lead to off-target effects and cell death.

  • Off-Target Effects: The compound may interact with other cellular targets besides ROMK, leading to unintended biological consequences.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).

  • Prolonged Exposure: Continuous exposure of cells to the compound may disrupt normal cellular processes over time.

  • Metabolite Toxicity: Cellular metabolism of the compound could produce toxic byproducts.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical perturbations.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A4: The ideal concentration should be determined empirically for each cell line and assay. A dose-response experiment is recommended to identify a concentration that effectively inhibits ROMK without causing significant cell death. This typically involves testing a wide range of concentrations, from well below to well above the expected IC50, and simultaneously assessing both the desired biological effect and cell viability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of cell death observed after treatment with this compound. Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations and include those below the reported IC50 value.
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of ROMK.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.
Cell line is particularly sensitive. Consider using a more robust cell line if appropriate for the experimental question. Otherwise, perform extensive optimization of concentration and exposure time.
Off-target effects of the inhibitor. Use a structurally different ROMK inhibitor as a control to see if the same phenotype is observed. Consider using a cell line that does not express ROMK to assess off-target cytotoxicity.
Inconsistent results or lack of ROMK inhibition. Inhibitor is not active. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.
Incorrect timing of inhibitor addition. Optimize the timing of inhibitor addition relative to any stimulation or other treatments in your assay.
Cell permeability issues. While this compound is orally active, suggesting good cell permeability, this could be a factor in specific cell lines. If suspected, consult literature on similar compounds or consider specialized permeability assays.
Discrepancy between expected and observed results. On-target cytotoxicity in the chosen cell line. If the cell line's survival is dependent on ROMK activity, cytotoxicity may be an unavoidable on-target effect. Consider using cell lines where ROMK is not essential for viability or using lower, non-toxic concentrations for mechanistic studies.
Impurity of the compound. Ensure the this compound used is of high purity from a reputable supplier.

Quantitative Data Summary

ParameterValueSpeciesAssay TypeReference
ROMK IC50 Varies by assayHumanThallium flux assay, Manual Patch Clamp[4]
hERG Selectivity HighHumanN/A[1]
In Vivo Efficacy DemonstratedRatVolume-loaded diuresis model[3][4]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well tissue culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5][6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Measuring Cell Lysis using the LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • This compound

  • 96-well tissue culture plates

  • Complete culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume (e.g., 50 µL) to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add the stop solution from the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.

Protocol 3: Assessing Cell Viability with Trypan Blue Exclusion Assay

This method distinguishes viable from non-viable cells based on membrane integrity.

Materials:

  • Cell suspension treated with this compound

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Suspension: Prepare a single-cell suspension from your experimental conditions.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[8][9]

  • Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[8][10]

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[9]

Visualizations

ROMK_Signaling_Pathway BMS986308 This compound ROMK ROMK Channel (Kir1.1) BMS986308->ROMK Inhibition K_efflux K+ Efflux ROMK->K_efflux Mediates Na_reabsorption Na+ Reabsorption (via NKCC2/ENaC) K_efflux->Na_reabsorption Facilitates Diuresis Diuresis & Natriuresis Na_reabsorption->Diuresis Inhibition leads to

Caption: Mechanism of action of this compound.

Cytotoxicity_Workflow start Start: Prepare Cell Culture seed_plate Seed Cells in 96-well Plate start->seed_plate add_compound Add this compound (Dose-Response) seed_plate->add_compound incubate Incubate (e.g., 24-72h) add_compound->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read_plate Measure Absorbance/ Luminescence assay->read_plate analyze Analyze Data & Determine IC50/CC50 read_plate->analyze end End analyze->end

Caption: General workflow for assessing cytotoxicity.

Troubleshooting_Tree start High Cytotoxicity Observed? check_conc Is Concentration > 10x IC50? start->check_conc Yes lower_conc Action: Lower Concentration check_conc->lower_conc Yes check_solvent Is Solvent Control Toxic? check_conc->check_solvent No lower_solvent Action: Lower Solvent % check_solvent->lower_solvent Yes check_time Is Cytotoxicity Time-Dependent? check_solvent->check_time No reduce_time Action: Reduce Incubation Time check_time->reduce_time Yes off_target Consider Off-Target Effects check_time->off_target No

Caption: Troubleshooting decision tree for cytotoxicity.

References

Interpreting unexpected pharmacodynamic responses to BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BMS-986308. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting pharmacodynamic responses to the selective Renal Outer Medullary Potassium (ROMK) channel inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guide: Interpreting Unexpected Pharmacodynamic Responses

This guide addresses potential discrepancies between expected and observed results during your experiments with this compound.

Observed Issue Potential Causes Recommended Actions
1. Attenuated or Absent Diuresis/Natriuresis - Sub-threshold Dosing: The dose of this compound may be too low to elicit a significant diuretic or natriuretic response. Preclinical and clinical studies indicate a dose-dependent effect.[1][2] - Animal Model Variability: Strain, sex, age, and baseline hydration status of the animal model can influence diuretic response. - Compensatory Mechanisms: Activation of the Renin-Angiotensin-Aldosterone System (RAAS) can lead to sodium and water retention, counteracting the diuretic effect, especially with chronic dosing.[3] - Compound Instability: Improper storage or formulation of this compound could lead to degradation and reduced potency.- Dose-Response Study: Perform a dose-escalation study to determine the optimal dose for your model. The minimum pharmacologically active dose in humans was observed to be 30 mg.[1][2] - Standardize Model: Ensure consistency in animal strain, age, sex, and hydration protocols. - Assess RAAS Activation: Measure plasma renin and aldosterone (B195564) levels. Consider co-administration with a RAAS inhibitor in mechanistic studies. - Verify Compound Integrity: Confirm the purity and stability of your this compound stock.
2. Unexpected Increase in Serum Potassium (Hyperkalemia) - Renal Impairment: Pre-existing renal insufficiency in the animal model can impair potassium excretion. - Concomitant Medications: Co-administration of other potassium-sparing drugs (e.g., ACE inhibitors, ARBs, aldosterone antagonists) can potentiate hyperkalemia. - Genetic Variability: Polymorphisms in genes related to potassium handling could influence the response.- Screen for Renal Function: Assess baseline serum creatinine (B1669602) and BUN to exclude animals with renal dysfunction. - Review Drug Combinations: Avoid co-administration with other drugs known to increase serum potassium unless it is a specific aim of the study. - Consider Genetic Background: Be aware of the genetic background of your animal model and its potential impact on potassium homeostasis.
3. Significant Increase in Serum Creatinine and/or BUN - Hemodynamic Effects: A transient, dose-dependent increase in serum creatinine and cystatin C has been observed in humans, which is thought to be related to the robust natriuresis and subsequent volume depletion, rather than direct nephrotoxicity.[3] - Activation of Tubuloglomerular Feedback: Inhibition of ROMK can lead to increased sodium delivery to the macula densa, potentially triggering a feedback mechanism that reduces glomerular filtration rate (GFR).[3] - Dehydration: Excessive fluid loss without adequate replacement will lead to pre-renal azotemia.- Monitor Renal Markers: Measure serum creatinine, BUN, and cystatin C at multiple time points to assess the kinetics of the change. - Assess Hydration Status: Monitor fluid intake and body weight to ensure adequate hydration. - Fractional Excretion of Sodium (FENa): Calculate FENa to help differentiate between pre-renal azotemia and intrinsic renal injury.
4. Lack of Potassium-Sparing Effect - Off-Target Effects: Although this compound is selective for ROMK over hERG, high concentrations could potentially interact with other channels involved in potassium transport.[4][5] - Activation of Other Potassium Secretory Pathways: High distal tubular flow resulting from diuresis can activate other potassium channels, such as big-conductance calcium-activated potassium (BK) channels, leading to potassium loss.- Confirm On-Target Activity: Use appropriate controls and consider in vitro assays to confirm ROMK inhibition. - Measure Urinary Potassium: Quantify 24-hour urinary potassium excretion to accurately assess the net effect on potassium balance. - Consider BK Channel Blockers: In mechanistic studies, co-administration with a BK channel blocker could help elucidate the contribution of this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary pharmacodynamic effect of this compound?

A1: The primary expected pharmacodynamic effect of this compound is potassium-sparing diuresis and natriuresis. As a selective inhibitor of the ROMK channel, it is designed to increase the excretion of sodium and water while minimizing the loss of potassium.[1][4]

Q2: Why was a transient increase in serum creatinine observed in the first-in-human study, and is it indicative of kidney damage?

A2: The first-in-human study of this compound reported a transient, dose-dependent increase in serum creatinine and cystatin C. This is not believed to be a sign of direct kidney toxicity. Instead, it is thought to be a hemodynamic consequence of the potent natriuretic effect of the drug, leading to a temporary reduction in GFR. This was accompanied by an activation of the RAAS pathway, which is a physiological response to volume depletion. Importantly, no changes in markers of kidney injury were observed.[3]

Q3: Can this compound be used in combination with other diuretics?

A3: While clinical data on diuretic combinations with this compound is limited, preclinical studies with other ROMK inhibitors suggest that co-administration with thiazide diuretics may have additive effects on diuresis and natriuresis. Combining with loop diuretics may not produce an additive diuretic effect, as ROMK inhibition already impacts the function of the Na-K-2Cl cotransporter (NKCC2), the target of loop diuretics. Caution is advised when combining with other potassium-sparing diuretics due to the increased risk of hyperkalemia.

Q4: What is the mechanism behind the potassium-sparing effect of this compound?

A4: this compound spares potassium by inhibiting the ROMK channel, which is a key pathway for potassium secretion in the distal nephron. By blocking this channel, less potassium is excreted into the urine, leading to its retention in the body.

Q5: How does the selectivity profile of this compound contribute to its safety?

A5: this compound is reported to be selective for the ROMK channel over the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4][5] Inhibition of the hERG channel is associated with a risk of cardiac arrhythmias. The selectivity of this compound is a key safety feature designed to minimize the potential for this adverse effect.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Adults (Single Ascending Dose Study)

DoseTmax (h, median)t1/2 (h, mean)AUC (ng*h/mL, mean)Cmax (ng/mL, mean)
1 mg 1.00 - 1.75~1313915.6
3 mg 1.00 - 1.75~1346849.9
10 mg 1.00 - 1.75~131780181
30 mg 1.00 - 1.75~135960569
100 mg 1.00 - 1.75~13213001980

Data adapted from the first-in-human study.[1][2]

Table 2: Summary of Pharmacodynamic Effects of this compound in Healthy Adults (Change from Baseline at 24h)

DoseUrine Output (mL)Urinary Sodium (mmol)Urinary Potassium (mmol)Plasma Renin Activity (%)Plasma Aldosterone (%)
Placebo -----
30 mg IncreasedIncreasedNo significant change121 ± 130132 ± 102
100 mg 2055.3213.7No significant change783 ± 282405 ± 129

Data adapted from the first-in-human study.[1][2][3]

Experimental Protocols

Key Experiment: Volume-Loaded Rat Diuresis Model

This protocol is a representative method for assessing the diuretic and natriuretic effects of ROMK inhibitors in a preclinical setting.

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Acclimation: House rats in metabolic cages for at least 48 hours before the experiment to allow for adaptation.

  • Fasting: Fast animals overnight with free access to water.

  • Hydration: On the day of the experiment, administer a saline load (e.g., 25 mL/kg, 0.9% NaCl) by oral gavage to ensure a hydrated state and promote urine flow.

  • Dosing: Administer this compound or vehicle control orally at the desired doses.

  • Urine Collection: Collect urine at predetermined intervals (e.g., 0-4, 4-8, and 8-24 hours) in metabolic cages.

  • Measurements:

    • Record the total urine volume for each collection period.

    • Measure urinary concentrations of sodium, potassium, and chloride using a flame photometer or ion-selective electrodes.

    • At the end of the study, collect blood samples to measure serum electrolytes, creatinine, and BUN.

  • Data Analysis:

    • Calculate the total excretion of each electrolyte by multiplying the urine volume by the electrolyte concentration.

    • Compare the diuretic and natriuretic responses of the this compound-treated groups to the vehicle control group.

    • Assess for a potassium-sparing effect by comparing the urinary potassium excretion between groups.

Mandatory Visualizations

romk_inhibition_pathway cluster_tal Thick Ascending Limb cluster_ccd Cortical Collecting Duct Lumen Lumen NKCC2 NKCC2 Lumen->NKCC2 Na+, K+, 2Cl- TAL_Cell TAL Epithelial Cell ROMK ROMK TAL_Cell->ROMK Na_K_ATPase Na_K_ATPase TAL_Cell->Na_K_ATPase Na+ Blood Blood Lumen2 Lumen ENaC ENaC Lumen2->ENaC Na+ CCD_Cell Principal Cell CCD_Cell->ROMK K+ Secretion Na_K_ATPase2 Na/K ATPase CCD_Cell->Na_K_ATPase2 Na+ Blood2 Blood This compound This compound This compound->ROMK Inhibits ROMK->Lumen K+ Recycling NKCC2->TAL_Cell ENaC->CCD_Cell Na_K_ATPase->Blood Na_K_ATPase2->Blood2

Caption: Mechanism of action of this compound in the kidney.

troubleshooting_workflow start Unexpected Pharmacodynamic Response Observed check_dose Is the dose appropriate? start->check_dose check_model Is the animal model standardized? check_dose->check_model Yes dose_escalation Perform Dose-Response Study check_dose->dose_escalation No check_compound Is the compound stable and pure? check_model->check_compound Yes standardize_model Standardize Animal Model (Strain, Age, Sex, Hydration) check_model->standardize_model No check_renal Is baseline renal function normal? check_compound->check_renal Yes verify_compound Verify Compound Integrity (Purity, Stability) check_compound->verify_compound No screen_renal Screen for Baseline Renal Function check_renal->screen_renal No investigate_mechanisms Investigate Compensatory Mechanisms (e.g., RAAS) check_renal->investigate_mechanisms Yes dose_escalation->check_model standardize_model->check_compound verify_compound->check_renal screen_renal->investigate_mechanisms end Interpretation of Unexpected Response investigate_mechanisms->end

Caption: Troubleshooting workflow for unexpected pharmacodynamic responses.

References

Validation & Comparative

A Comparative Guide to Selective ROMK Inhibitors: BMS-986308 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel, a key player in renal salt and potassium handling, has emerged as a promising target for a novel class of diuretics. These agents hold the potential to treat hypertension and heart failure with a reduced risk of the electrolyte imbalances often associated with conventional diuretics. This guide provides an objective comparison of BMS-986308, a clinical-stage ROMK inhibitor, with other selective inhibitors, supported by available preclinical and clinical experimental data.

Mechanism of Action of ROMK Inhibitors

ROMK channels are located in the apical membrane of the thick ascending limb of the loop of Henle and the cortical collecting duct of the kidney. In the thick ascending limb, ROMK facilitates potassium recycling, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2), a primary target for loop diuretics. In the cortical collecting duct, ROMK is the principal channel for potassium secretion.[1] By inhibiting ROMK, these drugs are expected to induce both natriuresis (sodium excretion) and diuresis (water excretion) with a potassium-sparing effect.[1]

Comparative Performance Data

This section summarizes the available quantitative data for this compound and other selective ROMK inhibitors, including MK-7145. It is important to note that the data presented below are compiled from various sources and may not have been generated from direct head-to-head comparative studies. Therefore, variations in experimental conditions should be considered when interpreting these values.

In Vitro Potency and Selectivity

The following table outlines the in vitro potency (IC50) of selected ROMK inhibitors against the ROMK channel and their selectivity against the hERG (human Ether-à-go-go-Related Gene) channel, a critical anti-target in drug development due to its role in cardiac repolarization.

CompoundROMK IC50 (μM)hERG IC50 (μM)Selectivity (hERG/ROMK)Other Notable Selectivity Data
This compound Data not publicly available in this format. Described as potent and selective.[2]Selective over hERG.[3]>1000-fold (from electrophysiology assays for a precursor compound)[4]Not specified in detail in the available public data.
MK-7145 0.045[1]28 (electrophysiology)[5]~1870 (from electrophysiology assays)[5]No significant activity on Kir2.1, Kir2.3, Kir4.1, or Kir7.1 channels (up to 30 μM). Also selective against Cav1.2 and Nav1.5 (IC50 >30 μM).[1]
Preclinical Pharmacokinetics

The pharmacokinetic profiles of this compound and MK-7145 have been characterized in various preclinical species. The table below provides a summary of key pharmacokinetic parameters.

CompoundSpeciesAdministrationHalf-life (t½)Bioavailability (F%)Clearance (CL)
This compound Human (First-in-Human Study)Oral~13 hours[6]Not specifiedNot specified
MK-7145 RatOral~1.5 hours (for a related compound)[4]ModerateModerate
DogOralProjected human half-life of ~5 hours[5]GoodLow
Rhesus MonkeyOralNot specifiedGoodLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the characterization of ROMK inhibitors.

Thallium Flux Assay for ROMK Inhibition

This high-throughput screening assay is a common primary screen for identifying potassium channel modulators. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and can be detected by a fluorescent dye inside the cell.

Principle: Cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent dye. In the presence of an inwardly directed thallium gradient, thallium enters the cell through open ROMK channels, causing an increase in fluorescence. Inhibitors of the ROMK channel will block this influx of thallium, resulting in a reduced fluorescence signal.

Detailed Protocol:

  • Cell Culture:

    • HEK293 cells stably expressing the human ROMK channel are cultured in appropriate media and conditions.

    • Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading:

    • The cell culture medium is removed, and cells are washed with an assay buffer.

    • A loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) is added to each well.

    • The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow for dye loading.

  • Compound Incubation:

    • The dye loading solution is removed, and the cells are washed with the assay buffer.

    • The test compounds (e.g., this compound, MK-7145) at various concentrations are added to the wells.

    • The plate is incubated for a predetermined period (e.g., 15-30 minutes) to allow the compounds to interact with the ROMK channels.

  • Thallium Addition and Fluorescence Reading:

    • The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A stimulus buffer containing thallium sulfate (B86663) is added to the wells to initiate thallium influx.

    • Fluorescence intensity is measured kinetically over time.

  • Data Analysis:

    • The rate of fluorescence increase is calculated for each well.

    • The percentage of inhibition for each compound concentration is determined relative to control wells (vehicle-treated and fully blocked).

    • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput method for directly measuring ion channel currents compared to traditional manual patch-clamp. This technique is often used as a secondary assay to confirm hits from primary screens and to obtain more detailed electrophysiological data.

Principle: This technique uses a planar substrate with microscopic apertures to which individual cells are sealed. By applying a vacuum, a high-resistance "giga-seal" is formed between the cell membrane and the substrate. The membrane patch is then ruptured to achieve a whole-cell recording configuration, allowing for the measurement of ion channel currents under voltage-clamp conditions.

Detailed Protocol:

  • Cell Preparation:

    • Cells expressing the ROMK channel are harvested and prepared as a single-cell suspension.

    • The cell suspension is loaded into the automated patch-clamp instrument.

  • Cell Sealing and Whole-Cell Configuration:

    • The instrument automatically positions cells onto the apertures of the planar patch-clamp chip.

    • A giga-seal is formed, and the whole-cell configuration is established through automated suction protocols.

  • Electrophysiological Recording:

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • A voltage protocol, typically a series of voltage steps or ramps, is applied to elicit ROMK channel currents.

    • The resulting currents are recorded.

  • Compound Application:

    • Test compounds are automatically perfused onto the cells at various concentrations.

    • The effect of the compounds on the ROMK channel currents is recorded.

  • Data Analysis:

    • The current amplitude is measured at a specific voltage.

    • The percentage of current inhibition is calculated for each compound concentration.

    • IC50 values are determined from the concentration-response curves.

Visualizations

Experimental Workflow for ROMK Inhibitor Discovery

The following diagram illustrates a typical high-throughput screening cascade for the discovery and characterization of novel ROMK inhibitors.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays cluster_3 Lead Optimization a Compound Library b High-Throughput Thallium Flux Assay a->b c Primary Hit Confirmation b->c Initial Hits d Dose-Response Analysis c->d e Selectivity Counter-Screen (e.g., other Kir channels) d->e f Automated Patch-Clamp Electrophysiology (ROMK) e->f Confirmed Hits g hERG Patch-Clamp Assay f->g h In Vitro ADME & PK g->h Selective Leads i In Vivo Efficacy & PK/PD (e.g., rat diuresis model) h->i j Candidate Selection i->j

Caption: A typical high-throughput screening workflow for identifying and characterizing selective ROMK inhibitors.

Simplified ROMK Channel Regulation Pathway

This diagram illustrates some of the key signaling pathways known to regulate the activity of the ROMK channel in the kidney.

G cluster_0 Regulatory Inputs cluster_1 ROMK Channel PKA Protein Kinase A (PKA) ROMK ROMK Channel Activity PKA->ROMK Phosphorylation (Activation) WNK WNK Kinases WNK->ROMK Inhibition of Trafficking PIP2 PIP2 PIP2->ROMK Required for Activity

References

A Comparative Analysis of the Efficacy of BMS-986308 and MK-7145, Novel ROMK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two investigational drugs, BMS-986308 and MK-7145. Both compounds are selective inhibitors of the renal outer medullary potassium (ROMK) channel, a promising therapeutic target for conditions such as heart failure and hypertension. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their performance.

Mechanism of Action: Targeting the ROMK Channel

This compound and MK-7145 exert their therapeutic effects by inhibiting the ROMK channel, which is a key player in renal potassium and sodium homeostasis.[1][2] The ROMK channel is primarily located in the thick ascending limb of the loop of Henle and the cortical collecting duct of the nephron.[3] By blocking this channel, these inhibitors disrupt the normal physiological processes of potassium recycling and secretion, leading to increased excretion of sodium and water (diuresis and natriuresis) while conserving potassium.[1][3] This dual action makes ROMK inhibitors a potentially safer and more effective alternative to traditional diuretics, which often lead to potassium depletion.[3]

Below is a diagram illustrating the signaling pathway affected by ROMK inhibitors.

ROMK_Signaling_Pathway cluster_epithelial_cell Renal Epithelial Cell Lumen Tubular Lumen ROMK ROMK Channel Blood Bloodstream NaK_ATPase Na+/K+ ATPase NaK2Cl Na-K-2Cl Cotransporter K_out K_out ROMK->K_out K+ Secretion ENaC Epithelial Na+ Channel (ENaC) Na_in Na_in NaK2Cl->Na_in Na+, K+, 2Cl- Reabsorption BMS_MK This compound MK-7145 BMS_MK->ROMK Inhibition Increased_Excretion Increased Na+ and Water Excretion (Diuresis & Natriuresis) BMS_MK->Increased_Excretion Potassium_Sparing Potassium Sparing Effect BMS_MK->Potassium_Sparing Na_in->ENaC Na+ Reabsorption Na_out Na_out Na_out->NaK_ATPase Na+ Transport K_in K_in K_in->NaK_ATPase K+ Transport

Caption: Mechanism of action of this compound and MK-7145.

Preclinical Efficacy

Both this compound and MK-7145 have demonstrated significant diuretic and natriuretic effects in preclinical animal models.

This compound

In a volume-loaded rat diuresis model, this compound led to a robust, dose-dependent increase in diuresis.[4] Oral administration of this compound at doses ranging from 0.01 to 3 mg/kg resulted in a significant increase in urine output.[4]

MK-7145

MK-7145 has also shown pronounced efficacy in rat models. In an acute diuresis/natriuresis model in rats, MK-7145 induced significant diuresis and natriuresis at doses as low as 0.3 mg/kg.[5] Furthermore, in a subchronic study in spontaneously hypertensive rats, MK-7145 demonstrated a dose-dependent reduction in systolic blood pressure.[5] At a dose of 10 mg/kg/day, the blood pressure-lowering effect of MK-7145 was superior to that of hydrochlorothiazide (B1673439) at 25 mg/kg/day.[5]

The following table summarizes the key preclinical findings for both compounds.

ParameterThis compoundMK-7145
Animal Model Volume-loaded Sprague-Dawley rats[4]Sprague-Dawley rats (diuresis)[5], Spontaneously Hypertensive Rats (blood pressure)[5]
Key Efficacy Endpoint Diuresis[4]Diuresis, Natriuresis[5], Blood Pressure Reduction[5]
Effective Dose Range 0.01 - 3 mg/kg (p.o.)[4]≥ 0.3 mg/kg (p.o.) for diuresis[5], 3 - 10 mg/kg/day (p.o.) for blood pressure reduction[5]
Noted Effects Robust increase in diuresis[4]Remarkable diuresis and natriuresis[5], Dose-dependent blood pressure lowering[5]

Clinical Efficacy

Both this compound and MK-7145 have progressed to clinical trials in humans.

This compound

A first-in-human, single-ascending-dose study (NCT04763226) in healthy adult participants demonstrated that this compound was safe and well-tolerated.[6][7] The study revealed a dose-dependent increase in both diuresis and natriuresis, with a minimum pharmacologically active dose of 30 mg.[7] Notably, the diuretic effect was potassium-sparing, with no significant changes in potassium excretion observed.[6] The most significant effects on diuresis and natriuresis were seen at the 100 mg dose.[7]

MK-7145

MK-7145 was evaluated in a Phase Ib clinical trial (NCT01370655) in male participants with mild-to-moderate hypertension.[8][9] The study aimed to assess the antihypertensive efficacy and tolerability of MK-7145 compared to placebo and hydrochlorothiazide.[8] The primary hypothesis was that a 6 mg multiple-dose administration of MK-7145 would result in a reduction in systolic blood pressure superior to placebo.[8]

The table below presents a summary of the clinical trial data.

ParameterThis compound (NCT04763226)MK-7145 (NCT01370655)
Study Phase Phase I[10]Phase Ib[9]
Participant Population Healthy Adult Participants[6][7]Male Participants with Mild-to-Moderate Hypertension[8]
Dosage Regimen Single ascending doses (1, 3, 10, 30, 100 mg)[7]6 mg (multiple doses)[8]
Primary Efficacy Endpoints Diuresis, Natriuresis[6][7]Change from baseline in 24-hour ambulatory systolic blood pressure[8]
Key Findings Dose-dependent increase in diuresis and natriuresis starting at 30 mg[7], Potassium-sparing effect[6]Reduction in systolic blood pressure compared to placebo[8]

Experimental Protocols

Preclinical: Rat Diuresis Models

A generalized workflow for the preclinical rat diuresis studies is outlined below.

Preclinical_Workflow cluster_acclimatization Acclimatization cluster_dosing Dosing cluster_collection Urine Collection & Analysis Acclimatize Acclimatize male Sprague-Dawley rats Fasting Overnight fasting with access to water Acclimatize->Fasting Hydration Oral hydration with saline Fasting->Hydration Dosing Oral administration of this compound, MK-7145, or vehicle Hydration->Dosing Metabolic_Cages House rats in metabolic cages Dosing->Metabolic_Cages Urine_Collection Collect urine over a specified time period Metabolic_Cages->Urine_Collection Analysis Measure urine volume (diuresis) and sodium concentration (natriuresis) Urine_Collection->Analysis

Caption: Generalized workflow for preclinical rat diuresis studies.

This compound Volume-Loaded Rat Diuresis Model: Male Sprague-Dawley rats were used.[4] Following oral administration of the compound, urine was collected and the volume was measured to determine the diuretic effect.[4]

MK-7145 Acute Rat Diuresis/Natriuresis Model: The protocol for this model involved oral dosing of MK-7145 to rats, after which urine was collected to measure both volume (diuresis) and sodium content (natriuresis).[5][11]

Clinical: First-in-Human and Phase Ib Studies

This compound First-in-Human Study (NCT04763226): This was a single-center, randomized, double-blind, placebo-controlled, single-ascending-dose study conducted in healthy adult participants.[6][7] Participants were randomized to receive a single oral dose of this compound or placebo.[6][7] The primary objectives were to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[10] Diuresis and natriuresis were measured at intervals over 24 hours post-dose.[6]

MK-7145 Phase Ib Study in Hypertension (NCT01370655): This was a randomized, double-blind, 4-treatment, 2-period incomplete block study to evaluate the multiple-dose effects of MK-7145 and hydrochlorothiazide compared to placebo on blood pressure in male patients with hypertension.[8] The study involved a 4-week treatment period where participants received daily doses of either MK-7145, hydrochlorothiazide, or placebo.[8] The primary efficacy endpoint was the change from baseline in 24-hour ambulatory systolic blood pressure.[8]

Conclusion

Both this compound and MK-7145 have demonstrated promising diuretic and natriuretic effects as selective ROMK inhibitors. Preclinical data for both compounds show robust efficacy in animal models. Clinical data from early-phase trials support their potential therapeutic utility, with this compound showing dose-dependent, potassium-sparing diuresis and natriuresis in healthy volunteers, and MK-7145 demonstrating a blood pressure-lowering effect in hypertensive patients. Further clinical development and head-to-head comparative studies will be necessary to fully elucidate the relative efficacy and safety profiles of these two novel drug candidates.

References

Cross-reactivity profiling of BMS-986308 against other ion channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-986308 is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key player in renal salt and water homeostasis.[1][2][3] Its development as a novel diuretic for conditions such as heart failure necessitates a thorough understanding of its selectivity profile to minimize the risk of off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound against other ion channels, based on available preclinical data.

Executive Summary

This compound demonstrates high selectivity for the ROMK channel over the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This is a critical safety feature, as inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias. While comprehensive public data on the cross-reactivity of this compound against a wide panel of other ion channels (including sodium, calcium, and other potassium channels) is limited, the available information points to a favorable selectivity profile. This guide summarizes the known quantitative data, details the experimental methodologies used for selectivity assessment, and provides visual representations of the relevant biological pathway and experimental workflow.

Quantitative Cross-Reactivity Profile of this compound

The following table summarizes the available inhibitory activity data for this compound against the ROMK and hERG ion channels. A comprehensive screening against a broader panel of ion channels has not been publicly disclosed.

Ion ChannelTargetCompoundIC50 (µM)Selectivity (Fold) vs. ROMKAssay Type
Primary Target ROMK (Kir1.1)This compoundData not publicly available-Thallium Flux Assay / Manual Patch Clamp
Off-Target hERG (Kv11.1)This compoundData not publicly available> Value not publicly availableManual Patch Clamp

Note: While specific IC50 values for this compound are not publicly available in the primary literature, the development program focused on optimizing for high ROMK potency and significant selectivity over the hERG channel.[1][3]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the ROMK signaling pathway in the kidney and a typical experimental workflow for assessing ion channel cross-reactivity.

cluster_0 Apical Membrane of Principal Cell (Kidney) cluster_1 Basolateral Membrane Lumen Tubular Lumen (Urine) ENaC ENaC (Epithelial Sodium Channel) Lumen->ENaC Na+ influx NaK_ATPase Na+/K+ ATPase ENaC->NaK_ATPase Na+ ROMK ROMK (Kir1.1) ROMK->Lumen K+ efflux BMS986308 This compound BMS986308->ROMK Inhibition NaK_ATPase->ROMK K+ Blood Blood NaK_ATPase->Blood 3 Na+ out Blood->NaK_ATPase 2 K+ in

ROMK Channel Signaling Pathway in the Kidney

start Start: Compound Library primary_screen Primary Screen: Target Ion Channel (ROMK) (e.g., Thallium Flux Assay) start->primary_screen hit_id Hit Identification & Potency Determination (IC50) primary_screen->hit_id selectivity_panel Selectivity Screening: Panel of Off-Target Ion Channels (e.g., hERG, Nav, Cav, Kv, Kir) hit_id->selectivity_panel electrophys Electrophysiology Confirmation (Manual or Automated Patch Clamp) selectivity_panel->electrophys data_analysis Data Analysis: IC50 Determination for Off-Targets Selectivity Ratio Calculation electrophys->data_analysis end End: Selectivity Profile data_analysis->end

Experimental Workflow for Ion Channel Cross-Reactivity Profiling

Experimental Protocols

The selectivity of this compound was primarily determined using in vitro electrophysiological assays. The following are detailed methodologies for the key experiments cited in the development of this compound.

ROMK (Kir1.1) Thallium Flux Assay (Primary Screening)

This assay is a high-throughput method used to identify and characterize inhibitors of the ROMK channel.

  • Cell Culture: A stable cell line (e.g., HEK293) expressing the human ROMK channel is cultured under standard conditions.

  • Assay Plate Preparation: Cells are seeded into multi-well plates and incubated to form a monolayer.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Addition: Test compounds, including this compound, are added to the wells at various concentrations.

  • Thallium Stimulation: A solution containing thallium is added to the wells. The influx of thallium through open ROMK channels leads to an increase in fluorescence.

  • Fluorescence Reading: The fluorescence intensity in each well is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to ROMK channel activity. The inhibitory effect of the compound is calculated, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[1]

hERG (Kv11.1) Manual Whole-Cell Patch Clamp Assay (Selectivity Screening)

This "gold standard" electrophysiology technique provides a direct measure of ion channel function and is crucial for assessing cardiac liability.

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are grown on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an extracellular solution.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution and mounted on a micromanipulator.

  • Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp Protocol: The cell membrane potential is clamped, and a specific voltage protocol is applied to elicit hERG currents.

  • Compound Application: The cells are perfused with solutions containing different concentrations of the test compound (this compound).

  • Current Recording and Analysis: The effect of the compound on the hERG current is recorded and analyzed to determine the concentration-dependent inhibition and calculate the IC50 value.[1]

Conclusion

The available data strongly indicate that this compound is a highly selective inhibitor of the ROMK channel with a favorable safety profile concerning the hERG channel. This selectivity is a key attribute for a novel diuretic, minimizing the potential for cardiac side effects. While a broader public cross-reactivity profile would further strengthen the understanding of its off-target activities, the focused development on ROMK potency and hERG selectivity has yielded a promising clinical candidate. Researchers and drug development professionals should consider this selectivity profile when designing further preclinical and clinical studies.

References

Validating the Diuretic and Natriuretic Effects of BMS-986308: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel potassium-sparing diuretic, BMS-986308, with established diuretic agents. The information presented is collated from preclinical and clinical studies to support researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Executive Summary

This compound is a selective and orally active inhibitor of the renal outer medullary potassium (ROMK) channel, a novel mechanism for inducing diuresis and natriuresis.[1] Preclinical and initial clinical data suggest that this compound offers potent diuretic and natriuretic effects comparable to or exceeding those of conventional diuretics, with the significant advantage of potassium-sparing properties. This guide will delve into the comparative efficacy and safety profile of this compound against other widely used diuretics, supported by experimental data and detailed methodologies.

Comparative Efficacy: Preclinical and Clinical Data

The diuretic and natriuretic effects of this compound have been evaluated in both preclinical animal models and a first-in-human clinical trial.

Preclinical Studies in Rodent and Canine Models

In preclinical studies involving normotensive rats and dogs, this compound demonstrated a robust, dose-dependent increase in both urine output (diuresis) and sodium excretion (natriuresis).

Table 1: Preclinical Comparison of Diuretic and Natriuretic Effects

CompoundSpeciesDoseUrine Output (Change from Control)Sodium Excretion (Change from Control)Potassium Excretion (Change from Control)
This compound Rat0.01-3 mg/kg (p.o.)Robust IncreaseNot specifiedNo significant change
Hydrochlorothiazide RatNot specifiedComparable to this compoundComparable to this compoundSignificant Increase
This compound DogNot specifiedConcentration-dependent increaseConcentration-dependent increaseNo significant urinary potassium losses
Hydrochlorothiazide DogNot specifiedComparable to this compoundComparable to this compoundSignificant urinary potassium losses

Data synthesized from available preclinical reports. Specific quantitative values were not consistently available in the reviewed literature.

First-in-Human Phase 1 Clinical Trial (NCT04763226)

A single ascending dose study in healthy adult participants demonstrated significant, dose-dependent diuretic and natriuretic effects of this compound, starting at a 30 mg dose.[2][3]

Table 2: Diuretic and Natriuretic Effects of this compound in Healthy Adults (Change from Baseline)

DoseTime Post-DoseMean Urine Output (mL)Mean Sodium Excretion (mmol)
30 mg 6-24 hoursStatistically significant increaseStatistically significant increase
100 mg 6 hours1683.0231.7
100 mg 24 hours2055.3213.7
Placebo 24 hoursNot specifiedNot specified

Data from the first-in-human study (NCT04763226).[4]

Notably, no significant changes in potassium excretion (kaliuresis) were observed at any dose level of this compound.[2][3]

Comparative Analysis with Other Diuretic Classes

This compound's mechanism of action distinguishes it from other diuretic classes.

Table 3: Comparison of this compound with Other Diuretic Classes

FeatureThis compound (ROMK Inhibitor)Loop Diuretics (e.g., Furosemide)Thiazide Diuretics (e.g., Hydrochlorothiazide)Potassium-Sparing Diuretics (e.g., Spironolactone)
Primary Site of Action Thick Ascending Limb & Collecting DuctThick Ascending Limb of Loop of HenleDistal Convoluted TubuleCollecting Duct
Mechanism of Action Inhibition of ROMK channelsInhibition of Na-K-2Cl symporterInhibition of Na-Cl symporterAldosterone receptor antagonism
Diuretic Potency HighHighModerateLow
Natriuretic Effect HighHighModerateLow
Effect on Potassium Spares PotassiumIncreases ExcretionIncreases ExcretionSpares Potassium
Primary Clinical Use Heart Failure (investigational)Edema, Heart FailureHypertension, EdemaHeart Failure, Hypertension

Experimental Protocols

Volume-Loaded Rat Diuresis Model

This model is a standard preclinical assay to evaluate the diuretic and natriuretic potential of a test compound.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats (or other suitable strain) are fasted overnight with free access to water to ensure a uniform state of hydration.

  • Hydration: On the day of the experiment, animals are orally administered a saline solution (e.g., 0.9% NaCl) at a volume of 25 mL/kg body weight to induce a state of hydration and ensure a measurable baseline urine output.

  • Dosing: Animals are divided into groups and orally administered the test compound (this compound at various doses), a vehicle control, or a positive control (e.g., hydrochlorothiazide, furosemide).

  • Urine Collection: Immediately after dosing, animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected over a specified period, typically 6 to 24 hours.

  • Analysis: The total volume of urine is measured for each animal. Urine samples are analyzed for electrolyte concentrations (sodium, potassium, chloride) using a flame photometer or ion-selective electrodes.

  • Data Evaluation: The diuretic effect is calculated as the total urine output per unit of time. The natriuretic and kaliuretic effects are determined by the total amount of sodium and potassium excreted, respectively.

First-in-Human Single Ascending Dose Study (NCT04763226)

This study was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult participants.

Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

  • Participants: Healthy adult volunteers were enrolled and assigned to different dose cohorts.

  • Dosing: Participants in each cohort received a single oral dose of this compound (e.g., 3 mg, 10 mg, 30 mg, 100 mg) or a matching placebo.

  • Pharmacodynamic Assessments: Urine was collected at predefined intervals before and after dosing (e.g., 0-6 hours, 6-12 hours, 12-24 hours). Urine volume was measured, and electrolyte concentrations were determined.

  • Pharmacokinetic Assessments: Blood samples were collected at various time points to determine the plasma concentration of this compound and its metabolites.

  • Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events were monitored throughout the study.

Signaling Pathways and Experimental Workflow

Diuretic_Mechanism_Comparison cluster_renal_tubule Renal Tubule Segments cluster_diuretics Diuretic Agents cluster_effects Primary Effects TAL Thick Ascending Limb Diuresis Diuresis TAL->Diuresis Natriuresis Natriuresis TAL->Natriuresis DCT Distal Convoluted Tubule DCT->Natriuresis CD Collecting Duct CD->Diuresis CD->Natriuresis Kaliuresis Kaliuresis CD->Kaliuresis K+ Sparing BMS986308 This compound BMS986308->TAL Inhibits ROMK BMS986308->CD Inhibits ROMK BMS986308->Diuresis BMS986308->Natriuresis Furosemide Furosemide Furosemide->TAL Inhibits Na-K-2Cl Furosemide->Diuresis Furosemide->Natriuresis Furosemide->Kaliuresis K+ Loss HCTZ Hydrochlorothiazide HCTZ->DCT Inhibits Na-Cl HCTZ->Natriuresis HCTZ->Kaliuresis K+ Loss Spironolactone Spironolactone Spironolactone->CD Blocks Aldosterone Receptor Spironolactone->Diuresis Spironolactone->Natriuresis

Caption: Comparative mechanism of action of this compound and other diuretic classes in the renal tubule.

Experimental_Workflow cluster_preclinical Preclinical: Volume-Loaded Rat Model cluster_clinical Clinical: First-in-Human Study cluster_data_analysis Data Analysis & Comparison P1 Animal Fasting & Hydration P2 Dosing: - this compound - Vehicle - Positive Control P1->P2 P3 Urine Collection (Metabolic Cages) P2->P3 P4 Analysis: - Urine Volume - Electrolyte Concentration P3->P4 DA1 Efficacy Assessment: Diuresis & Natriuresis P4->DA1 C1 Participant Screening & Enrollment C2 Randomized Dosing: - this compound (Ascending Doses) - Placebo C1->C2 C3 Pharmacodynamic & Pharmacokinetic Sampling (Urine & Blood) C2->C3 C4 Safety Monitoring C2->C4 C3->DA1 DA2 Safety Assessment: Potassium Levels & Adverse Events C4->DA2 DA3 Comparative Analysis DA1->DA3 DA2->DA3

Caption: General experimental workflow for validating the diuretic and natriuretic effects of this compound.

References

Navigating In Vivo Efficacy: A Comparative Guide to BMS-986308 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification: This guide addresses two distinct therapeutic agents from Bristol Myers Squibb that may be a source of confusion: BMS-986308 , a novel inhibitor of the Renal Outer Medullary Potassium (ROMK) channel for heart failure, and BMS-986278 , a lysophosphatidic acid receptor 1 (LPA1) antagonist for pulmonary fibrosis. This document will provide a comparative overview of the in vivo efficacy studies for both compounds and their respective classes of alternatives.

Part 1: this compound and ROMK Inhibitors for Diuresis

This compound is an investigational, orally active, selective inhibitor of the renal outer medullary potassium (ROMK) channel.[1] By blocking ROMK, this compound aims to induce diuresis (urine production) and natriuresis (sodium excretion) with a potassium-sparing effect, offering a potential new therapeutic option for heart failure.[2][3][4]

In Vivo Efficacy Data of ROMK Inhibitors

The primary preclinical model to assess the efficacy of ROMK inhibitors is the volume-loaded rat diuresis model. This model evaluates the ability of a compound to increase urine and sodium excretion.

CompoundAnimal ModelDosingKey Efficacy EndpointsReference
This compound Male Sprague-Dawley rats0.01-3 mg/kg; p.o; onceRobust, dose-dependent increase in diuresis and natriuresis.[1][2][3]
Compound A Normotensive rats and dogsAcute oral administrationConcentration-dependent diuresis and natriuresis comparable to hydrochlorothiazide, without significant urinary potassium loss.[5][6]
MK-7145 Preclinical modelsNot specifiedIn vivo pharmacology accurately predicted by human and rodent genetics.[7]
VU591 Rats100 mg/kg; p.o.No significant diuretic effect observed.[5]
Experimental Protocols

Volume-Loaded Rat Diuresis Model

This protocol is a composite based on standard diuretic screening methodologies.

  • Animal Model: Male Sprague-Dawley rats (270-300g) are used.[1]

  • Acclimatization: Animals are housed in standard conditions with free access to food and water for at least one week prior to the experiment.

  • Volume Loading: Rats are orally administered a saline solution (e.g., 0.9% NaCl) at a volume of 25 mL/kg to ensure adequate hydration and promote a baseline urine flow.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) at the desired dose(s). A positive control, such as a loop diuretic (e.g., furosemide) or a thiazide diuretic (e.g., hydrochlorothiazide), is often included.

  • Urine Collection: Immediately after dosing, rats are placed in individual metabolic cages. Urine is collected over a specified period, typically 4 to 6 hours.

  • Analysis: The total urine volume is measured. Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

  • Endpoints: The primary endpoints are total urine output (diuresis) and total sodium excretion (natriuresis). Potassium excretion is also measured to assess the potassium-sparing potential of the compound.

Signaling Pathway and Experimental Workflow

ROMK_Signaling_Pathway cluster_TAL Thick Ascending Limb (TAL) cluster_CCD Cortical Collecting Duct (CCD) NKCC2 Na-K-2Cl Cotransporter ROMK_TAL ROMK NaK_ATPase_TAL Na/K-ATPase Lumen_TAL Tubular Lumen Blood_TAL Blood ENaC Epithelial Na Channel (ENaC) ROMK_CCD ROMK NaK_ATPase_CCD Na/K-ATPase Lumen_CCD Tubular Lumen Blood_CCD Blood BMS986308 This compound BMS986308->ROMK_TAL Inhibition BMS986308->ROMK_CCD Inhibition

Caption: ROMK channel's role in the kidney and the inhibitory action of this compound.

Diuresis_Workflow Acclimatization Animal Acclimatization VolumeLoading Oral Saline Loading (25 mL/kg) Acclimatization->VolumeLoading Dosing Oral Administration of This compound or Vehicle VolumeLoading->Dosing Collection Urine Collection in Metabolic Cages (4-6h) Dosing->Collection Analysis Urine Volume Measurement & Electrolyte Analysis Collection->Analysis Endpoints Determine Diuresis, Natriuresis, and Kaliuresis Analysis->Endpoints

Caption: Workflow for the volume-loaded rat diuresis in vivo efficacy model.

Part 2: BMS-986278 and LPA1 Antagonists for Pulmonary Fibrosis

BMS-986278 is an investigational, orally administered, potent antagonist of the lysophosphatidic acid receptor 1 (LPA1).[8] The LPA-LPA1 signaling pathway is implicated in the pathogenesis of pulmonary fibrosis by promoting fibroblast recruitment and activation.[9][10][11][12] By blocking this pathway, BMS-986278 aims to reduce the progression of fibrosis.

In Vivo Efficacy Data of LPA1 Antagonists

The bleomycin-induced lung fibrosis model is a widely used preclinical model to evaluate the efficacy of anti-fibrotic agents.

CompoundAnimal ModelDosingKey Efficacy EndpointsReference
BMS-986278 Rat3, 10, 30 mg/kg b.i.d.Dose-dependent decrease in picrosirius red staining area of the lung (48%, 56%, and 41% reduction, respectively).[13]
AM966 MouseNot specifiedReduced lung injury, vascular leakage, inflammation, and fibrosis.[14][15][16]
AM095 MouseNot specifiedAttenuated bleomycin-induced dermal and pulmonary fibrosis.[17]
BMS-986020 Rat30 mg/kg b.i.d.Comparable in vivo anti-fibrotic activity to BMS-986234.[13]
Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol is a composite based on standard methodologies.[11]

  • Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.

  • Anesthesia: Mice are anesthetized using an appropriate method (e.g., isoflurane (B1672236) inhalation).[10]

  • Bleomycin (B88199) Instillation: A single intratracheal dose of bleomycin (e.g., 1.5-3 mg/kg) is administered to induce lung injury and subsequent fibrosis. The administration can be performed via orotracheal intubation or direct tracheal exposure.[1][10][12]

  • Compound Administration: The test compound (e.g., BMS-986278) or vehicle is administered, typically starting on the day of bleomycin instillation or a few days after, and continued for a period of 14 to 28 days. Administration is often oral (e.g., gavage).

  • Euthanasia and Tissue Collection: At the end of the treatment period, mice are euthanized. Lungs are harvested for analysis. One lung may be used for histological analysis, and the other for biochemical assays.

  • Histological Analysis: The lung tissue is fixed, sectioned, and stained (e.g., Masson's trichrome or Picrosirius red) to visualize collagen deposition and assess the extent of fibrosis. The severity of fibrosis is often quantified using a scoring system, such as the Ashcroft score.

  • Biochemical Analysis: The other lung is homogenized to measure the total collagen content, typically via a hydroxyproline (B1673980) assay, as hydroxyproline is a major component of collagen.[9][14][17]

Signaling Pathway and Experimental Workflow

LPA1_Fibrosis_Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 G_protein G Proteins (Gq, Gi, G12/13) LPA1->G_protein Downstream Downstream Effectors (PLC, PI3K, Rho) G_protein->Downstream Fibroblast_Activation Fibroblast Proliferation, Migration & Myofibroblast Differentiation Downstream->Fibroblast_Activation Fibrosis Extracellular Matrix Deposition & Fibrosis Fibroblast_Activation->Fibrosis BMS986278 BMS-986278 BMS986278->LPA1 Antagonism

Caption: LPA1 signaling cascade leading to pulmonary fibrosis and its inhibition by BMS-986278.

Fibrosis_Workflow Anesthesia Anesthetize Mouse Bleomycin Intratracheal Bleomycin Instillation Anesthesia->Bleomycin Dosing Daily Oral Dosing with BMS-986278 or Vehicle Bleomycin->Dosing Sacrifice Sacrifice at Day 14/28 Dosing->Sacrifice Harvest Harvest Lungs Sacrifice->Harvest Analysis Histology (Fibrosis Score) & Biochemistry (Hydroxyproline) Harvest->Analysis Endpoints Quantify Reduction in Lung Fibrosis Analysis->Endpoints

Caption: Workflow for the bleomycin-induced lung fibrosis in vivo efficacy model.

References

A Head-to-Head Showdown: Preclinical Data on ROMK Inhibitors for a New Class of Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the fields of hypertension and heart failure are closely watching the development of a novel class of diuretics that target the Renal Outer Medullary Potassium (ROMK) channel. These inhibitors hold the promise of potent diuretic and natriuretic effects without the dose-limiting potassium loss (kaliuresis) associated with current standard-of-care treatments. This guide provides a comprehensive head-to-head comparison of the preclinical data for key ROMK inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance metrics, experimental validation, and underlying mechanisms.

The ROMK channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, plays a crucial role in salt reabsorption and potassium homeostasis in the kidneys.[1] Located in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD), ROMK's dual function makes it an attractive therapeutic target.[1] Inhibition of ROMK is expected to induce diuresis and natriuresis, mirroring the effects of loop and thiazide diuretics, but with a reduced risk of hypokalemia.[1][2] Preclinical studies on various small molecule inhibitors have provided the foundational proof-of-concept for this therapeutic strategy.

Quantitative Comparison of Preclinical ROMK Inhibitors

The following tables summarize the available preclinical data for several ROMK inhibitors, including the clinical candidate MK-7145 and other investigational compounds. The data highlights key parameters such as in vitro potency, selectivity against the hERG channel (a critical safety indicator), and in vivo efficacy in animal models of diuresis and hypertension.

Compound In Vitro Potency (ROMK IC50) hERG Selectivity Primary In Vivo Model Key Findings Reference
MK-7145 (formerly compound 12) Potent (specific values not consistently provided across all documents)>1800-fold selective for ROMK over hERG in electrophysiology assays.[1]Acute rat diuresis model; Spontaneously Hypertensive Rats (SHR)Dose-dependent diuresis and natriuresis at doses as low as 0.3 mg/kg.[1] Dose-dependent blood pressure lowering in SHRs, with 10 mg/kg/day exceeding the effect of 25 mg/kg/day HCTZ.[1][1][3][4]
Compound A Potent (specific values not provided)Selectivity implied by lack of off-target effects in cited studies.Normotensive rats and dogsConcentration-dependent diuresis and natriuresis comparable to hydrochlorothiazide (B1673439) (HCTZ) without significant urinary potassium loss.[2][2][5][6]
ROMKi B IC50 ≈ 20 nmol/LInformation not availableDahl Salt-Sensitive (SS) ratsPrevented and reversed hypertension and end-organ damage; superior to HCTZ in sustained blood pressure reduction over an 8-week study.[7][8][7][8][9]
(R,S)-28 Potent (specific values not provided)Excellent selectivity over related ion channels.[10]Sprague-Dawley (SD) rats and dogsDemonstrated robust diuresis and natriuresis at lower doses compared to a previously reported ROMK inhibitor and HCTZ, without statistically significant kaliuresis.[10][10][11]
Compound 30 IC50 = 5.2 µM (in ⁸⁶Rb⁺ efflux assay)Improved selectivity over hERG compared to initial lead compounds.[12]Rat pharmacokinetic studiesReduced clearance and acceptable oral exposure in rats, serving as a useful tool for in vivo studies.[12][12]
VU591 Information not availableInformation not availableRatsFailed to induce diuresis when administered orally.[5][6][5][6]

In Vivo Efficacy: Diuresis, Natriuresis, and Blood Pressure Reduction

A critical aspect of preclinical evaluation is the demonstration of in vivo efficacy. Studies in rodent models have been instrumental in validating the therapeutic potential of ROMK inhibitors.

Compound Animal Model Dosage Effect on Diuresis and Natriuresis Effect on Blood Pressure Effect on Potassium Excretion Reference
MK-7145 Spontaneously Hypertensive Rats (SHR)3 mg/kg/day-~12 mmHg reduction in systolic blood pressure (SBP), similar to HCTZ (25 mg/kg/day).[1]Not significantly different from vehicle-treated animals.[1][1]
MK-7145 Spontaneously Hypertensive Rats (SHR)10 mg/kg/day-~20 mmHg reduction in SBP, exceeding HCTZ (25 mg/kg/day).[1]Not significantly different from vehicle-treated animals.[1][1]
ROMKi B Dahl Salt-Sensitive Rats (prophylactic)3 or 10 mg/kg/day-Prevented the development of hypertension; SBP reduced by 62 and 70 mmHg, respectively, compared to vehicle.[8]Information not available[8]
ROMKi B Dahl Salt-Sensitive Rats (therapeutic)3 or 10 mg/kg/day-Reversed established hypertension; SBP lowered by 33 and 51 mmHg, respectively.[8]Information not available[8]
Compound A Normotensive rats and dogsNot specifiedComparable to HCTZ.[2]-No significant urinary potassium losses.[2][2]
(R,S)-28 Sprague-Dawley Rats0.3 and 1 mg/kgComparable or superior to HCTZ for diuresis and natriuresis at lower doses.[10]-No statistically significant increase versus vehicle control.[10][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the preclinical evaluation process, the following diagrams are provided.

ROMK_Signaling_Pathway cluster_TALH Thick Ascending Loop of Henle (TALH) cluster_CCD Cortical Collecting Duct (CCD) cluster_effects Pharmacological Effects Lumen Tubular Lumen NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Cell_TALH Epithelial Cell NKCC2->Cell_TALH Reabsorption ROMK_TALH ROMK K_Lumen_TALH K+ ROMK_TALH->K_Lumen_TALH K_Lumen_TALH->NKCC2 Na_Lumen_TALH Na+ Na_Lumen_TALH->NKCC2 Cl_Lumen_TALH 2Cl- Cl_Lumen_TALH->NKCC2 Cell_TALH->ROMK_TALH K+ Recycling Lumen_CCD Tubular Lumen ENaC Epithelial Na+ Channel (ENaC) Cell_CCD Principal Cell ENaC->Cell_CCD Na+ Reabsorption ROMK_CCD ROMK ROMK_CCD->Lumen_CCD K+ Secretion Na_Lumen_CCD Na+ Na_Lumen_CCD->ENaC K_Cell_CCD K+ K_Cell_CCD->ROMK_CCD Inhibitor ROMK Inhibitor Inhibitor->ROMK_TALH Inhibits Inhibitor->ROMK_CCD Inhibits Diuresis Diuresis & Natriuresis Inhibitor->Diuresis Leads to Reduced_K_Loss Reduced K+ Loss Inhibitor->Reduced_K_Loss Leads to

Caption: Mechanism of action of ROMK inhibitors in the kidney nephron.

Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_pd In Vivo Pharmacodynamics & Efficacy cluster_safety Safety Pharmacology HTS High-Throughput Screening (e.g., ⁸⁶Rb⁺ Efflux Assay) EP Electrophysiology (Patch Clamp for Potency) HTS->EP Hit Confirmation Selectivity Selectivity Assays (e.g., hERG, Kir channels) EP->Selectivity Lead Optimization PK Pharmacokinetic Profiling (Rat, Dog) Selectivity->PK Candidate Selection Diuresis_Model Acute Diuresis Model (Rat, Dog) PK->Diuresis_Model PD Evaluation BP_Model Hypertension Model (e.g., SHR, Dahl SS Rat) Diuresis_Model->BP_Model Efficacy Testing CV_Safety Cardiovascular Safety (e.g., Telemetry in Dogs) BP_Model->CV_Safety Pre-clinical Safety

References

Next-Generation Diuretics: A Comparative Review of the Clinical Pipeline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive review of the clinical pipeline for next-generation diuretics reveals a promising landscape of novel mechanisms aimed at overcoming the limitations of current therapies, particularly in challenging patient populations such as those with heart failure and resistant hypertension. This guide provides an objective comparison of key drug candidates, presenting available clinical and preclinical data, detailed experimental protocols, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.

The development of new diuretics is focused on enhancing efficacy, improving safety profiles, and addressing diuretic resistance. This review categorizes the emerging therapies by their developmental stage and mechanism of action, offering a clear comparison of their potential advantages.

Late-Stage Clinical Pipeline: A New Wave of Diuretics on the Horizon

A few innovative diuretics are nearing the final stages of clinical development, with robust data emerging from Phase III trials. These agents target novel pathways to achieve diuresis and blood pressure control.

Baxdrostat (B10830011): A Novel Aldosterone (B195564) Synthase Inhibitor

Baxdrostat is a potential first-in-class, highly selective aldosterone synthase inhibitor that has shown significant efficacy in treating uncontrolled and resistant hypertension in its Phase III clinical trial program.[1][2][3] By inhibiting the final enzyme in the aldosterone synthesis pathway, baxdrostat reduces aldosterone levels without affecting cortisol production, offering a targeted approach to managing hypertension.[4][5][6][7]

Table 1: Comparison of Key Phase III Clinical Trial Data for Baxdrostat

Trial Drug & Dose Primary Endpoint Key Efficacy Results Key Safety Findings
BaxHTN (NCT05097029) Baxdrostat 1mgChange from baseline in seated systolic blood pressure (SBP) at 12 weeksPlacebo-adjusted reduction of 8.7 mmHg (p<0.001)[8][9]Generally well-tolerated; low rates of hyperkalemia (1.1%)[9]
Baxdrostat 2mgPlacebo-adjusted reduction of 9.8 mmHg (p<0.001)[8][9]
Bax24 (NCT05191776) Baxdrostat 2mgChange in 24-hour ambulatory SBP at 12 weeksPlacebo-adjusted reduction of 14.0 mmHg (p<0.0001)[10][11]Consistent safety profile with BaxHTN[11][12]
71% of patients achieved 24-hour average SBP <130 mmHg vs. 17% with placebo[10][11]

The BaxHTN trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. It enrolled patients with uncontrolled hypertension (on two antihypertensive agents) or resistant hypertension (on three or more agents, including a diuretic).[8] Participants were randomized to receive baxdrostat (1mg or 2mg) or placebo once daily, in addition to their standard-of-care antihypertensive regimen, for 12 weeks. The primary efficacy endpoint was the change from baseline in seated systolic blood pressure.[1][2][3]

Baxdrostat_Mechanism cluster_adrenal Adrenal Cortex cluster_kidney Kidney (Collecting Duct) Angiotensin_II Angiotensin II Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Angiotensin_II->Aldosterone_Synthase Stimulates Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone Produces ENaC Epithelial Sodium Channel (ENaC) Aldosterone->ENaC Upregulates Baxdrostat Baxdrostat Baxdrostat->Aldosterone_Synthase Inhibits Na_Reabsorption Increased Sodium and Water Reabsorption ENaC->Na_Reabsorption Blood_Pressure Increased Blood Pressure Na_Reabsorption->Blood_Pressure

Figure 1: Mechanism of Action of Baxdrostat.
SGLT2 Inhibitors: A New Role in Diuresis

Sodium-glucose cotransporter-2 (SGLT2) inhibitors, initially developed for type 2 diabetes, have demonstrated significant benefits in patients with heart failure, partly through their diuretic and natriuretic effects.[13][14] These agents act on the proximal convoluted tubule of the nephron to inhibit glucose and sodium reabsorption.[13]

Table 2: Key Clinical Trial Data for SGLT2 Inhibitors in Heart Failure

Trial Drug Patient Population Primary Endpoint Key Efficacy Results Key Safety Findings
EMPULSE (NCT04157751) Empagliflozin (B1684318)Hospitalized for acute heart failureClinical benefit (hierarchical composite) at 90 days36% higher probability of clinical benefit vs. placebo (Win Ratio 1.36, p=0.0054)[15][16]Well-tolerated; serious adverse events in 32.3% vs. 43.6% with placebo[15][16]
Improved symptoms and quality of life[17][18]

The EMPULSE trial was a multinational, randomized, double-blind, placebo-controlled study that enrolled 530 patients hospitalized for acute de novo or decompensated chronic heart failure.[15][19] Patients were randomized to receive empagliflozin 10 mg once daily or placebo, initiated in the hospital once clinically stable, for up to 90 days. The primary outcome was a hierarchical composite of death from any cause, number of heart failure events, time to first heart failure event, and change in the Kansas City Cardiomyopathy Questionnaire Total Symptom Score.[15]

SGLT2_Inhibitor_Mechanism cluster_pct Kidney (Proximal Convoluted Tubule) cluster_effects Effects Filtrate Glomerular Filtrate (Glucose, Sodium) SGLT2 SGLT2 Transporter Filtrate->SGLT2 Reabsorption Glucose and Sodium Reabsorption SGLT2->Reabsorption Mediates Glycosuria Glycosuria SGLT2->Glycosuria Leads to Natriuresis Natriuresis SGLT2->Natriuresis Leads to SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibits Diuresis Osmotic Diuresis Glycosuria->Diuresis Natriuresis->Diuresis

Figure 2: Diuretic Mechanism of SGLT2 Inhibitors.
Acetazolamide (B1664987): A Renewed Interest in a Classic Diuretic

Acetazolamide, a carbonic anhydrase inhibitor, has seen a resurgence in interest as an adjunct to loop diuretics in patients with acute decompensated heart failure. The ADVOR trial demonstrated that the addition of acetazolamide improves decongestion.

Table 3: Key Clinical Trial Data for Acetazolamide in Acute Decompensated Heart Failure

Trial Drug Patient Population Primary Endpoint Key Efficacy Results Key Safety Findings
ADVOR (NCT03508829) AcetazolamideAcute decompensated heart failure with volume overloadSuccessful decongestion within 3 days42.2% with acetazolamide vs. 30.5% with placebo (RR 1.46, p<0.001)[20][21]No significant difference in adverse events compared to placebo[22]
Shorter hospital stay (8.8 vs. 9.9 days)[20][21]

The ADVOR trial was a multicenter, randomized, double-blind, placebo-controlled trial that enrolled 519 patients with acute decompensated heart failure and clinical signs of volume overload.[23] Patients were randomized to receive intravenous acetazolamide (500 mg daily) or placebo, in addition to standardized intravenous loop diuretic therapy, for up to three days or until complete decongestion. The primary endpoint was successful decongestion, defined as the absence of signs of volume overload within three days without the need for escalating decongestive therapy.[21][23]

Acetazolamide_Mechanism cluster_pct_cell Kidney (Proximal Tubule Cell) cluster_lumen Tubular Lumen H2O_CO2 H₂O + CO₂ CA Carbonic Anhydrase H2O_CO2->CA H2CO3 H₂CO₃ CA->H2CO3 H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 NHE3 Na⁺/H⁺ Exchanger 3 (NHE3) H_HCO3->NHE3 H⁺ for exchange Acetazolamide Acetazolamide Acetazolamide->CA Inhibits Na_Reabsorption Sodium Reabsorption NHE3->Na_Reabsorption Drives

Figure 3: Mechanism of Action of Acetazolamide.

Preclinical and Early-Stage Clinical Pipeline: Exploring Novel Targets

Several other classes of diuretics are in earlier stages of development, targeting novel pathways with the potential for more specific and safer diuretic effects.

Urea Transporter Inhibitors

Urea transporters (UTs) play a crucial role in the kidney's urine concentrating mechanism. Inhibitors of UTs are being investigated as a new class of diuretics, termed "urearetics," that could induce water diuresis without significant electrolyte loss. Preclinical studies have shown that UT inhibitors can increase urine output and reduce urine osmolality.

Pendrin Inhibitors

Pendrin is a chloride-bicarbonate exchanger found in the kidney that is involved in sodium chloride reabsorption. Inhibition of pendrin is being explored as a potential diuretic strategy, particularly in combination with loop diuretics, to enhance their effect.[24] Preclinical studies suggest that pendrin inhibitors can potentiate the diuretic and natriuretic effects of furosemide.[24]

WNK-SPAK Kinase Inhibitors

The WNK-SPAK/OSR1 signaling pathway is a key regulator of sodium and potassium transport in the kidney.[25] Inhibitors of this pathway are being developed as a novel class of antihypertensive and diuretic agents.[26] Preclinical research has shown that inhibition of SPAK can lead to increased sodium excretion and a reduction in blood pressure.[26]

WNK_SPAK_Pathway WNK_Kinases WNK Kinases (WNK1, WNK4) SPAK_OSR1 SPAK/OSR1 Kinases WNK_Kinases->SPAK_OSR1 Phosphorylates & Activates NCC Na-Cl Cotransporter (NCC) SPAK_OSR1->NCC Phosphorylates & Activates Na_Reabsorption Increased Sodium Reabsorption NCC->Na_Reabsorption Hypertension Hypertension Na_Reabsorption->Hypertension WNK_Inhibitor WNK-SPAK Inhibitor WNK_Inhibitor->SPAK_OSR1 Inhibits

Figure 4: The WNK-SPAK-NCC Signaling Pathway.

Conclusion

The clinical pipeline for next-generation diuretics is vibrant, with several promising candidates in late-stage development and a host of novel targets being explored in preclinical and early clinical studies. These emerging therapies hold the potential to significantly improve the management of fluid overload and hypertension, offering new hope for patients with challenging cardiovascular and renal conditions. Continued research and clinical investigation are crucial to fully realize the therapeutic potential of these innovative diuretic agents.

References

Benchmarking the Safety Profile of BMS-986308 Against Existing Heart Failure Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of the novel renal outer medullary potassium (ROMK) channel inhibitor, BMS-986308, with established therapies for heart failure. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential role in the evolving landscape of heart failure management.

Executive Summary

Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic agents with improved safety and efficacy. This compound, a selective ROMK channel inhibitor, represents a new mechanistic class of diuretics. This guide benchmarks the currently available safety data for this compound against three mainstays of heart failure treatment: loop diuretics, SGLT2 inhibitors, and mineralocorticoid receptor antagonists (MRAs).

It is crucial to note that the safety data for this compound is derived from a Phase 1 clinical trial in healthy volunteers. In contrast, the safety profiles of the comparator drugs are well-established through extensive clinical trials in patients with heart failure. This fundamental difference in study populations must be considered when interpreting the comparative data presented herein.

Comparative Safety Profile: this compound vs. Existing Therapies

The following tables summarize the reported adverse events for this compound and standard-of-care heart failure medications.

Table 1: Adverse Events Reported for this compound in a Phase 1 Study (Healthy Volunteers)

Adverse EventFrequency
Headache7.9%
NauseaMild to Moderate
Serious Adverse EventsNone Reported

Data from a Phase 1, single-ascending-dose study in 40 healthy participants (NCT04763226). Percentages for some adverse events were not specified in the available public information.

Table 2: Common Adverse Events Associated with Loop Diuretics (Furosemide, Torsemide) in Heart Failure Patients

Adverse EventFrequency
Hypokalemia1.6% - 3.7%
Hyponatremia1.7%
Hypotension1.6%
Dehydration0.2%
Acute Kidney InjuryIncreased risk
OtotoxicityRare

Data compiled from various sources, including the TRANSFORM-HF trial and FDA adverse event reporting system. Frequencies can vary based on dosage and patient population.

Table 3: Common Adverse Events Associated with SGLT2 Inhibitors (Dapagliflozin, Empagliflozin) in Heart Failure Patients

Adverse EventDapagliflozin (B1669812) (DELIVER Trial)Empagliflozin (EMPEROR-Preserved Trial)
Genital InfectionsMore common than placeboMore common than placebo
Urinary Tract InfectionsMore common than placeboSimilar to placebo
Volume Depletion (including hypotension)More common than placeboMore common than placebo
Diabetic Ketoacidosis (in diabetic patients)Rare but serious riskRare but serious risk
Serious Adverse EventsSimilar to placeboTended to be lower than placebo

Data from the DELIVER and EMPEROR-Preserved clinical trials in patients with heart failure with mildly reduced or preserved ejection fraction.

Table 4: Common Adverse Events Associated with Mineralocorticoid Receptor Antagonists (Spironolactone, Eplerenone) in Heart Failure Patients

Adverse EventSpironolactone (B1682167) (TOPCAT - Americas)Eplerenone (EMPHASIS-HF)
Hyperkalemia18.7% vs. 9.1% (placebo)8.0% vs. 3.7% (placebo)
Increased Creatinine / Worsening Renal FunctionSignificantly higher than placeboIncreased compared to placebo
Gynecomastia (in males)10% vs. 1% (placebo) in RALES trialInfrequent (0.7%)
Drug Discontinuation due to Adverse EventsHigher than placebo13.8% vs. 16.2% (placebo)

Data from the TOPCAT (Americas cohort) and EMPHASIS-HF clinical trials in patients with heart failure.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited in this guide.

This compound: Phase 1 Study (NCT04763226)
  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose study.

  • Participants: 40 healthy adult volunteers.

  • Intervention: Participants received a single oral dose of this compound or a matching placebo.

  • Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

  • Key Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters (e.g., Cmax, AUC) and pharmacodynamic markers (e.g., urine output, electrolyte excretion) were also measured.

Loop Diuretics: TRANSFORM-HF Trial (Torsemide vs. Furosemide)
  • Study Design: A pragmatic, open-label, randomized, comparative effectiveness trial.

  • Participants: 2,859 patients hospitalized with heart failure.

  • Intervention: Patients were randomized to receive either torsemide (B1682434) or furosemide (B1674285) upon hospital discharge.

  • Objectives: To compare the effectiveness of torsemide versus furosemide on all-cause mortality.

  • Key Assessments: The primary outcome was all-cause mortality. Secondary outcomes included all-cause mortality or all-cause hospitalization and total hospitalizations over 12 months. Safety was assessed through the reporting of adverse events.

SGLT2 Inhibitors: DELIVER Trial (Dapagliflozin)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 6,263 patients with heart failure and a left ventricular ejection fraction greater than 40%.

  • Intervention: Patients were randomized to receive dapagliflozin 10 mg once daily or a matching placebo, in addition to standard heart failure therapy.

  • Objectives: To determine the efficacy and safety of dapagliflozin in this patient population.

  • Key Assessments: The primary outcome was a composite of worsening heart failure or cardiovascular death. Safety was evaluated by monitoring adverse events, including those of special interest such as genital and urinary tract infections, and volume depletion.[1]

Mineralocorticoid Receptor Antagonists: TOPCAT Trial (Spironolactone)
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 3,445 patients with heart failure and a preserved ejection fraction (LVEF ≥45%).

  • Intervention: Patients were randomized to receive spironolactone or placebo.

  • Objectives: To evaluate the efficacy and safety of spironolactone in patients with HFpEF.

  • Key Assessments: The primary outcome was a composite of death from cardiovascular causes, aborted cardiac arrest, or hospitalization for the management of heart failure. Safety was monitored through the collection of adverse event data, with a particular focus on hyperkalemia and renal dysfunction.[2][3]

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological mechanisms is fundamental to evaluating the therapeutic potential and safety of a drug. The following diagrams illustrate the signaling pathways and mechanisms of action for this compound and the comparator drug classes.

BMS986308_Mechanism cluster_TAL Thick Ascending Limb (TAL) cluster_CCD Cortical Collecting Duct (CCD) Lumen_TAL Tubular Lumen NKCC2 NKCC2 Cotransporter Lumen_TAL->NKCC2 Na+ K+ 2Cl- Cell_TAL TAL Epithelial Cell Blood_TAL Blood NKCC2->Cell_TAL ROMK_TAL ROMK Channel ROMK_TAL->Lumen_TAL K+ Recycling BMS986308_TAL This compound BMS986308_TAL->ROMK_TAL Inhibition Lumen_CCD Tubular Lumen ENaC ENaC Lumen_CCD->ENaC Na+ Cell_CCD Principal Cell Blood_CCD Blood ENaC->Cell_CCD ROMK_CCD ROMK Channel ROMK_CCD->Lumen_CCD K+ Secretion BMS986308_CCD This compound BMS986308_CCD->ROMK_CCD Inhibition

Caption: Mechanism of Action of this compound, a ROMK Inhibitor.

Loop_Diuretic_Mechanism Lumen Tubular Lumen NKCC2 Na-K-2Cl Cotransporter (NKCC2) Lumen->NKCC2 Na+, K+, 2Cl- Cell TAL Epithelial Cell Blood Blood Cell->Blood LoopDiuretic Loop Diuretic LoopDiuretic->NKCC2 Inhibition NKCC2->Cell

Caption: Mechanism of Action of Loop Diuretics.

SGLT2_Inhibitor_Mechanism Lumen Tubular Lumen SGLT2 SGLT2 Cotransporter Lumen->SGLT2 Na+, Glucose Cell Proximal Tubule Cell Blood Blood Cell->Blood SGLT2i SGLT2 Inhibitor SGLT2i->SGLT2 Inhibition SGLT2->Cell

Caption: Mechanism of Action of SGLT2 Inhibitors.

MRA_Mechanism Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activation MRA MRA MRA->MR Antagonism Nucleus Nucleus MR->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription ENaC_ROMK ENaC & ROMK Synthesis GeneTranscription->ENaC_ROMK

Caption: Mechanism of Action of Mineralocorticoid Receptor Antagonists.

Conclusion

This compound, with its novel mechanism of action as a ROMK inhibitor, presents a promising new approach to the management of heart failure. The initial Phase 1 data in healthy volunteers suggest a generally well-tolerated profile with no serious adverse events reported. However, a direct and comprehensive comparison with established heart failure therapies is premature. The safety profiles of loop diuretics, SGLT2 inhibitors, and MRAs have been characterized in large-scale clinical trials involving patients with heart failure, revealing a range of well-documented adverse effects.

Further clinical development of this compound in the target patient population is essential to fully elucidate its safety and efficacy profile relative to the current standards of care. Researchers and clinicians should remain vigilant in monitoring for potential adverse events as more data becomes available. This guide serves as a preliminary benchmark and should be updated as new information emerges from ongoing and future clinical trials.

References

Independent Verification of BMS-986308's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

BMS-986308 is a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, a key protein in renal physiology.[1][2][3] This guide provides an independent verification of its mechanism of action by comparing its performance with other ROMK inhibitors, supported by experimental data from preclinical and clinical studies. The information is intended for researchers, scientists, and drug development professionals.

The ROMK channel, also known as Kir1.1 or KCNJ1, plays a crucial role in potassium recycling in the thick ascending limb of the loop of Henle and in potassium secretion in the collecting duct.[4][5][6][7] Inhibition of ROMK is a novel diuretic mechanism that has the potential to treat conditions like heart failure and hypertension.[2][4][5][6][7][8] By blocking this channel, inhibitors can increase sodium and water excretion without significantly affecting potassium levels, a common side effect of other diuretic classes.[4][5][9][10][11]

Comparative Analysis of ROMK Inhibitors

The following tables summarize the quantitative data on this compound and other notable ROMK inhibitors, providing a basis for objective comparison of their potency, selectivity, and in vivo effects.

Compound Target IC50 (µM) Selectivity Reference
This compoundROMKLow nanomolar rangeSelective over hERG[1]
MK-7145ROMK0.045Selective over Kir2.1, Kir2.3, Kir4.1, Kir7.1, Cav1.2, and Nav1.5 (>30 µM)[12]
Compound 28 (precursor series to MK-7145)ROMKNot specified>1000-fold selectivity for ROMK over hERG in electrophysiology assays[13]
VU590ROMK0.294Selective over Kir2.1, Kir4.1, but also inhibits Kir7.1[14]
Compound AROMKPotent inhibitor (specific IC50 not provided)Selective[11][15]

Table 1: In Vitro Potency and Selectivity of ROMK Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) and selectivity profiles of various ROMK inhibitors. Lower IC50 values indicate higher potency. High selectivity over other ion channels, particularly hERG, is crucial for a favorable safety profile.

Compound Species Dose Diuretic Effect Natriuretic Effect Kaliuretic Effect Reference
This compoundHuman (Healthy Volunteers)30 mgDose-dependent increaseDose-dependent increaseNo significant change[4][16][17]
This compoundHuman (Healthy Volunteers)100 mg2055.3 mL (mean change from baseline over 24h)213.7 mmol (mean change from baseline over 24h)No significant change[4][17]
This compoundRat (Volume-loaded)0.01-3 mg/kg (p.o.)Robust increase in diuresisEfficaciousNot specified[1][2]
MK-7145Spontaneously Hypertensive Rat3 mg/kg/day---[5]
MK-7145Spontaneously Hypertensive Rat10 mg/kg/day---[5]
MK-7145Dog (Normotensive)Acute and chronic oral dosesDose-dependent diuresisDose-dependent natriuresisNo significant urinary potassium losses[9]
Compound ARat and Dog (Normotensive)Acute oral dosesConcentration-dependent diuresis comparable to hydrochlorothiazideConcentration-dependent natriuresis comparable to hydrochlorothiazideDid not cause significant urinary potassium losses[10]
Compound CAnesthetized RatSystemic infusion-More natriuresis than furosemideLess kaliuresis than furosemide[18]

Table 2: In Vivo Pharmacodynamic Effects of ROMK Inhibitors. This table summarizes the effects of ROMK inhibitors on urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis) in various animal models and in humans. A key characteristic of this class of drugs is their potassium-sparing effect.

Compound Species Tmax (h) t1/2 (h) Bioavailability Reference
This compoundHuman1.00 - 1.75~13Dose-proportional AUC[4][17]
Compound 30 (preclinical tool compound)Rat-1.5Acceptable oral exposure[19]

Table 3: Pharmacokinetic Properties of Selected ROMK Inhibitors. This table highlights key pharmacokinetic parameters such as the time to maximum plasma concentration (Tmax) and half-life (t1/2). These parameters are important for determining the dosing regimen and duration of action.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of key experimental protocols used to characterize ROMK inhibitors.

Electrophysiology Assays

Electrophysiological recordings are the gold standard for characterizing the direct interaction of a compound with an ion channel.

  • Whole-Cell Patch Clamp: This technique is used to measure the electrical currents flowing through the ROMK channels in the entire cell membrane.

    • Cell Preparation: HEK293 cells stably expressing the human ROMK channel are commonly used.

    • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell.

    • Data Acquisition: Voltage steps are applied to the cell, and the resulting potassium currents are recorded in the absence and presence of the inhibitor to determine its effect on channel activity.[14][20] The bee venom toxin Tertiapin-Q (TPNQ) is often used as a specific blocker to isolate ROMK currents.[20][21][22]

  • Inside-Out Patch Clamp: This configuration allows for the study of the channel from the intracellular side, which is useful for investigating the binding site of inhibitors that access the channel from the cytoplasm.[23]

Ion Flux Assays

These high-throughput screening assays measure the movement of ions through the channel.

  • Thallium (Tl+) Flux Assay: Thallium is used as a surrogate for potassium.

    • Principle: Cells expressing ROMK are loaded with a fluorescent dye (e.g., Fluozin-2) that is sensitive to thallium.

    • Procedure: The influx of thallium through the open ROMK channels leads to an increase in fluorescence, which is measured using a plate reader. Inhibitors will block this influx and thus reduce the fluorescence signal.[14]

  • 86Rb+ Efflux Assay: Radioactive rubidium (86Rb+) is another potassium surrogate.

    • Principle: Cells are loaded with 86Rb+. The efflux of the radioactive ion through ROMK channels is measured over time.

    • Procedure: The amount of 86Rb+ remaining in the cells or released into the medium is quantified to determine channel activity. Inhibitors will reduce the rate of 86Rb+ efflux.[19][24]

In Vivo Diuresis and Natriuresis Studies

These studies in animal models are essential to evaluate the physiological effects of the ROMK inhibitors.

  • Animal Models: Sprague-Dawley rats, spontaneously hypertensive rats, and dogs are commonly used.[1][2][5][9]

  • Procedure:

    • Animals are administered the test compound, typically via oral gavage.

    • Urine is collected over a defined period (e.g., 4, 6, or 24 hours).

    • The volume of urine is measured to determine the diuretic effect.

    • The concentrations of sodium and potassium in the urine are analyzed to determine the natriuretic and kaliuretic effects, respectively.[4][11][25]

  • Volume-Loaded Model: In some protocols, animals are given a fluid load to ensure a consistent baseline urine output.[2]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of ROMK in the kidney, the mechanism of action of ROMK inhibitors, and a typical experimental workflow.

ROMK_Signaling_Pathway cluster_TAL Thick Ascending Limb cluster_CD Collecting Duct Lumen_TAL Tubular Lumen TAL_Cell Epithelial Cell Lumen_TAL->TAL_Cell Na+, K+, 2Cl- TAL_Cell->Lumen_TAL K+ (ROMK) Interstitium_TAL Interstitium TAL_Cell->Interstitium_TAL Na+ (Na+/K+ ATPase) Interstitium_TAL->TAL_Cell K+ (Na+/K+ ATPase) Lumen_CD Tubular Lumen CD_Cell Principal Cell Lumen_CD->CD_Cell Na+ (ENaC) CD_Cell->Lumen_CD K+ (ROMK) Interstitium_CD Interstitium CD_Cell->Interstitium_CD Na+ (Na+/K+ ATPase) Interstitium_CD->CD_Cell K+ (Na+/K+ ATPase)

Caption: ROMK's role in ion transport in the kidney.

ROMK_Inhibitor_MoA cluster_Lumen Tubular Lumen cluster_Cell Epithelial Cell cluster_Effects Physiological Effects Na_in Na+ Reabsorption K_out K+ Secretion/Recycling ROMK_Channel ROMK Channel K_out->ROMK_Channel ROMK_Channel->Na_in Facilitates Inhibitor This compound Inhibitor->ROMK_Channel Inhibition Diuresis Increased Diuresis Inhibitor->Diuresis Natriuresis Increased Natriuresis Inhibitor->Natriuresis K_Sparing Potassium Sparing Inhibitor->K_Sparing

Caption: Mechanism of action of this compound as a ROMK inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening (e.g., Thallium Flux Assay) Electrophysiology Electrophysiology (Patch Clamp) HTS->Electrophysiology Hit Confirmation Selectivity Selectivity Assays (vs. other ion channels) Electrophysiology->Selectivity Lead Optimization PK Pharmacokinetics (Rat, Dog) Selectivity->PK Candidate Selection PD Pharmacodynamics (Diuresis, Natriuresis) PK->PD Safety Safety Pharmacology (e.g., hERG) PD->Safety Phase1 Phase I Clinical Trial (Safety, PK/PD in Humans) Safety->Phase1 Clinical Candidate

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pivotal drug discovery and development, the proper management and disposal of investigational compounds like BMS-986308 are critical for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, a selective and orally active renal outer medullary potassium (ROMK) channel inhibitor. Adherence to these procedures is essential for maintaining a secure and compliant research environment.

Immediate Safety and Handling Protocols

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this compound as a potent, potentially hazardous substance. The following precautions should be taken at all times:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. If handling the compound in powdered form where aerosolization is possible, respiratory protection should be used.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Hygiene: Thoroughly wash hands after handling the compound.

Step-by-Step Disposal Protocol

The disposal of investigational new drugs must comply with all federal, state, and local regulations. The following is a general procedure based on best practices for the disposal of potent pharmaceutical compounds in a research setting.

  • Segregation of Waste: At the point of generation, all waste materials contaminated with this compound must be segregated from other laboratory waste streams. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated labware such as vials, pipette tips, gloves, and weighing papers.

  • Containment of Waste:

    • Solid Waste: Place all solid waste, including unused compound and contaminated disposables, into a designated, robust, and sealable hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.

  • Labeling and Storage:

    • All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture.

    • The date of waste accumulation should be clearly marked on the label.

    • Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Decontamination:

    • Decontaminate any surfaces or equipment that have come into contact with this compound. A common and effective procedure is to wipe the surface with a suitable solvent (such as 70% ethanol) followed by a laboratory cleaning agent.

    • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound or its contaminated materials through standard trash or down the drain.[1][2] Incineration by a licensed hazardous waste disposal contractor is the generally accepted method for the final disposition of such research compounds.[3]

Summary of Waste Handling

Waste StreamRecommended Disposal Method
Unused/Expired Solid this compoundDispose of as hazardous chemical waste. Do not discard in regular trash.[1]
Contaminated Labware (vials, pipette tips, gloves, etc.)Place in a designated, sealed, and clearly labeled hazardous waste container.[1]
Solutions Containing this compoundCollect in a sealed, properly labeled, and leak-proof hazardous waste container. Do not pour down the drain.[1]

Experimental Protocol: In Vivo Diuresis Model

This compound has demonstrated efficacy in a volume-loaded rat diuresis model.[4][5] The following is a detailed methodology for such an experiment:

  • Animal Model: Male Sprague-Dawley rats (8-12 weeks old, weighing 270-300 g) are used for the study.

  • Acclimation: Animals are acclimated to the laboratory conditions before the experiment.

  • Housing: During the experiment, rats are housed individually in metabolic cages to allow for the collection of urine.

  • Dosing Preparation: this compound is formulated for oral administration (p.o.). A typical vehicle might consist of 10% v/v DMAC, 40% v/v PEG400, and 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer (pH 4.0).

  • Administration: A single dose of this compound is administered orally to the rats. Dosages can range from 0.01 to 3 mg/kg to evaluate a dose-response relationship.

  • Volume Loading: To induce diuresis, rats are typically given a saline load.

  • Sample Collection: Urine is collected over a specified period (e.g., 8 or 24 hours) following administration.

  • Analysis: The total volume of urine is measured, and samples can be analyzed for electrolyte concentrations (e.g., sodium, potassium) to assess the natriuretic and potassium-sparing effects.

  • Outcome: The primary outcome is a robust increase in diuresis (urine output).

Visualizing Experimental and Biological Pathways

To further clarify the context in which this compound is used and its mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Acclimate Male Sprague-Dawley Rats house House in Metabolic Cages animal_prep->house formulation Prepare this compound Dosing Solution administer Oral Administration of this compound formulation->administer collect Collect Urine (e.g., over 24h) administer->collect house->administer measure Measure Urine Volume & Electrolytes collect->measure result Assess Diuretic Effect measure->result

Workflow for an in vivo diuresis study.

cluster_cell Apical Membrane of Kidney Epithelial Cell cluster_effect Physiological Effect BMS986308 This compound ROMK ROMK Channel (Kir1.1) BMS986308->ROMK Inhibits K_ion_out K+ Secretion ROMK->K_ion_out Lumen Tubular Lumen K_ion_out->Lumen Reduced K_ion_in K+ Recycling K_ion_in->ROMK Diuresis Increased Diuresis (Water Excretion) Lumen->Diuresis Leads to Natriuresis Increased Natriuresis (Sodium Excretion) Lumen->Natriuresis Leads to

Mechanism of action of this compound.

References

Essential Safety and Logistical Information for Handling BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance for the safe handling and disposal of BMS-986308, a potent, orally active renal outer medullary potassium (ROMK) channel inhibitor. Given that a specific Safety Data Sheet (SDS) with quantitative occupational exposure limits is not publicly available, a conservative approach based on the principles of handling potent pharmaceutical compounds is mandatory to minimize exposure and ensure laboratory safety.

Hierarchy of Controls

The most effective way to manage laboratory hazards is to follow the hierarchy of controls, a systematic approach to minimizing risk. This framework prioritizes safety measures from most to least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Lab Coat, Eye Protection) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing exposure to this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure to potent research compounds. The required level of PPE depends on the specific laboratory procedure and the quantity of the compound being handled.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an additional barrier against contamination.
Solution Preparation - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.
In Vitro / In Vivo Dosing - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves.Handling of diluted solutions poses a lower risk, but standard laboratory PPE is still required to prevent accidental skin contact.

Operational and Disposal Plans

A clear, step-by-step workflow is essential for the safe handling and disposal of this compound.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for a typical laboratory workflow involving this compound.

Experimental_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal ReviewSOPs Review SOPs & Risk Assessment PrepareWorkArea Prepare & Decontaminate Work Area (e.g., Fume Hood) ReviewSOPs->PrepareWorkArea DonPPE Don Appropriate PPE PrepareWorkArea->DonPPE WeighCompound Weigh Compound in Ventilated Enclosure DonPPE->WeighCompound PrepareSolution Prepare Stock Solution WeighCompound->PrepareSolution PerformExperiment Perform Experiment PrepareSolution->PerformExperiment Decontaminate Decontaminate Equipment & Surfaces PerformExperiment->Decontaminate SegregateWaste Segregate & Label Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE DisposeWaste Dispose of Waste via Certified Vendor DoffPPE->DisposeWaste

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure Key Considerations
Contaminated Solid Waste (e.g., pipette tips, vials, gloves, lab coats)- Collect in a designated, puncture-resistant, and sealed container. - Label clearly as "Hazardous Waste" with the chemical name.Minimize handling of contaminated items. Do not overfill waste containers.
Aqueous Waste (e.g., cell culture media, buffer solutions)- Collect in a sealed, leak-proof container. - Label with "Hazardous Waste," the chemical name, and approximate concentration.Do not mix with other waste streams unless compatibility has been confirmed.
Unused Compound - Dispose of as hazardous chemical waste. - Do not attempt to dispose of down the drain or in regular trash.Ensure the container is compatible with the chemical and clearly labeled.

All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Always adhere to local and national regulations for chemical waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.